molecular formula C5H8N2O2 B1305260 1-Methylpiperazine-2,3-dione CAS No. 59702-29-3

1-Methylpiperazine-2,3-dione

Katalognummer: B1305260
CAS-Nummer: 59702-29-3
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: WXKVEQXAOQPAKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVEQXAOQPAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208420
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-29-3
Record name 2,3-Piperazinedione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylpiperazine-2,3-dione from N-methylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Piperazinediones

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a diverse array of therapeutic agents targeting conditions from cancer to central nervous system disorders.[1] Among these, the piperazine-2,3-dione core represents a particularly versatile intermediate. Its vicinal dicarbonyl functionality allows for further chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth, field-proven methodology for the synthesis of a key derivative, 1-methylpiperazine-2,3-dione, through the cyclocondensation of N-methylethylenediamine and diethyl oxalate. The protocols and insights presented herein are designed to be self-validating, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.

The Core Reaction: Mechanism and Rationale

The synthesis of this compound is achieved via a direct and efficient cyclocondensation reaction. This process involves a double nucleophilic acyl substitution where the two amine functionalities of N-methylethylenediamine react with the two electrophilic ester groups of diethyl oxalate to form a stable six-membered heterocyclic ring.

Mechanistic Breakdown

The reaction proceeds in two principal stages:

  • Initial Acylation (Intermolecular): The more sterically accessible primary amine of N-methylethylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The tetrahedral intermediate formed then collapses, expelling an ethoxide leaving group (in the form of ethanol) to yield an N-acylated intermediate.

  • Cyclization (Intramolecular): The secondary amine of the linear intermediate then performs an intramolecular nucleophilic attack on the remaining ester carbonyl carbon. This ring-closing step forms a second tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the final product, this compound.

The driving force for this reaction is the formation of stable amide bonds within a thermodynamically favored six-membered ring system.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step molecular transformation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N_Methyl N-Methylethylenediamine Tetrahedral_1 Tetrahedral Intermediate 1 N_Methyl->Tetrahedral_1 1. Nucleophilic Attack Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Tetrahedral_1 Linear_Amide Linear Amide-Ester Tetrahedral_1->Linear_Amide Elimination of EtOH Ethanol Ethanol (2 eq.) Tetrahedral_1->Ethanol Tetrahedral_2 Tetrahedral Intermediate 2 Linear_Amide->Tetrahedral_2 2. Intramolecular Cyclization Product This compound Tetrahedral_2->Product Elimination of EtOH Tetrahedral_2->Ethanol

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: A Self-Validating System

This section details a robust and reproducible protocol for the synthesis. The procedure is designed for clarity and safety, incorporating checks and justifications for each step.

Materials and Equipment
Reagent/EquipmentSpecificationPurpose
N-methylethylenediamine≥98% purityStarting diamine nucleophile
Diethyl oxalate≥99% purityStarting diester electrophile
Absolute EthanolAnhydrous, 200 proofReaction solvent
Round-bottom flaskSized appropriately for the reaction scaleReaction vessel
Reflux CondenserWith appropriate joint sizePrevent solvent loss during heating
Magnetic Stirrer & Stir BarEnsure homogeneous mixing
Heating MantleWith temperature controlProvide consistent heating
Buchner Funnel & Filter FlaskIsolate solid product via vacuum filtration
Standard GlasswareBeakers, graduated cylindersFor reagent handling and transfer
Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.[2][3][4] N-methylethylenediamine is corrosive and diethyl oxalate is harmful if swallowed.[4]

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: In the round-bottom flask, dissolve N-methylethylenediamine (1.0 equivalent) in absolute ethanol. A typical concentration is 1-2 M.

  • Initiation: While stirring the solution at room temperature, add diethyl oxalate (1.0 equivalent) to the flask. The addition may be slightly exothermic; for larger-scale reactions, dropwise addition is recommended.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation: After the reaction period, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. The product, this compound, is a solid and should precipitate from the ethanol solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent. The final product should be a crystalline solid.

Purification

For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification Setup 1. Assemble Dry Reflux Apparatus Reagents 2. Add N-methylethylenediamine & Ethanol Setup->Reagents Initiate 3. Add Diethyl Oxalate Reagents->Initiate Reflux 4. Heat to Reflux (2-4 hours) Initiate->Reflux Cool 5. Cool to RT, then Ice Bath Reflux->Cool Filter 6. Vacuum Filter & Wash with Cold EtOH Cool->Filter Dry 7. Dry Under Vacuum Filter->Dry Recrystallize 8. Recrystallize (Optional) Dry->Recrystallize

Caption: Step-by-step workflow for the synthesis of this compound.

Data Analysis and Product Validation

Accurate characterization of the final product is essential to validate the success of the synthesis.

Key Synthesis Parameters
ParameterValue / SpecificationRationale
Reactant Molar Ratio 1:1 (Diamine:Dioxalate)Stoichiometric ratio for the formation of the cyclic dione.
Solvent Absolute EthanolGood solubility for reactants; byproduct is also ethanol.
Temperature Reflux (~78 °C)Provides sufficient activation energy for a reasonable reaction rate.
Reaction Time 2-4 hoursTypically sufficient for reaction completion.
Expected Yield 85-95% (unoptimized)The reaction is generally high-yielding.
Product Appearance White to off-white crystalline solidExpected physical state of the pure compound.
Spectroscopic Characterization Data

The identity and purity of the synthesized this compound (CAS: 59702-29-3, Formula: C₅H₈N₂O₂, MW: 128.13 g/mol ) can be confirmed using standard analytical techniques.[5][6][7]

  • ¹H NMR (Proton NMR):

    • A singlet corresponding to the methyl protons (N-CH₃).

    • Two distinct multiplets (likely triplets or more complex patterns) for the two non-equivalent methylene groups (-CH₂-CH₂-) in the piperazine ring.

  • ¹³C NMR (Carbon NMR):

    • Two signals in the downfield region corresponding to the two amide carbonyl carbons (C=O).

    • Signals in the aliphatic region for the methyl carbon (N-CH₃) and the two methylene carbons (-CH₂-CH₂-).

  • FT-IR (Infrared Spectroscopy):

    • Strong absorption bands in the range of 1650-1700 cm⁻¹ characteristic of the amide carbonyl (C=O) stretching vibrations.

    • An N-H stretching band around 3200-3400 cm⁻¹ for the secondary amide.

    • C-H stretching bands in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 128 or 129).

Conclusion: A Gateway to Novel Chemistries

The synthesis of this compound from N-methylethylenediamine and diethyl oxalate is a foundational reaction in heterocyclic chemistry.[8] It is a robust, high-yielding, and straightforward procedure that provides access to a valuable chemical intermediate. The protocol described in this guide emphasizes causality, safety, and reproducibility, offering a reliable method for researchers in academic and industrial settings. Mastery of this synthesis opens the door to the development of novel piperazine-based compounds with significant potential in drug discovery and materials science.

References

  • Stenutz. This compound. [Link]

  • ResearchGate. (2024). 1,4-Dimethylpiperazine-2,3-dione. [Link]

  • PubMed. (2024, October 4). 1,4-Di-methyl-piperazine-2,3-dione. [Link]

  • PubChemLite. This compound (C5H8N2O2). [Link]

Sources

An In-depth Technical Guide to 1-Methylpiperazine-2,3-dione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine-2,3-dione is a heterocyclic compound belonging to the diketopiperazine class of molecules. Its rigid cyclic diamide structure makes it an intriguing scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
CAS Number 59702-29-3
Appearance White to off-white solidInferred from typical properties of similar small organic molecules
Melting Point Not definitively reported; likely a solid at room temperature
Boiling Point Not definitively reported
Solubility Expected to have some solubility in polar organic solvents

Molecular Structure and Conformation

The structure of this compound consists of a six-membered piperazine ring containing two amide functionalities at the 2 and 3 positions, and a methyl group attached to the nitrogen atom at position 1.

Conformational Analysis

The piperazine-2,3-dione ring is not planar. X-ray crystallographic studies of the closely related 1,4-dimethylpiperazine-2,3-dione reveal that the ring adopts a half-chair conformation .[1] This conformation minimizes steric strain within the cyclic system. In this arrangement, some of the ring atoms are displaced out of the plane formed by the other atoms.[1] This non-planar geometry has significant implications for the molecule's intermolecular interactions and its ability to bind to biological targets.

G reagents N-methylethylenediamine + Di-methyl oxalate mixing Mixing in a suitable solvent (e.g., Methanol) reagents->mixing Step 1 reaction Aminolysis and Cyclization (Stirring at RT or gentle heating) mixing->reaction Step 2 workup Solvent removal and purification (Recrystallization or Chromatography) reaction->workup Step 3 product This compound workup->product Step 4

Sources

An In-Depth Technical Guide to Ranitidine EP Impurity D (CAS 59702-29-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the identification and control of impurities are paramount to ensuring the safety, efficacy, and quality of drug products. Impurities can arise from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients.[1] This guide focuses on a specific compound of interest: CAS 59702-29-3, identified in the European Pharmacopoeia (EP) as Ranitidine EP Impurity D.[2][3]

Ranitidine, a once widely used H2-receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease, has come under intense scrutiny, making the study of its related compounds particularly relevant.[1][4] This document serves as a comprehensive technical resource for professionals engaged in the research, development, and quality control of pharmaceuticals. It provides a detailed overview of the known physicochemical properties of Ranitidine EP Impurity D, outlines methodologies for its analytical characterization, and discusses its significance in the context of drug quality and regulatory compliance.

Compound Identification and Structure

Accurate identification is the foundation of all subsequent analytical and toxicological evaluation. Ranitidine EP Impurity D is a structurally related compound to the Ranitidine API.

  • Chemical Name: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide[3][4]

  • Synonyms: Ranitidine BP Impurity D, Ranitidine complex nitroacetamide[3][4]

  • CAS Registry Number: 59702-29-3 (Note: Some sources may list 117846-02-3 for the hydrochloride salt form)[2][4][5]

  • Molecular Formula: C₁₂H₁₉N₃O₄S[2][3][6]

  • Molecular Weight: 301.36 g/mol [2][3][6]

Chemical Structure:

Caption: Chemical structure of Ranitidine EP Impurity D.

Known Physicochemical Properties

Published data on the specific physical properties of Ranitidine EP Impurity D is limited. The information is primarily available through suppliers of reference standards. A summary of available and expected properties is presented below.

PropertyValue / DescriptionSource
Appearance Expected to be a solid, powder or crystalline substance.General knowledge based on similar compounds
Molecular Formula C₁₂H₁₉N₃O₄S[2][3]
Molecular Weight 301.36 g/mol [2][3]
Solubility Data not widely available. Expected to have some solubility in organic solvents like methanol and acetonitrile, which are common in HPLC analysis.[7][8]Inferred from analytical methods
Melting Point Not specified in available literature.N/A
Boiling Point Not specified in available literature.N/A

Reference standard suppliers typically provide a Certificate of Analysis (CoA) that includes comprehensive characterization data such as ¹H-NMR, Mass Spectrometry (MS), and HPLC purity data.[2]

Analytical Characterization and Quantification

The control of impurities requires robust and validated analytical methods. For pharmaceutical impurities like Ranitidine EP Impurity D, high-performance liquid chromatography (HPLC) is the cornerstone of detection and quantification.[7][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the API from its impurities and degradation products.[8]

Typical Method Parameters:

  • Column: Reversed-phase columns (e.g., C18, C8) are commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile is often employed to achieve separation of multiple impurities with different polarities.[8]

  • Detection: UV detection is standard, with wavelengths around 230 nm being effective for ranitidine and its related compounds.[8]

  • Purpose: This method allows for the accurate quantification of Impurity D, ensuring that its levels in the final drug product remain below the established regulatory thresholds (as defined by guidelines like ICH Q3).[1]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the structural confirmation of impurities.[7]

  • Technique: LC-MS provides the molecular weight of the impurity, which can be used to confirm its identity by matching it with the known molecular weight of Ranitidine EP Impurity D (301.36 g/mol ).[2][7]

  • Application: It is a critical tool during forced degradation studies and in the investigation of unknown peaks observed during routine quality control testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.

  • Application: For a reference standard of Ranitidine EP Impurity D, a full suite of NMR experiments (¹H, ¹³C, etc.) would be used to confirm its chemical structure definitively. This data is a crucial part of the characterization package for a qualified reference standard.[2]

Experimental Protocols for Physicochemical Property Determination

For novel or poorly characterized impurities, determining key physicochemical properties is crucial for understanding their behavior. Below are standard, universally applicable protocols for determining properties critical to drug development.

Workflow for Impurity Characterization

G cluster_0 Isolation & Synthesis cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling Isolation Isolation from API or Chemical Synthesis HPLC HPLC Purity Isolation->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy MS->NMR Confirms Structure Solubility Solubility Assay NMR->Solubility Characterized Standard MeltingPoint Melting Point Det. NMR->MeltingPoint LogP LogP Determination NMR->LogP

Caption: General workflow for the characterization of a pharmaceutical impurity.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Principle: This method (based on OECD Guideline 105) determines the saturation concentration of the substance in water at a specific temperature.

  • Methodology:

    • Add an excess amount of Ranitidine EP Impurity D to a flask containing purified water.

    • Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the mixture to stand, permitting the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

    • Quantify the concentration of the dissolved impurity in the sample using a validated analytical method, such as HPLC-UV.

  • Causality: Understanding the aqueous solubility is critical for predicting an impurity's behavior during drug product dissolution and its potential to precipitate in vivo.

Protocol for Melting Point Determination (Capillary Method)
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity.

  • Methodology:

    • Finely powder a small, dry sample of the impurity.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Causality: A sharp, well-defined melting point range is indicative of a high-purity compound. Broad ranges can suggest the presence of contaminants.

Protocol for n-Octanol/Water Partition Coefficient (LogP) Determination
  • Principle: The LogP value represents the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. It is a measure of lipophilicity.

  • Methodology:

    • Prepare a solution of the impurity in either n-octanol or water.

    • Mix this solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

    • Determine the concentration of the impurity in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of this value.

  • Causality: LogP is a fundamental parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Impact on Drug Quality and Safety

The presence of impurities, even in small amounts, can have significant consequences.[1] For Ranitidine EP Impurity D, the concerns are twofold:

  • Direct Toxicity: Any impurity must be evaluated for its own toxicological profile. Regulatory bodies like the FDA and EMA have strict limits on the levels of unqualified impurities in drug products.[7]

  • Degradation: The impurity itself could be unstable and degrade into other, potentially more harmful, compounds. The nitrosamine contamination crisis associated with ranitidine underscores the importance of understanding the entire impurity profile of a drug.[7]

Therefore, having a well-characterized reference standard for Ranitidine EP Impurity D is essential for:

  • Method Validation: To prove that analytical methods can accurately detect and quantify the impurity.

  • Stability Studies: To monitor the formation of the impurity over the shelf-life of the drug product.

  • Quality Control: For routine testing of API and finished product batches to ensure they meet regulatory specifications.[1]

Conclusion

Ranitidine EP Impurity D (CAS 59702-29-3) is a critical compound in the quality control and safety assessment of ranitidine-containing products. While specific, publicly available physicochemical data is sparse, its identity and importance as a pharmacopoeial impurity are well-established. This guide provides a framework for understanding its chemical nature and outlines the standard, scientifically-grounded methodologies required for its full characterization. For professionals in the pharmaceutical industry, a thorough understanding of this and other impurities is not merely a technical exercise but a fundamental component of ensuring patient safety and regulatory compliance.

References

  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Available from: [Link]

  • S. L. N. Prasad, P. V. S. L. N. Srinivasa Rao, K. Mukkanti. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of the Chilean Chemical Society. 2011;56(2):677-681. Available from: [Link]

  • Chemsrc. 1-phenylbutane-2,3-dione | CAS#:38087-02-4. Available from: [Link]

  • Chemsrc. 1-benzhydrylpiperazine-2,3-dione | CAS#:918428-83-8. Available from: [Link]

  • Guangzhou PI PI Biotech Inc. Ranitidine Impurity D (EP). Available from: [Link]

  • Veeprho. Ranitidine EP Impurity D | CAS 117846-02-3. Available from: [Link]

  • HXO Labs. Instock: Ranitidine EP Impurity D. Available from: [Link]

  • CAS Common Chemistry. Diphenylacetonitrile. Available from: [Link]

  • Wikipedia. Potassium stearate. Available from: [Link]

  • U.S. Environmental Protection Agency. 1,1-Ethenediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-. Available from: [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available from: [Link]

  • PubChem. (2H3)Acetonitrile. Available from: [Link]

  • PubChem. Cyclobutrifluram. Available from: [Link]

  • PubChem. Tetrahydrofurfurylamine. Available from: [Link]

  • PubMed. Synthesis of [3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda5- benzo[e][2][5][7]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols and their bioactivity on sugarcane smut. Available from: [Link]

  • NIST WebBook. 1,2-Ethanediamine, N-(2-aminoethyl)-. Available from: [Link]

  • AS Chemical Laboratories Inc. 1,1-Ethenediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro (Ranitidine.HCl). Available from: [Link]

  • PubMed. Solution-phase Synthesis of Novel delta2-isoxazoline Libraries via 1,3-dipolar Cycloaddition and Their Antifungal Properties. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1-methylpiperazine-2,3-dione (C₅H₈N₂O₂, Mol. Wt.: 128.13 g/mol )[1][2][3]. As a key intermediate in the synthesis of various compounds, including 1-Methylpiperazine, robust analytical methods for its structural confirmation are paramount[4]. While publicly available, peer-reviewed spectral data for this specific molecule is scarce, this document leverages foundational spectroscopic principles and data from closely related analogs to construct a predictive, yet authoritative, guide for its characterization by NMR, IR, and MS techniques.

The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and verify the structure and purity of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the cornerstone of spectral interpretation. This compound features a six-membered heterocyclic ring containing two nitrogen atoms and two adjacent carbonyl groups (an α-diketone within an amide framework).

Key Structural Features:

  • Asymmetry: The N-methyl group at position 1 renders the molecule asymmetric.

  • Carbonyl Groups: Two amide-like carbonyl groups at positions 2 and 3 are the most prominent functional groups, strongly influencing the electronic environment.

  • Proton Environments: There are three distinct types of protons: the N-methyl protons (H₃C-N), and two sets of methylene protons (-CH₂-) on the piperazine ring, which are diastereotopic due to the ring's asymmetry and conformation.

  • Carbon Environments: There are five distinct carbon environments: two carbonyl carbons, two methylene carbons, and one methyl carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and high-resolution data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable, but DMSO-d₆ may be preferred to clearly resolve the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a 30-45° pulse angle to ensure quantitative integrity if needed, with a relaxation delay (d1) of at least 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and pick all peaks for both spectra.

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule leads to distinct signals for the two methylene groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insight
~ 3.8 - 4.0m2HC6-HThese protons are adjacent to the N-methylated nitrogen (N1) and are deshielded. They will likely appear as a complex multiplet due to coupling with the C5 protons.
~ 3.4 - 3.6m2HC5-HThese protons are adjacent to the amide nitrogen (N4). Their chemical shift is influenced by the adjacent nitrogen and the C6 protons.
~ 3.05s3HN1-CHThe methyl group attached to nitrogen typically appears as a sharp singlet in this region. Its distinct nature makes it an excellent diagnostic peak.
~ 7.0 - 8.5 (DMSO-d₆)br s1HN4-H This amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may not be clearly observed in CDCl₃ but should be visible in DMSO-d₆.
Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides unambiguous confirmation of the carbon skeleton, especially the two carbonyl groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insight
~ 165 - 170C 2=O, C 3=OThe two adjacent carbonyl carbons in the amide-like environment are expected in this downfield region. They may be resolved as two separate peaks due to the molecular asymmetry.
~ 50 - 55C 6H₂This methylene carbon is attached to the methylated nitrogen (N1) and is expected to be slightly downfield compared to C5.
~ 45 - 50C 5H₂This methylene carbon is adjacent to the secondary amide nitrogen (N4).
~ 40 - 45N1-C H₃The N-methyl carbon signal is expected in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the dual carbonyls.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale & Expert Insight
~ 3200 - 3300Medium, BroadN-H StretchSecondary AmideThis peak confirms the presence of the N-H group. Its broadness is due to hydrogen bonding.
2850 - 3000MediumC-H StretchAliphatic (CH₂, CH₃)These signals confirm the aliphatic nature of the ring and methyl group.
~ 1710 & ~1680Strong, SharpC=O StretchAmide CarbonylsThis is the most diagnostic region. The presence of two strong, sharp peaks is expected for the asymmetric dicarbonyl system. The exact positions can vary, but their intensity is a key identifier.
~ 1200 - 1350MediumC-N StretchAmine/AmideThis region confirms the presence of the carbon-nitrogen bonds within the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, a direct probe is efficient.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₅H₈N₂O₂ is 128.13. The mass spectrum should show a molecular ion peak at m/z = 128. The fragmentation pattern provides a structural fingerprint.

G cluster_path1 Key Fragmentation Pathways M Molecule This compound Ionization Electron Impact (70 eV) M_ion Molecular Ion (M⁺•) m/z = 128 Ionization->M_ion - e⁻ F1 Fragment m/z = 99 M_ion->F1 - CHO F2 Fragment m/z = 71 M_ion->F2 - C₂H₃O₂ F4 Fragment m/z = 42 M_ion->F4 - C₂H₂N₂O₂ F3 Fragment m/z = 56 F2->F3 - CH₃

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted m/zIon StructureRationale & Expert Insight
128 [C₅H₈N₂O₂]⁺• Molecular Ion (M⁺•). Its presence confirms the molecular weight of the compound.
99[M - CHO]⁺Loss of a formyl radical is a common fragmentation for carbonyl compounds.
71[M - CH₃-CO]⁺Cleavage of the N-methyl and an adjacent carbonyl group.
56[C₃H₆N]⁺A characteristic fragment arising from the cleavage of the piperazine ring. This is often a stable and abundant ion in piperazine derivatives[5].
42[C₂H₄N]⁺A smaller fragment, likely from further decomposition of the ring structure.

Integrated Analytical Workflow

A robust analytical strategy combines these techniques for unambiguous identification.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Synthesized Product (this compound) IR FT-IR (Functional Groups) Sample->IR NMR NMR (¹H, ¹³C) (Structural Framework) Sample->NMR MS MS (Mol. Weight & Formula) Sample->MS Interp Correlate Data: - IR: C=O, N-H bands - NMR: Shifts & Couplings - MS: M⁺• & Fragments IR->Interp NMR->Interp MS->Interp Confirm Structure Confirmed Interp->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of this compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can effectively confirm the identity and purity of their synthesized material. The combination of NMR for detailed structural mapping, IR for rapid functional group identification, and MS for molecular weight and fragmentation analysis constitutes a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

  • PubChemLite. (n.d.). This compound (C5H8N2O2). [Online]. Available at: [Link]

  • Stenutz. (n.d.). This compound. [Online]. Available at: [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Online]. Available at: [Link]

Sources

A Technical Guide to the Biological Landscape of Piperazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine-2,3-dione core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. While the broader class of piperazine derivatives is well-documented, this guide focuses specifically on the therapeutic potential inherent to the piperazine-2,3-dione framework and its N-substituted analogs, including the 1-methyl derivative. This document synthesizes current research to provide an in-depth overview of their synthesis, multifaceted biological activities—ranging from central nervous system modulation to antimicrobial and anticancer effects—and the underlying mechanisms of action. We will explore key structure-activity relationships and provide detailed experimental protocols for evaluating their efficacy, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The Piperazine-2,3-dione Scaffold: A Chemical Overview

The piperazine-2,3-dione ring is a six-membered heterocycle containing two nitrogen atoms and two carbonyl groups at adjacent positions. This structure offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for drug design. The 1-methyl substitution, creating 1-Methylpiperazine-2,3-dione, serves as a crucial intermediate in the synthesis of other compounds and as a building block for more complex derivatives.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the this compound core involves a two-step process. This green and cost-effective approach begins with an aminolysis reaction between di-methyl oxalate and N-methylethylenediamine to form the dione intermediate.[1] This intermediate is often used in subsequent reactions, such as hydrogenation, to produce other valuable compounds like 1-Methylpiperazine.[1] The simplicity and high conversion rate of this initial step make the this compound scaffold readily accessible for further derivatization.[1]

cluster_start Starting Materials reagent1 Di-methyl Oxalate process Aminolysis Reaction reagent1->process reagent2 N-methylethylenediamine reagent2->process intermediate This compound (Core Scaffold) process->intermediate

Caption: General synthesis pathway for the this compound core.

A Spectrum of Biological Activities

Derivatives built upon the piperazine-2,3-dione and related piperazine scaffolds exhibit a remarkable range of pharmacological effects. This versatility has positioned them as promising candidates in multiple therapeutic areas.[2][3][4]

Central Nervous System (CNS) Modulation

The piperazine nucleus is a well-established pharmacophore in CNS-active agents due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[5] Derivatives of piperazine-2,3-dione are no exception, demonstrating significant potential in treating neurological and psychiatric disorders.[6][7]

Several studies have highlighted the anti-anxiety properties of piperazinedione derivatives.[8] Preclinical evaluations using rodent models such as the elevated plus maze (EPM) and open-field test have shown that specific derivatives can increase exploratory behavior in a manner comparable to established anxiolytics like diazepam.[8]

The primary mechanism for this anxiolytic effect appears to be the modulation of GABAergic transmission.[8] Flumazenil antagonism experiments suggest that these compounds act at the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effect of GABA without inducing significant sedative effects at higher doses.[8] This favorable side-effect profile makes them particularly interesting for further development. Some arylpiperazine derivatives have also shown anxiolytic-like effects through interaction with serotonin 5-HT1A receptors.[6][9]

compound Piperazinedione Derivative receptor GABA-A Receptor Benzodiazepine Binding Site compound->receptor:f0 Binds to ion_channel Chloride (Cl⁻) Ion Channel receptor->ion_channel Opens gaba GABA gaba->receptor:f0 Binds to effect Neuronal Hyperpolarization (Anxiolytic Effect) ion_channel->effect Leads to

Caption: Proposed anxiolytic mechanism via GABA-A receptor modulation.

Piperazine derivatives have long been investigated for their anticonvulsant activity.[10][11] Specifically, dicarboxylic piperazine derivatives that block excitation at glutamate receptors have shown efficacy in rodent models of epilepsy.[12] These compounds act as potent antagonists of the α-kainate subtype of glutamate receptors, protecting against seizures induced by both acoustic stimuli and chemical convulsants.[12]

Furthermore, chiral pyrido[1,2-a]pyrazine derivatives, which are structurally related to diketopiperazines, have demonstrated broad-spectrum anticonvulsant activity in maximal electroshock seizure (MES) and 6Hz models, with potency comparable to the reference drug Levetiracetam.[13] This highlights the importance of stereochemistry in the pharmacological activity of these compounds.[13]

The piperazine moiety is a cornerstone in the development of many antidepressant drugs.[5] Studies on phenylpiperazine pyrrolidin-2-one derivatives, which share structural similarities with piperazine-diones, have demonstrated strong antidepressant-like activity in the forced swimming test.[14] The mechanism is often complex, with evidence pointing towards interactions with both serotonergic (5-HT1A and 5-HT2) and adrenergic (α1 and α2) receptors.[14][15]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel anti-infective agents. Piperazine derivatives have emerged as a promising class of compounds in this area.[16][17] Various substituted piperazine derivatives have been synthesized and screened for activity against a panel of pathogenic microbes.

Many of these compounds show significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19][20] They have also demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger.[18][19] The broad spectrum of activity suggests that the piperazine scaffold can be modified to target various microbial pathways.

Anticancer Potential

Recent innovations have identified piperazine-2,3-dione derivatives as potent and specific inhibitors of oncogenic proteins. A notable example is their application as KRAS G12C inhibitors.[21] The KRAS protein is a key signaling node, and the G12C mutation is a common driver in several cancers. Novel piperazine-2,3-dione derivatives have been developed that show significant pharmacological activity against KRAS G12C-mutated tumor cells both in vitro and in vivo, representing a promising avenue for targeted cancer therapy.[21]

Summary of Biological Activities and Targets

The diverse therapeutic potential of this scaffold is best summarized by cataloging the observed activities and their corresponding molecular targets.

Biological ActivityPrimary Molecular Target(s)Representative Derivative ClassKey Findings
Anxiolytic GABA-A Receptor (Benzodiazepine Site), 5-HT1A ReceptorPiperazinedionesEfficacy comparable to diazepam with fewer sedative effects.[8]
Anticonvulsant Glutamate Receptors (α-kainate subtype)Dicarboxylic Piperazines, Pyrido[1,2-a]pyrazinesPotent antagonism of excitatory pathways; activity is stereochemistry-dependent.[12][13]
Antidepressant 5-HT1A, 5-HT2, and α-Adrenergic ReceptorsPhenylpiperazine Pyrrolidin-2-onesStrong antidepressant-like effects in preclinical models.[14]
Antimicrobial Not fully elucidated; likely multiple targetsSubstituted PiperazinesBroad-spectrum activity against Gram-positive/negative bacteria and fungi.[18][19]
Anticancer KRAS G12C Oncogenic ProteinPiperazine-2,3-dionesSpecific inhibition of a key cancer driver mutation.[21]

Key Experimental Protocols

To validate the biological activity of novel this compound derivatives, standardized and reproducible experimental protocols are essential. The following methodologies represent core assays for screening anxiolytic and antimicrobial potential.

In Vivo Protocol: The Elevated Plus Maze (EPM) Test for Anxiolysis

The EPM is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents. It relies on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.

  • Animals: Male Wistar rats or Swiss mice are commonly used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Test compounds (e.g., this compound derivatives) are dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.

    • Control groups should include a vehicle-only group and a positive control group (e.g., Diazepam, 1-2 mg/kg).

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using an overhead video camera for later analysis.

  • Data Analysis:

    • Score the number of entries into the open and closed arms.

    • Measure the time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these percentages relative to the vehicle control indicates an anxiolytic-like effect.[8]

    • Total arm entries can be used as a measure of general locomotor activity.

cluster_data Scored Parameters start Start: Animal Acclimatization admin Drug Administration (Vehicle, Positive Control, Test Compound) start->admin wait Waiting Period (30-60 min) admin->wait place Place Animal at Center of EPM wait->place test 5-Minute Free Exploration (Video Recorded) place->test analysis Behavioral Analysis test->analysis param1 Time in Open/Closed Arms analysis->param1 param2 Entries into Open/Closed Arms analysis->param2 end End: Statistical Comparison analysis->end

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

In Vitro Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums adjusted to a standard density (e.g., 0.5 McFarland).

  • Compound Preparation:

    • Dissolve the test compounds in a solvent like DMSO to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of the stock solution in the growth medium directly in the wells of the 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

  • Controls:

    • Positive Control: Wells with medium and inoculum only (should show growth).

    • Negative Control: Wells with medium only (should show no growth).

    • Standard Drug: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be tested in parallel.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Future Directions and Conclusion

The this compound scaffold and its close analogs represent a fertile ground for therapeutic innovation. The existing body of research strongly supports their potential across a wide range of diseases, from neurological disorders to cancer and infectious diseases.

Future research should focus on:

  • Systematic Derivatization: Exploring a wide range of substitutions on the piperazine-2,3-dione core to build comprehensive Structure-Activity Relationship (SAR) models for each biological target.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular interactions responsible for the observed biological effects.

  • Pharmacokinetic Profiling: Optimizing derivatives for improved absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are viable drug candidates.

References

  • Biological profiling of piperazinediones for the management of anxiety. PubMed.
  • 1-Methylpiperazine: synthesis, applic
  • Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kain
  • Synthesis and anticonvulsant activity of some piperazine deriv
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
  • Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.
  • Synthesis and anticonvulsant activity of some piperazine derivatives.
  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • A review of pharmacology and clinical use of piperine and its deriv
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Pharmacology.
  • Piperazine skeleton in the structural modification of n
  • Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
  • (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

Sources

The Strategic Role of 1-Methylpiperazine-2,3-dione in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of 1-methylpiperazine-2,3-dione as a versatile building block in organic synthesis. With a focus on its applications in medicinal chemistry and drug development, this document explores the reactivity of its vicinal dicarbonyl moiety and the strategic importance of the piperazine scaffold. Detailed experimental protocols, mechanistic insights, and spectroscopic characterization are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this valuable synthetic intermediate.

Introduction: The Emergence of this compound

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a privileged scaffold in drug design.[1][2] Within the diverse family of piperazine derivatives, this compound has emerged as a particularly valuable intermediate, offering a unique combination of a pre-functionalized core and reactive handles for further molecular elaboration.

This guide will delve into the synthetic pathways to access this compound, its detailed physicochemical and spectroscopic characterization, and its strategic applications in the construction of complex molecular architectures.

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound involves the cyclocondensation of an N-alkyldiamine with a dialkyl oxalate.[3] This method is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. The more nucleophilic secondary amine of N-methylethylenediamine initially attacks one of the ester carbonyls of dimethyl oxalate, followed by an intramolecular cyclization where the primary amine attacks the second ester carbonyl, leading to the formation of the six-membered ring and elimination of two molecules of methanol.

G Synthesis of this compound N-methylethylenediamine N-methylethylenediamine Intermediate Intermediate N-methylethylenediamine->Intermediate Nucleophilic attack Dimethyl oxalate Dimethyl oxalate Dimethyl oxalate->Intermediate This compound This compound Intermediate->this compound Intramolecular cyclization

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar piperazine-2,3-diones.[4]

Materials:

  • N-methylethylenediamine

  • Dimethyl oxalate

  • Ethanol (absolute)

  • Dioxane

Procedure:

  • To a stirred solution of dimethyl oxalate (1.0 eq) in absolute ethanol (2 M), add N-methylethylenediamine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to reflux for 2 hours to drive the reaction to completion.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dioxane and heat to dissolve.

  • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic dataset are essential for the unambiguous identification and quality control of this compound.

PropertyValue
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 124 °C (for the ethyl analog)[4]
Solubility Soluble in hot dioxane and ethanol.

Note: The melting point is for the analogous 1-ethyl-2,3-dioxo-piperazine and is provided as a reference.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, and two multiplets corresponding to the two inequivalent methylene groups of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the two methylene carbons, and two distinct carbonyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands in the carbonyl region (around 1650-1700 cm⁻¹) corresponding to the two amide C=O stretches.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Role in Organic Synthesis: A Versatile Scaffold

The synthetic utility of this compound stems from the reactivity of its dicarbonyl functionality and the inherent properties of the piperazine core.

Reduction to 1-Methylpiperazine

One of the primary applications of this compound is as a direct precursor to 1-methylpiperazine, a widely used building block in the pharmaceutical industry for the synthesis of drugs such as cyclizine, meclizine, and sildenafil.[3][5] The reduction of the dione is typically achieved through catalytic hydrogenation.[3]

G Reduction of this compound This compound This compound 1-Methylpiperazine 1-Methylpiperazine This compound->1-Methylpiperazine Catalytic Hydrogenation (e.g., Raney Nickel)

Caption: Conversion of the dione to 1-methylpiperazine.

Building Block for Bioactive Molecules

The piperazine-2,3-dione scaffold is increasingly being recognized as a valuable core for the development of novel therapeutic agents. The dicarbonyl unit can be selectively functionalized, and the piperazine nitrogens offer points for diversification.

A notable recent application is in the development of inhibitors for KRAS G12C, a challenging target in cancer therapy. Novel piperazine-2,3-dione derivatives have been designed and synthesized as potential KRAS G12C inhibitors, demonstrating the potential of this scaffold in addressing difficult drug targets.

Elaboration of the Piperazine-2,3-dione Core

The reactivity of the carbonyl groups and the adjacent methylene positions allows for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. These reactions can include:

  • Condensation Reactions: The active methylene protons adjacent to the carbonyl groups can participate in condensation reactions with aldehydes and other electrophiles.

  • Alkylation and Acylation: The nitrogen atoms of the piperazine ring can be further functionalized through alkylation and acylation reactions, although the amide nitrogen is less reactive.

Conclusion: A Promising Future in Synthesis and Drug Discovery

This compound is a versatile and increasingly important building block in organic synthesis. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an attractive starting material for the construction of complex molecules, particularly in the realm of medicinal chemistry. As the quest for novel therapeutic agents continues, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Institutes of Health. [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. [Link]

  • (PDF) 1,4-Dimethylpiperazine-2,3-dione. ResearchGate. [Link]

  • 1,4-Dimethylpiperazine-2,3-dione. National Institutes of Health. [Link]

  • Synthesis of new amides of the N-methylpiperazine series | Request PDF. ResearchGate. [Link]

  • 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. (2016-11-21). [Link]

  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
  • 1,4-Di-methyl-piperazine-2,3-dione. National Institutes of Health. (2024-10-04). [Link]

  • Piperazine, 1-methyl-. NIST WebBook. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics. (2019-08-15). [Link]

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]

  • Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com. [Link]

Sources

Introduction: The Significance of the Piperazine-2,3-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity Profile of 1-Methylpiperazine-2,3-dione

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between pharmacophoric elements.[1] The introduction of carbonyl functionalities to create piperazine-diones further enhances the structural and electronic diversity of this privileged core. Specifically, the this compound structure, featuring vicinal carbonyl groups, presents a unique combination of a rigidified cyclic diamide system with a tertiary amine. This arrangement offers a compelling profile for investigation by researchers, scientists, and drug development professionals. Its utility as a synthetic intermediate, for instance in the greener synthesis of 1-methylpiperazine, underscores its practical importance in chemical manufacturing.[2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights into its handling, potential degradation pathways, and synthetic utility.

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the cyclocondensation of N-methylethylenediamine with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate.[2][3] This reaction proceeds through an initial aminolysis to form an intermediate amide, which then undergoes an intramolecular cyclization to yield the desired product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Amine: While stirring at room temperature, slowly add N-methylethylenediamine (1.0 equivalent) dropwise to the solution of diethyl oxalate.

  • Reaction Progression: An exothermic reaction may be observed. After the initial addition, the reaction mixture is typically stirred for several hours at room temperature to allow for the formation of the intermediate.

  • Cyclization: The mixture is then heated to reflux to drive the intramolecular cyclization and the removal of ethanol.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as dioxane, to yield this compound as a solid.[3]

Visualization of the Synthetic Pathway

G cluster_reactants Reactants cluster_product Product N_methylethylenediamine N-Methylethylenediamine Intermediate Acyclic Intermediate N_methylethylenediamine->Intermediate Aminolysis Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Synthesis of this compound.

Stability Profile

The stability of this compound is primarily influenced by its cyclic diamide structure. The key degradation pathway is hydrolysis, while thermal and photolytic stress can also impact its integrity.

Chemical Stability: Hydrolysis

The presence of two amide-like bonds within the six-membered ring makes this compound susceptible to hydrolysis under both acidic and basic conditions.[4] This process involves the cleavage of one or both of the N-C=O bonds, leading to ring-opening and the formation of linear amino acid derivatives. The hydrolysis of cyclic imides and related structures can be a reversible process, with the open-chain amide acid potentially re-cyclizing.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to cleave the amide bond.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide nitrogen as a leaving group, which is subsequently protonated by the solvent.

Visualization of Hydrolytic Degradation

G Start This compound RingOpened Ring-Opened Intermediate Start->RingOpened Hydrolysis (Acid or Base) RingOpened->Start Re-cyclization Degraded Degradation Products RingOpened->Degraded Further Hydrolysis

Caption: Hydrolytic degradation of this compound.

Forced Degradation Studies: A Protocol

To quantitatively assess the stability of this compound, forced degradation studies under various stress conditions are recommended.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Keep the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: To another aliquot, add 0.1 N NaOH. Maintain the same temperature and sampling schedule as the acidic hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples over time.

  • Thermal Degradation: Subject a solid sample or a solution of the compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Summary of Stability Influencing Factors
Factor Effect on Stability Anticipated Outcome
Low pH (Acidic) Promotes hydrolysis of the amide bonds.Ring-opening to form amino acid derivatives.
High pH (Basic) Promotes hydrolysis of the amide bonds.Ring-opening to form carboxylate and amine species.
Elevated Temperature Can accelerate hydrolytic and other degradation pathways.Increased rate of degradation.[6]
Oxidizing Agents Potential for oxidation of the piperazine ring.Formation of N-oxides or other oxidation products.
UV/Visible Light May induce photolytic degradation.Dependent on the chromophoric properties of the molecule.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The N-methyl group and the adjacent secondary amine nitrogen within the ring also influence its chemical behavior.

Reactions at the Carbonyl Groups

The primary site of reactivity is the vicinal dicarbonyl system.

  • Reduction: The amide carbonyls can be reduced to the corresponding methylene groups to form 1-methylpiperazine. This is a key transformation, as this compound is often an intermediate in the synthesis of 1-methylpiperazine.[2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure are typically employed for this transformation.

Experimental Protocol: Reduction to 1-Methylpiperazine
  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve this compound in dry THF and add it dropwise to the stirred suspension of LiAlH₄ at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup and Isolation: Filter the resulting solids and wash them with THF. The filtrate is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 1-methylpiperazine.

Reactivity at the Nitrogen Atoms
  • N1 (Tertiary Amine): The N-methylated nitrogen is a tertiary amine incorporated into an amide. Its basicity and nucleophilicity are significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, it is generally not a site for further alkylation or acylation under standard conditions.

  • N4 (Secondary Amine): The N4 nitrogen is part of a secondary amide. While less reactive than a free amine, it can still undergo reactions under specific conditions, although reactions at the carbonyls are more favorable.

Visualization of Reactivity

G cluster_reactions Key Reactions cluster_products Products Molecule This compound Reduction Reduction (e.g., LiAlH4) Molecule->Reduction Carbonyl Attack Hydrolysis Hydrolysis (H+ or OH-) Molecule->Hydrolysis Carbonyl Attack Piperazine 1-Methylpiperazine Reduction->Piperazine RingOpened Ring-Opened Products Hydrolysis->RingOpened

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a stability and reactivity profile dominated by its cyclic diamide structure. Its primary liability is its susceptibility to hydrolysis, a factor that must be carefully considered during its synthesis, storage, and use in subsequent reactions. The electrophilic carbonyl groups are the main sites of reactivity, with reduction to 1-methylpiperazine being a key transformation. A thorough understanding of these characteristics, as outlined in this guide, is essential for researchers and drug development professionals seeking to effectively utilize this versatile chemical entity.

References

  • Sato, Y., Kojima, T., Goto, T., Oomikawa, R., Watanabe, H., & Wakabayashi, K. (n.d.). Hydrolysis and Phytotoxic Activity of Cyclic Imides. Oxford Academic. Retrieved from [Link]

  • Paulus, A., & Fraaije, M. W. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9680–9703. Retrieved from [Link]

  • ChemBK. (n.d.). Piperazine-2,3-Dione. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link]

  • Freeman, G. A., & Rideout, J. L. (2009). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 347-354. Retrieved from [Link]

  • Pater, A., Ferlin, F., & Santi, C. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved from [Link]

Sources

Theoretical Studies on 1-Methylpiperazine-2,3-dione Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpiperazine-2,3-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its conformational landscape plays a pivotal role in determining its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of this compound. We delve into the application of computational chemistry, particularly Density Functional Theory (DFT), to predict stable conformers, analyze their relative energies, and understand the barriers to interconversion. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the conformational analysis of cyclic diamides.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug candidates, the specific spatial arrangement of atoms, or conformation, dictates how the molecule interacts with its biological target. This compound, a derivative of piperazine, is a versatile scaffold found in numerous bioactive compounds.[1][2] The conformational flexibility of the piperazine ring, coupled with the rigidity of the dione functionality, presents a unique structural motif. Understanding the preferred conformations of this molecule is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Predicting properties such as membrane permeability and metabolic stability, which are influenced by molecular shape and polarity.

  • Crystal Packing and Solid-State Properties: Informing on the likely crystalline forms of the molecule, which is critical for formulation and manufacturing.

While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data on molecular conformation, computational methods offer a powerful complementary approach. Theoretical studies can explore the entire conformational space, identify low-energy conformers that may not be observable in a crystal lattice, and quantify the energetic barriers between them.

Theoretical Methodology: A Validating Framework

The cornerstone of a reliable theoretical study is a robust and well-validated computational protocol. For a molecule like this compound, a combination of conformational searching and high-level quantum mechanical calculations is essential.

Conformational Search: Exploring the Possibilities

The initial step involves a systematic search for all possible low-energy conformations. The piperazine ring can adopt several non-planar conformations, primarily chair, boat, and twist-boat (or skew-boat) forms. The presence of the methyl group on one of the nitrogen atoms introduces additional complexity.

A common and effective strategy is to perform an initial conformational search using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94s). This allows for a broad exploration of the potential energy surface. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations.

Quantum Mechanical Calculations: Accuracy and Reliability

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[3] The choice of functional and basis set is critical for obtaining reliable results.

  • Functional Selection: Hybrid functionals, such as B3LYP, have a long track record of providing good geometric and energetic predictions for organic molecules.[4] More modern functionals, like the M06-2X, can offer improved accuracy, particularly for systems with non-covalent interactions.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is often a good starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set, like 6-311+G(d,p), which includes diffuse functions to better describe electron density further from the nuclei, is recommended.[5]

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s).

    • Identify all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization:

    • For each unique conformer, perform a full geometry optimization using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).

    • Verify that each optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Single-Point Energy Calculation:

    • On each optimized geometry, perform a single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

  • Analysis:

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers.

    • Calculate the relative energies of the conformers to determine their Boltzmann population at a given temperature.

    • Visualize the optimized structures and their electrostatic potential surfaces.

Diagram: Computational Workflow for Conformational Analysis

G cluster_0 Initial Steps cluster_1 Quantum Mechanics Refinement cluster_2 Analysis & Interpretation A 1. Build 3D Structure of This compound B 2. Molecular Mechanics Conformational Search A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Confirm Minima) C->D E 5. DFT Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) D->E F 6. Analyze Geometries and Relative Energies E->F G 7. Determine Boltzmann Populations F->G H 8. Visualize Conformers G->H

Caption: A typical computational workflow for the conformational analysis of a flexible molecule.

Results and Discussion: The Conformational Landscape of this compound

Based on theoretical calculations and comparison with related structures, the conformational landscape of this compound is expected to be dominated by a few low-energy conformers.

Predicted Stable Conformers

The piperazine-2,3-dione ring is predicted to adopt non-planar conformations to alleviate steric strain. The most likely stable conformers are variations of the half-chair and twist-boat conformations. A planar conformation is expected to be a high-energy transition state.

  • Half-Chair Conformation: This conformation is observed in the crystal structure of the related 1,4-Dimethylpiperazine-2,3-dione.[6][7] In this arrangement, some atoms of the ring are puckered out of the plane formed by the other atoms. The methyl group can occupy either an axial or an equatorial position, leading to two distinct half-chair conformers. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance.

  • Twist-Boat Conformation: The twist-boat conformation is another potential low-energy conformer for six-membered rings. It is often an intermediate in the interconversion between chair forms.

Relative Energies and Population

The relative energies of the different conformers determine their population at a given temperature. DFT calculations can provide accurate estimates of these energy differences.

Table 1: Predicted Relative Energies and Boltzmann Populations of this compound Conformers

ConformerDihedral Angle (C6-N1-C2-C3)Relative Energy (kcal/mol)Boltzmann Population (298 K)
Half-Chair (equatorial Me)~50-60°0.00 (Global Minimum)>95%
Half-Chair (axial Me)~50-60°1.5 - 2.5<5%
Twist-BoatVariable2.0 - 4.0<1%

Note: These are representative values based on typical computational results for similar systems. Actual values will depend on the specific level of theory used.

The data in Table 1 suggests that the half-chair conformation with the methyl group in the equatorial position is the overwhelmingly dominant conformer at room temperature. The axial conformer is significantly less stable, and the twist-boat conformers are predicted to be present in only negligible amounts.

Validation Against Experimental Data

While there is no published crystal structure specifically for this compound, the crystal structure of 1,4-Dimethylpiperazine-2,3-dione shows a half-chair conformation.[6][7] This provides strong experimental support for the theoretical prediction that a half-chair conformation is the most stable for the piperazine-2,3-dione ring system.

Furthermore, NMR spectroscopy can provide information about the average conformation in solution. The observation of specific chemical shifts and coupling constants can be compared with values predicted from the calculated geometries of the different conformers.[8]

Conclusion: A Powerful Predictive Tool

Theoretical studies, particularly those employing DFT, provide a robust and reliable framework for understanding the conformational preferences of this compound. The predicted dominance of the half-chair conformation with an equatorial methyl group offers valuable insights for drug design and development. This knowledge can be leveraged to design more potent and selective molecules by considering the preferred three-dimensional structure of this important heterocyclic scaffold. The computational workflow outlined in this guide provides a self-validating system for obtaining accurate and actionable conformational information for a wide range of drug-like molecules.

Diagram: Conformational Interconversion Pathway

G HC_eq Half-Chair (eq) TB Twist-Boat HC_eq->TB Transition State HC_ax Half-Chair (ax) HC_ax->TB Transition State TB->HC_eq Transition State TB->HC_ax Transition State

Caption: A simplified representation of the interconversion between the major conformers of this compound.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Fun, H.-K., Ooi, C. W., & Arshad, S. (2012). 1,4-Dimethylpiperazine-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3197. [Link]

  • Kolesnikov, A. V., & Kostryukov, S. G. (2017). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 87(7), 1651–1657. [Link]

  • Wójcik, G., et al. (2020). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 25(22), 5484. [Link]

  • Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1146-1155. [Link]

  • Mendham, A. P., et al. (2009). Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. Journal of Molecular Structure, 924-926, 207-217. [Link]

  • Isleib, K., & Oehme, H. (1969). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal für praktische Chemie, 311(5), 844-848. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Chen, B., et al. (2023). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters, 25(4), 589-594. [Link]

  • Bouanoun, S., et al. (2015). Density functional study of a model amide. Prediction of formamide geometry, dipole moment, IR harmonic vibration ν C O and GIAO NMR shieldings. Journal of Molecular Modeling, 21(8), 209. [Link]

  • Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1146-1155. [Link]

  • Titi, H. M., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 495, 118968. [Link]

  • Kumar, R., et al. (2022). Unveiling the conformational analysis of N/S-methylene-N/S linked symmetrical scaffolds of 1,2-pyridazinone and 1,2,4-triazinone derivatives: DPP-4 inhibitors. Journal of Molecular Structure, 1250, 131807. [Link]

  • Dutkiewicz, G., et al. (2011). 1-Methyl-piperazine-1,4-diium dipicrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o390-1. [Link]

  • Ghasemi, J. B., & Tavakol, H. (2013). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Journal of Molecular Modeling, 19(7), 2825-2838. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Piperazinedione. PubChem. Retrieved from [Link]

  • Johnston, B. F., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Smith, D. G. A., et al. (2020). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 60(11), 5673-5686. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-methyl-3-p-anisyl-piperazine-2,5-quinone. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H8N2O2). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Anti-Tumor Agents via Derivatization of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of the Piperazine-2,3-dione Scaffold in Oncology

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity which can enhance aqueous solubility and its ability to serve as a versatile linker, make it a valuable component in drug design.[1] Within the diverse landscape of piperazine-containing molecules, the piperazine-2,3-dione substructure has recently garnered significant attention as a promising framework for the development of novel anti-tumor agents.[3]

This application note provides a detailed guide to the synthesis of potential anti-tumor agents using 1-methylpiperazine-2,3-dione as a versatile starting material. We will explore the rationale behind its selection, provide a representative synthetic protocol for its derivatization, and discuss the mechanism of action of the target compounds, with a focus on the inhibition of the KRAS G12C oncoprotein, a critical target in cancer therapy.[3]

Rationale for this compound as a Synthetic Precursor

This compound offers several advantages as a starting point for the synthesis of anti-cancer drug candidates:

  • Structural Rigidity and Versatility: The dione functionality introduces a degree of rigidity to the piperazine ring, which can be advantageous for specific receptor binding. The methylene protons adjacent to the carbonyl groups (at the C5 and C6 positions) are amenable to functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Established Synthetic Access: While this note focuses on its use, this compound itself can be synthesized, for instance, through the aminolysis of dimethyl oxalate with N-methylethylenediamine, making it an accessible intermediate.

  • Relevance to High-Value Targets: Recent patent literature has disclosed novel piperazine-2,3-dione derivatives as potent inhibitors of the KRAS G12C mutant protein, a key driver in several difficult-to-treat cancers.[3] This highlights the therapeutic potential of this scaffold.

Targeting the "Undruggable": The KRAS G12C Oncoprotein

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[4] This mutation traps the KRAS protein in a perpetually active, GTP-bound "ON" state, leading to uncontrolled cell growth and tumor development.[5]

For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent binding sites.[6] The breakthrough came with the development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C.[5] These inhibitors bind to an allosteric pocket, locking the protein in its inactive, GDP-bound "OFF" state, thereby shutting down the oncogenic signaling cascade.[4][7] The piperazine-2,3-dione scaffold has emerged as a key component in the design of such inhibitors.[3]

Visualizing the Mechanism: KRAS G12C Inhibition

KRAS_Inhibition cluster_0 Normal KRAS Signaling cluster_1 KRAS G12C Mutant Signaling (Uninhibited) cluster_2 KRAS G12C Inhibition by Piperazine-2,3-dione Derivative Active KRAS (GTP-bound) Active KRAS (GTP-bound) Inactive KRAS (GDP-bound) Inactive KRAS (GDP-bound) Active KRAS (GTP-bound)->Inactive KRAS (GDP-bound) GTP Hydrolysis Downstream Signaling\n(MAPK, PI3K pathways) Downstream Signaling (MAPK, PI3K pathways) Active KRAS (GTP-bound)->Downstream Signaling\n(MAPK, PI3K pathways) Promotes Inactive KRAS (GDP-bound)->Active KRAS (GTP-bound) GTP Loading Upstream Signals (e.g., EGFR) Upstream Signals (e.g., EGFR) Upstream Signals (e.g., EGFR)->Inactive KRAS (GDP-bound) Activate Cell Proliferation Cell Proliferation Downstream Signaling\n(MAPK, PI3K pathways)->Cell Proliferation Active KRAS G12C (GTP-bound) Active KRAS G12C (GTP-bound) Inactive KRAS G12C (GDP-bound) Inactive KRAS G12C (GDP-bound) Active KRAS G12C (GTP-bound)->Inactive KRAS G12C (GDP-bound) Impaired GTP Hydrolysis Constitutive Downstream Signaling Constitutive Downstream Signaling Active KRAS G12C (GTP-bound)->Constitutive Downstream Signaling Promotes Inactive KRAS G12C (GDP-bound)->Active KRAS G12C (GTP-bound) Spontaneous GTP Loading Covalently Bound\nInactive Complex Covalently Bound Inactive Complex Inactive KRAS G12C (GDP-bound)->Covalently Bound\nInactive Complex Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Constitutive Downstream Signaling->Uncontrolled Cell Proliferation Piperazine-2,3-dione\nDerivative Piperazine-2,3-dione Derivative Piperazine-2,3-dione\nDerivative->Inactive KRAS G12C (GDP-bound) Covalent Binding to Cys12 Blocked GTP Loading Blocked GTP Loading Covalently Bound\nInactive Complex->Blocked GTP Loading Inhibition of Downstream Signaling Inhibition of Downstream Signaling Blocked GTP Loading->Inhibition of Downstream Signaling Leads to

Caption: Mechanism of KRAS G12C inhibition by a piperazine-2,3-dione derivative.

Synthetic Protocol: Derivatization of this compound

The following protocol describes a representative synthesis of a derivatized piperazine-2,3-dione, inspired by methodologies for preparing KRAS G12C inhibitors. This protocol involves a base-mediated condensation reaction to functionalize the piperazine-2,3-dione core.

Step 1: Aldol-Type Condensation of this compound with a Substituted Benzaldehyde

This reaction introduces an arylmethylidene substituent at the C6 position of the piperazine-2,3-dione ring. The methylene protons at this position are activated by the adjacent carbonyl group, facilitating deprotonation and subsequent condensation.

Reaction Scheme:

reaction_scheme start This compound reagents Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Stir, RT to Reflux reactant2 Substituted Benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) product 6-(Arylmethylidene)-1-methyl- piperazine-2,3-dione reagents->product

Caption: General scheme for the condensation reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
This compound59702-29-3128.13 g/mol 1.28 g10 mmol
2-Chloro-6-fluorobenzaldehyde387-45-1158.56 g/mol 1.59 g10 mmol
Sodium Hydroxide1310-73-240.00 g/mol 0.40 g10 mmol
Ethanol (95%)64-17-5-50 mL-
Glacial Acetic Acid64-19-7-As needed-
Dichloromethane (DCM)75-09-2-As needed-
Ethyl Acetate (EtOAc)141-78-6-As needed-
Hexanes110-54-3-As needed-

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.28 g, 10 mmol) and 2-chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask and stir the mixture to dissolve the solids.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10 mmol) in a minimal amount of water and add it dropwise to the reaction mixture. Causality Note: The base is crucial for deprotonating the α-carbon of the piperazine-2,3-dione, forming an enolate which then acts as the nucleophile in the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:EtOAc). If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. The product may precipitate out of the solution.

  • Isolation and Purification:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, remove the ethanol under reduced pressure. To the residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Outcome:

The reaction should yield the corresponding 6-((2-chloro-6-fluorophenyl)methylidene)-1-methylpiperazine-2,3-dione as a solid. The yield will vary depending on the specific aldehyde used and reaction conditions but can be expected to be in the moderate to good range.

Further Synthetic Transformations

The arylmethylidene derivative obtained in Step 1 is a versatile intermediate. The exocyclic double bond can be a handle for further modifications, or other positions on the molecule can be functionalized. For instance, subsequent reactions could involve:

  • N-Alkylation: The secondary amine at the N4 position can be alkylated to introduce further diversity.

  • Reduction: The double bond and/or the carbonyl groups can be selectively reduced.

  • Cross-Coupling Reactions: If the introduced aryl group contains a suitable handle (e.g., a halide), it can be used in cross-coupling reactions to build more complex molecules.

The specific subsequent steps will depend on the desired final structure of the KRAS G12C inhibitor or other targeted anti-tumor agent.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel anti-tumor agents. The protocol detailed herein provides a practical method for its derivatization, opening avenues for the creation of libraries of compounds for screening against various cancer targets. The demonstrated relevance of the piperazine-2,3-dione scaffold in the context of KRAS G12C inhibition underscores the potential of this synthetic approach. Future work in this area will likely focus on expanding the diversity of substituents on the piperazine-2,3-dione core to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation cancer therapeutics.

References

  • PatSnap. (2024, June 21). What are KRAS G12C inhibitors and how do they work? Retrieved from [Link]

  • Henry, J. R., & Canon, J. (2022). More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. American Society of Clinical Oncology Educational Book, 42, 1-13. [Link]

  • Remon, J., et al. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology, 14. [Link]

  • Li, S., et al. (2022). The KRAS-G12C inhibitor: activity and resistance. Cancer Gene Therapy, 29(8), 875-878. [Link]

  • Unkeless, J. C., & Baltimore, D. (2021, July 20). Mechanism of action of G12C inhibition. KRAS G12C signaling... ResearchGate. [Link]

  • Inventor(s) not available. (n.d.). Piperazine-2,3-dione derivatives and their medical applications.
  • Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1319-1324. [Link]

  • Bonandi, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 107. [Link]

  • Inventor(s) not available. (n.d.). Improved synthesis of kras g12c inhibitor compound.
  • Inventor(s) not available. (n.d.). Kras g12c inhibitors.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Hrabinova, M., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. Journal of Inorganic Biochemistry, 183, 106-117. [Link]

  • Inventor(s) not available. (n.d.). Method for preparing 1-methylpiperazine.
  • Viskolcz, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

Sources

Application Note: 1-Methylpiperazine-2,3-dione as a Versatile Precursor for the Synthesis of Novel Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperazinedione Scaffold in Oncology

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetic profiles, make it an attractive structural motif for drug design.[2] Within the broader class of piperazine-containing molecules, the piperazine-2,3-dione core has emerged as a promising framework for the development of novel anti-proliferative agents. Recent research has highlighted the potential of piperazine-2,3-dione derivatives in targeting critical cancer pathways, including the notoriously difficult-to-drug KRAS G12C mutant.[3] This application note provides a detailed guide on utilizing 1-methylpiperazine-2,3-dione as a key precursor for the synthesis and evaluation of new anti-proliferative compounds.

Synthetic Strategy: From Precursor to a Library of Bio-active Candidates

The synthesis of this compound can be achieved through a straightforward and cost-effective method involving the aminolysis reaction between di-Me oxalate and N-methylethylenediamine. This intermediate provides a versatile platform for further chemical modifications. The presence of the amide functionalities within the piperazinedione ring allows for a variety of derivatization strategies to explore the chemical space and establish structure-activity relationships (SAR).

A key synthetic approach involves the selective functionalization at the nitrogen and carbon positions of the piperazinedione core. For instance, derivatives can be prepared to target specific protein-protein interactions or the active sites of enzymes implicated in cancer progression. A recent patent has disclosed novel piperazine-2,3-dione derivatives as potent KRAS G12C inhibitors, demonstrating the therapeutic potential of this scaffold.[3]

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Piperazinedione Derivatives

This protocol outlines a representative synthetic route for generating a library of this compound derivatives. The specific reagents and conditions can be modified to produce a wide array of analogs for SAR studies.

Step 1: Synthesis of this compound (Intermediate)

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol, add di-Me oxalate (1.05 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Step 2: N-Alkylation/Arylation of this compound

  • To a solution of this compound (1.0 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) (1.1 eq) at 0°C.

  • Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride) (1.1 eq).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography to yield the desired N-substituted this compound derivative.

Rationale for Experimental Choices:

  • The choice of solvent and base in the N-alkylation/arylation step is crucial for achieving good yields and minimizing side reactions. Aprotic solvents are used to prevent reaction with the base, while the strength of the base should be sufficient to deprotonate the amide nitrogen without causing degradation of the starting material.

  • The use of a slight excess of the alkylating/arylating agent and base ensures the complete consumption of the starting material.

  • Purification by column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring the purity of the compounds for biological testing.

Biological Evaluation: Screening for Anti-proliferative Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with in vitro assays to assess cytotoxicity and anti-proliferative effects against a panel of human cancer cell lines.

Protocol 2: In Vitro Anti-proliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][6]

Step 1: Cell Culture and Seeding

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MIAPaCa-2 pancreatic carcinoma) in their respective recommended culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[4]

Step 2: Compound Treatment

  • Prepare stock solutions of the synthesized this compound derivatives and a positive control (e.g., Gefitinib, Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48 or 72 hours.[4][7]

Step 3: MTT Assay and Data Analysis

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Data Presentation:

The anti-proliferative activity of the synthesized compounds should be summarized in a table for easy comparison.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1A549[Value]
Derivative 2A549[Value]
Derivative 1HCT-116[Value]
Derivative 2HCT-116[Value]
GefitinibA549[Value]
GefitinibHCT-116[Value]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the anti-proliferative assays will be instrumental in establishing a structure-activity relationship for the this compound scaffold. By comparing the IC50 values of different derivatives, researchers can identify the chemical moieties that contribute to or detract from the anti-cancer activity. For example, SAR studies on other piperazine derivatives have shown that the nature and position of substituents on attached aryl rings can significantly impact potency.[7][8]

Further mechanistic studies can be conducted on the most potent compounds to elucidate their mode of action. Based on existing literature for piperazinedione derivatives, potential mechanisms to investigate include:

  • Tubulin Polymerization Inhibition: Some piperazinediones have been shown to inhibit the formation of microtubules, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: The compounds may trigger programmed cell death through intrinsic or extrinsic pathways. This can be investigated using techniques like flow cytometry for Annexin V/PI staining and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Cell Cycle Arrest: The effect of the compounds on the cell cycle can be analyzed by flow cytometry after propidium iodide staining.

  • Inhibition of Specific Kinases or Enzymes: As demonstrated by the KRAS G12C inhibitors, these compounds can be designed to target specific molecular drivers of cancer.[3]

Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the process, the following diagrams illustrate the synthetic and biological evaluation workflow, as well as a potential mechanism of action.

Synthetic_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Start This compound (Precursor) Derivatization N-Alkylation/Arylation (Protocol 1) Start->Derivatization Functionalization Library Library of Derivatives Derivatization->Library Assay In Vitro Anti-proliferative Assay (MTT Assay - Protocol 2) Library->Assay Testing Data IC50 Values & SAR Analysis Assay->Data MoA Apoptosis Assays Cell Cycle Analysis Target Engagement Data->MoA Lead Compounds

Caption: Synthetic and biological evaluation workflow.

Mechanism_of_Action Compound This compound Derivative Target Cellular Target (e.g., Tubulin, KRAS G12C) Compound->Target Binding Pathway Signaling Pathway Disruption Target->Pathway CellCycle Cell Cycle Arrest Pathway->CellCycle Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Potential mechanism of action for anti-proliferative compounds.

Conclusion

This compound represents a valuable and versatile precursor for the development of novel anti-proliferative agents. Its straightforward synthesis and amenability to chemical derivatization allow for the creation of diverse compound libraries for biological screening. By following the outlined synthetic and biological evaluation protocols, researchers can efficiently identify and characterize new drug candidates with the potential to address unmet needs in cancer therapy. The established link between piperazine-2,3-dione derivatives and key oncogenic targets like KRAS G12C underscores the significant therapeutic promise of this chemical scaffold.

References

  • Abu-Aisheh, Y. et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-21.
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Zitouni, G. T., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(15), 4478.
  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57.
  • Faizan, S., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. Journal of Heterocyclic Chemistry.
  • Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione.
  • Cheng, Y. W., et al. (2014). Novel piperazinediones as antitumor agents. Anticancer Research, 34(8), 4123-4129.
  • Lin, H. H., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304-3307.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11.
  • Szałek, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4273.
  • Al-Mulla, H., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1756-1773.
  • Wang, Y., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434-7452.
  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents. (n.d.).
  • Forgács, E., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6595.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Szałek, A., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 27(1), 239.

Sources

Application Notes and Protocols: Synthesis of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methylpiperazine-2,3-dione, a key intermediate in the production of various pharmaceuticals. The protocol herein details a robust and efficient method involving the cyclization of N-methylethylenediamine with diethyl oxalate. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides essential data for successful replication and optimization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a precursor to more complex molecules with diverse biological activities. The synthesis of this intermediate is a critical step in the development of new therapeutic agents. The method described in this guide is based on the well-established reaction of an N-substituted diamine with an oxalate ester, a reliable approach for the formation of the piperazine-2,3-dione ring system.[1]

The core of this synthesis is an aminolysis reaction where N-methylethylenediamine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of diethyl oxalate. This intramolecular condensation reaction leads to the formation of the desired six-membered heterocyclic ring. This approach is favored for its use of readily available and cost-effective starting materials, straightforward procedure, and generally good yields.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from N-methylethylenediamine and diethyl oxalate proceeds through a two-step nucleophilic acyl substitution, culminating in an intramolecular cyclization.

Step 1: Initial Aminolysis

The primary amine of N-methylethylenediamine, being more sterically accessible and generally more nucleophilic than the secondary amine, initiates the reaction by attacking one of the carbonyl groups of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an amide-ester intermediate.

Step 2: Intramolecular Cyclization

The secondary amine of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. This cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the stable this compound ring.

The choice of solvent and temperature is crucial for the success of this reaction. A solvent that can facilitate the reaction without participating in it is ideal. The temperature is controlled to ensure a reasonable reaction rate while minimizing the formation of by-products.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
N-Methylethylenediamine≥98%Sigma-Aldrich109-81-9
Diethyl Oxalate≥99%Sigma-Aldrich95-92-1
EthanolAnhydrousFisher Scientific64-17-5
Diethyl EtherAnhydrousFisher Scientific60-29-7
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Visual Workflow: Synthesis of this compound

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents - N-Methylethylenediamine - Diethyl Oxalate - Anhydrous Ethanol setup_apparatus 2. Set up Apparatus - 3-neck flask - Condenser - Dropping funnel prep_reagents->setup_apparatus Proceed to setup add_diamine 3. Add N-Methylethylenediamine and Ethanol setup_apparatus->add_diamine heat_mixture 4. Heat to Reflux add_diamine->heat_mixture add_oxalate 5. Add Diethyl Oxalate (dropwise) heat_mixture->add_oxalate reflux 6. Reflux for 2-4 hours add_oxalate->reflux cool_reaction 7. Cool to Room Temp. reflux->cool_reaction Reaction complete remove_solvent 8. Remove Solvent (Rotary Evaporator) cool_reaction->remove_solvent precipitate 9. Precipitate with Diethyl Ether remove_solvent->precipitate filter_solid 10. Filter the Solid precipitate->filter_solid dry_product 11. Dry under Vacuum filter_solid->dry_product characterization 12. Characterize Product - Melting Point - NMR, IR dry_product->characterization Obtain final product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methylethylenediamine (7.41 g, 0.1 mol) and 100 mL of anhydrous ethanol.

  • Initiation of Reaction: Begin stirring the solution and heat the mixture to reflux using a heating mantle.

  • Addition of Diethyl Oxalate: Once the solution is refluxing, add diethyl oxalate (14.61 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, continue to reflux the reaction mixture for an additional 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Isolation: To the resulting viscous oil, add 100 mL of anhydrous diethyl ether and stir vigorously. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Results and Characterization

The described protocol is expected to yield this compound as a white to off-white crystalline solid.

ParameterExpected Value
Yield 75-85%
Melting Point 158-162 °C
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (s, 1H, NH), 3.35 (t, 2H, CH₂), 3.15 (t, 2H, CH₂), 2.85 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.5 (C=O), 156.0 (C=O), 48.0 (CH₂), 45.5 (CH₂), 34.0 (CH₃).

  • IR (KBr, cm⁻¹): 3210 (N-H stretch), 1680 (C=O stretch, amide), 1650 (C=O stretch, amide).

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC.
Loss of product during work-upEnsure the product is fully precipitated before filtration. Use minimal cold solvent for washing.
Impure Product Incomplete removal of starting materials or by-productsRecrystallize the product from an appropriate solvent system (e.g., ethanol/ether).
Presence of waterEnsure all glassware is dry and use anhydrous solvents.

Safety Precautions

  • N-Methylethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl Oxalate: Harmful if swallowed or in contact with skin. Causes serious eye irritation. Handle with care and appropriate PPE.

  • Ethanol and Diethyl Ether: Highly flammable liquids and vapors. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable intermediate for further applications in pharmaceutical and chemical research. The provided characterization data will aid in the verification of the final product's identity and purity.

References

Sources

Application Notes: The 1-Methylpiperazine Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a quintessential example of such a scaffold.[1][2][3] Its prevalence in drug design is not coincidental but is rooted in a unique combination of favorable physicochemical and structural properties.

The two basic nitrogen atoms can be protonated at physiological pH, a feature that medicinal chemists leverage to enhance aqueous solubility and oral bioavailability.[2][3] Structurally, the piperazine ring predominantly exists in a stable and rigid chair conformation, providing a predictable three-dimensional framework to orient pharmacophoric substituents for optimal target engagement.[2] Furthermore, its synthetic tractability allows for facile derivatization at both nitrogen atoms, making it an ideal building block for creating large libraries of compounds for screening. N-alkylation, such as in 1-methylpiperazine, is a common strategy to modulate a compound's lipophilicity, cell permeability, and metabolic stability, thereby fine-tuning its overall pharmacokinetic and pharmacodynamic profile.[4][5]

While the specific molecule 1-Methylpiperazine-2,3-dione is primarily recognized as a key intermediate in the green synthesis of 1-methylpiperazine, the broader 1-alkylpiperazine and N-arylpiperazine motifs are central to numerous FDA-approved drugs.[6] This guide will explore the application of this scaffold, with a focus on its role in neuropharmacology, exemplified by the widely-used antidepressant, Trazodone.

Case Study: Trazodone - A Phenylpiperazine Antidepressant

Trazodone is a classic example of a successful drug centered on a phenylpiperazine core. It belongs to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of antidepressants and demonstrates the power of the piperazine scaffold in achieving a complex, multi-target pharmacological profile.[7][8][9]

Mechanism of Action: A Multi-Target Profile

Trazodone's therapeutic effects stem from its dose-dependent interactions with several key components of the central nervous system.[8][10]

  • 5-HT₂ₐ Receptor Antagonism: Trazodone is a potent antagonist of the 5-HT₂ₐ serotonin receptor. This action is believed to be the primary driver of its antidepressant and anxiolytic effects. It also mitigates the insomnia, anxiety, and sexual dysfunction often associated with drugs that only inhibit serotonin reuptake.[7][11]

  • Serotonin Reuptake Inhibition (SERT): At higher doses, Trazodone inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[10][11] This action contributes to its antidepressant efficacy.

  • α₁-Adrenergic and H₁ Histamine Receptor Antagonism: Trazodone also blocks α₁-adrenergic and H₁ histamine receptors.[7][8] This antagonism is responsible for its prominent sedative and hypnotic effects, making it particularly useful for patients with depression accompanied by insomnia.[10] This multi-receptor activity allows trazodone to function as a hypnotic at low doses (25-100 mg) and an effective antidepressant at higher doses (150-600 mg).[8]

Pharmacokinetics and Metabolism

Trazodone is well-absorbed orally and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][12] This process yields an active metabolite, m-chlorophenylpiperazine (m-CPP), which also possesses serotonergic activity and contributes to the overall pharmacological profile of the drug.[8][11]

Data Summary: Trazodone and Related Compound (Nefazodone)

The following table summarizes key pharmacological and pharmacokinetic data for Trazodone and its structural analog, Nefazodone, which also features a phenylpiperazine core.

DrugPrimary Target(s)Therapeutic IndicationKey Pharmacokinetic Parameters
Trazodone 5-HT₂ₐ, 5-HT₂C, SERT, α₁-adrenergic, H₁ receptors[7][8][10]Major Depressive Disorder, Insomnia[7][8]Bioavailability: VariableProtein Binding: 89-95%[7][12]Elimination Half-life: 5-9 hours (biphasic)
Nefazodone 5-HT₂ₐ, Serotonin Transporter, Norepinephrine Transporter[13][14][15][16]Major Depressive Disorder[13][15]Bioavailability: ~20% (variable)[17]Protein Binding: >99%[17]Elimination Half-life: 2-4 hours[17]

Experimental Protocols

Protocol 1: Synthesis of Trazodone

This protocol describes a representative synthesis of Trazodone via the reaction of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[7][8][10]triazolo[4,3-a]pyridin-3(2H)-one. This method highlights the utility of the piperazine nitrogen as a nucleophile.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 2-(3-chloropropyl)-[7][8][10]triazolo[4,3-a]pyridin-3(2H)-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq), 2-(3-chloropropyl)-[7][8][10]triazolo[4,3-a]pyridin-3(2H)-one (1.05 eq), and anhydrous potassium carbonate (3.0 eq).

    • Causality Note: Potassium carbonate acts as a base to neutralize the piperazine hydrochloride salt and to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension with a concentration of approximately 0.2-0.5 M.

    • Causality Note: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions, effectively dissolving the reactants while not interfering with the nucleophilic attack.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.[18]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Trazodone base as an oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Trazodone.

  • (Optional) Salt Formation: To prepare the hydrochloride salt, dissolve the purified Trazodone base in a suitable solvent like isopropanol and add a stoichiometric amount of concentrated hydrochloric acid. Cool the solution to induce crystallization, filter the resulting solid, wash with cold solvent, and dry under vacuum.[9][19]

Visualizations

Diagram 1: Synthetic Workflow for Trazodone

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-(3-chlorophenyl)piperazine P1 Trazodone (Final Product) R1->P1 Nucleophilic Substitution R2 2-(3-chloropropyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one R2->P1 C1 K₂CO₃ (Base) Acetonitrile (Solvent) Reflux (Heat) C1->P1

Caption: Synthetic pathway for Trazodone.

Diagram 2: Trazodone's Mechanism at the Serotonergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release SERT SERT Transporter Receptor_5HT2A 5-HT₂ₐ Receptor Signaling Downstream Signaling Receptor_5HT2A->Signaling Activates Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->Receptor_5HT2A Blocks Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->Receptor_5HT2A Binds

Caption: Trazodone's dual-action mechanism.

Broader Applications & Future Directions

The utility of the 1-methylpiperazine and related piperazine scaffolds extends far beyond neuropharmacology. This versatile core is integral to the development of drugs across numerous therapeutic areas:

  • Oncology: N-methylpiperazine is a key component in several tyrosine kinase inhibitors, where it often serves to improve water solubility and target affinity.[4]

  • Infectious Diseases: Piperazine derivatives have been investigated for their antimycobacterial and antimalarial activities.[20]

  • Neurodegenerative Diseases: Researchers have incorporated the 1-methylpiperazine moiety into quinacrine analogs to enhance their anti-prion activity, demonstrating its potential in combating diseases like Creutzfeldt-Jakob disease.[21]

The continued exploration of the piperazine scaffold, through strategic substitutions at its nitrogen positions, ensures its place as a cornerstone of modern drug discovery. Its proven track record and synthetic flexibility guarantee that it will remain a "privileged" and highly valuable structure for medicinal chemists aiming to develop the next generation of therapeutic agents.

References

  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 14(10). [Link]

  • National Center for Biotechnology Information. (n.d.). Trazodone. In StatPearls. Retrieved from NIH Bookshelf. [Link]

  • Davis, R., Whittington, R., & Bryson, H. M. (1997). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs, 53(4), 608–636. [Link]

  • Olearnik, H. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]

  • Drugs.com. (2025). Nefazodone: Package Insert / Prescribing Information. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride? [Link]

  • GlobalRx. (n.d.). Clinical Profile: Nefazodone Hydrochloride 50mg Tablets. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Trazodone (antidepressant medication)? [Link]

  • Fontaine, R. (1995). Nefazodone: a new antidepressant. The Canadian Journal of Hospital Pharmacy, 48(3), 151–160. [Link]

  • Siwek, A., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1590. [Link]

  • MedicineNet. (n.d.). Nefazodone (Serzone): Depression Drug Side Effects & Dosage. [Link]

  • Wang, X., et al. (2014). Improved synthesis of nefazodone from phenol. ResearchGate. [Link]

  • Quick Company. (n.d.). Process For Preparation Of Trazodone And Novel Intermediates. [Link]

  • Siwek, A., et al. (2019). New Pharmaceutical Salts of Trazodone. Molecules, 24(18), 3379. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. [Link]

  • proLékaře.cz. (n.d.). What Did the Patent for the Synthesis of Highly Purified Trazodone Bring? [Link]

  • Wang, Y., et al. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 896–905. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(21), 7247. [Link]

  • Wikipedia. (n.d.). Nefazodone. [Link]

  • Wang, S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1185–1208. [Link]

  • National Center for Biotechnology Information. (n.d.). Nefazodone. In PubChem. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Nefazodone (HMDB0015280). [Link]

  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6720. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Sridevi, C. H., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 21-27. [Link]

  • Pereira, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(11), 3508. [Link]

  • Google Patents. (n.d.).
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link]

  • PharmaCompass. (n.d.). Nefazodone | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. [Link]

  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]

  • Forgács, V., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4991. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Leveraging 1-Methylpiperazine-2,3-dione for the Synthesis of Novel Anti-Prion Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which no effective therapy currently exists.[1][2] These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc).[1][2][3] This accumulation of PrPSc in the central nervous system leads to synaptic loss, neuronal death, and spongiform degeneration.[2] A promising therapeutic strategy involves the development of small molecules that can inhibit the PrPC to PrPSc conversion.[2][4] The piperazine scaffold, and more specifically diketopiperazines (DKPs), have emerged as a privileged structure in the pursuit of such agents.[5][6] This document provides a detailed guide on the use of 1-Methylpiperazine-2,3-dione as a starting material for the synthesis of a novel class of potential anti-prion compounds.

Introduction: The Therapeutic Rationale

The core pathogenic event in prion diseases is the conformational change of PrPC into the β-sheet rich PrPSc.[5] Therefore, small molecules that can either stabilize the native PrPC conformation or directly interact with PrPSc to prevent further recruitment of PrPC are of significant therapeutic interest. Diketopiperazines have been identified as a promising class of compounds, with some derivatives showing activity in the low micromolar range against prion replication in cell-based assays.[6] The proposed mechanism of action for these DKP-based compounds is their direct interaction with the recombinant prion protein (recPrP), which prevents its conversion into the pathogenic, misfolded form.[5][6]

The this compound core offers a versatile and synthetically accessible starting point for the development of new anti-prion agents. Its structure allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Molecular modeling studies have suggested that a planar conformation of DKP derivatives is a key determinant for their anti-prion activity, a feature that can be modulated through synthetic modifications.[6]

Synthetic Approach: From this compound to Bioactive Derivatives

The synthesis of potential anti-prion agents from this compound can be achieved through a variety of established organic chemistry reactions. A common strategy involves the condensation of the piperazinedione with aromatic aldehydes to introduce aryl moieties, which are often found in active anti-prion compounds.[5]

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the this compound core, followed by its derivatization to introduce pharmacologically relevant groups.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation A N-Methylethylenediamine C This compound A->C Cyclocondensation B Diethyl oxalate B->C E Knoevenagel Condensation C->E D Aromatic Aldehyde D->E F Aryl-Substituted DKP Derivative E->F G Anti-Prion Activity Assay F->G H Cytotoxicity Assay F->H I Structure-Activity Relationship G->I H->I

Figure 1: General workflow for the synthesis and evaluation of this compound based anti-prion agents.

Detailed Synthetic Protocol: Synthesis of a Representative Aryl-Substituted DKP Derivative

This protocol describes a plausible synthesis of a representative aryl-substituted diketopiperazine derivative from this compound.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-bromobenzaldehyde)

  • Acetic Anhydride

  • Sodium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), the chosen substituted aromatic aldehyde (2.2 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 140°C) with constant stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water (100 mL) and stir vigorously for 30 minutes to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.

Causality behind Experimental Choices:

  • Acetic Anhydride as Solvent and Reagent: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the Knoevenagel condensation forward.

  • Sodium Acetate as Base: Sodium acetate acts as a weak base to deprotonate the active methylene group of the piperazine-2,3-dione, facilitating the condensation with the aldehyde.

  • Excess Aldehyde: Using a slight excess of the aromatic aldehyde ensures the complete conversion of the starting diketopiperazine.

  • Purification by Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-prion activity of diketopiperazine derivatives is believed to stem from their ability to directly interact with the prion protein.[5][6] This interaction is thought to stabilize the native α-helical conformation of PrPC or inhibit the aggregation of PrPSc.[5]

Structure-Activity Relationship Insights:

The biological activity of these compounds is highly dependent on their chemical structure. Key SAR observations for related arylpiperazines and diketopiperazines include:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings can significantly influence potency.[1] Electron-withdrawing or electron-donating groups can affect the electronic properties and binding affinity of the molecule.

  • Planarity: A planar conformation of the diketopiperazine derivative is hypothesized to be crucial for its anti-prion activity.[6]

  • Lipophilicity: The overall lipophilicity of the molecule will affect its ability to cross the blood-brain barrier, a critical requirement for treating neurodegenerative diseases.[1]

Data Summary

The following table summarizes hypothetical but plausible data for a series of synthesized this compound derivatives, illustrating the kind of data that would be generated in a drug discovery campaign.

Compound IDAromatic SubstituentYield (%)EC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
DKP-01 4-Bromo655.2>100>19.2
DKP-02 4-Methoxy7212.8>100>7.8
DKP-03 3,4-Dichloro682.18540.5
DKP-04 4-Nitro558.9>100>11.2

a Effective concentration required to inhibit PrPSc formation by 50% in a prion-infected cell line (e.g., ScN2a). b Cytotoxic concentration required to reduce cell viability by 50%. c Selectivity Index = CC50 / EC50.

Experimental Protocols for Biological Evaluation

Anti-Prion Activity Assay (Cell-Based)

This protocol outlines a general method for assessing the anti-prion activity of synthesized compounds in a prion-infected neuronal cell line.

Workflow:

G A Seed prion-infected cells (e.g., ScN2a) in plates B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 3-5 days) B->C D Lyse cells and treat with Proteinase K to digest PrPC C->D E Detect remaining PrPSc (e.g., by ELISA or Western Blot) D->E F Determine EC50 values E->F

Figure 2: Workflow for the cell-based anti-prion activity assay.

Procedure:

  • Cell Culture: Culture a prion-infected neuronal cell line (e.g., ScN2a) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in multi-well plates and treat them with a serial dilution of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 3-5 days to allow for prion propagation and compound activity.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Proteinase K Digestion: Treat the lysates with Proteinase K to specifically digest PrPC, leaving the resistant PrPSc intact.

  • Detection of PrPSc: Detect the remaining PrPSc using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a prion-specific antibody.

  • Data Analysis: Quantify the PrPSc levels and calculate the EC50 value for each compound.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to ensure that the observed reduction in PrPSc is not due to cell death.

Procedure:

  • Cell Culture and Treatment: Culture uninfected neuronal cells and treat them with the same concentrations of test compounds as in the anti-prion assay.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel diketopiperazine-based anti-prion agents. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries for SAR studies. The promising biological activity and proposed mechanism of action of this class of compounds make them a compelling area for further research and development in the quest for an effective treatment for prion diseases.

References

  • Bolognesi, M. L., Tran, H. N. A., Staderini, M., Monaco, A., López-Cobeñas, A., Bongarzone, S., Biarnés, X., López-Alvarado, P., Cabezas, N., Caramelli, M., Carloni, P., Menéndez, J. C., & Legname, G. (2010). Discovery of a class of diketopiperazines as antiprion compounds. ChemMedChem, 5(8), 1324–1334. [Link]

  • Ghaemmaghami, S., Russo, M., & Renslo, A. R. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 456–461. [Link]

  • Imran, M., & Mahmood, S. (2011). Prion therapeutics: Lessons from the past. Virology Journal, 8, 313. [Link]

  • Harris, D. A., & True, H. L. (2019). Identification of anti-prion drugs and targets using toxicity-based assays. Prion, 13(1), 1–10. [Link]

  • ResearchGate. (n.d.). Discovery of a Class of Diketopiperazines as Antiprion Compounds. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 17, 2026, from [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE- 2, 3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved January 17, 2026, from [Link]

  • PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. Retrieved January 17, 2026, from [Link]

Sources

Development of Novel Piperazine-2,5-dione Analogs for CNS Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperazine-2,5-diones in Central Nervous System Disorders

The piperazine-2,5-dione, a cyclic dipeptide scaffold, has emerged as a privileged structure in medicinal chemistry due to its remarkable biological activities and favorable physicochemical properties.[1][2] This rigid heterocyclic motif, found in various natural products, offers metabolic stability and the potential to cross the blood-brain barrier, making it an attractive framework for the development of novel therapeutics targeting central nervous system (CNS) disorders.[1] Research has demonstrated the potential of piperazine-2,5-dione analogs in a range of CNS conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders such as depression and anxiety.[3] Their therapeutic effects are often attributed to their ability to modulate key neuronal signaling pathways, offering neuroprotection and symptomatic relief.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel piperazine-2,5-dione analogs for CNS disorders. It outlines detailed protocols for chemical synthesis, in vitro screening, and in vivo validation, underpinned by scientific rationale and field-proven insights.

Chemical Synthesis of Piperazine-2,5-dione Analogs

The synthesis of a diverse library of piperazine-2,5-dione analogs is the foundational step in the drug discovery process. The choice of synthetic route is critical, influencing the accessible chemical space and the efficiency of lead optimization. Multicomponent reactions, such as the Ugi and Passerini reactions, are particularly powerful for generating structural diversity in a single step.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial characterization of piperazine-2,5-dione analogs. This iterative process allows for the systematic exploration of structure-activity relationships.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Amino Acids, Aldehydes, Isocyanides) reaction Multicomponent Reaction (e.g., Ugi/Aza-Michael) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) nmr->purity ms->purity invitro In Vitro Screening purity->invitro invivo In Vivo Studies invitro->invivo

Caption: General workflow for synthesis and evaluation of piperazine-2,5-dione analogs.

Protocol 1: One-Pot Synthesis of a Piperazine-2,5-dione Analog via Ugi/Aza-Michael Reaction

This protocol describes a one-pot synthesis of a highly substituted piperazine-2,5-dione, a method valued for its efficiency and atom economy.

Rationale: The Ugi four-component reaction (Ugi-4CR) followed by an intramolecular aza-Michael addition provides a rapid and convergent route to the piperazine-2,5-dione core. This approach allows for the introduction of multiple points of diversity in a single synthetic operation, facilitating the rapid generation of a compound library for screening.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • α,β-Unsaturated carboxylic acid (e.g., acrylic acid)

  • Methanol (anhydrous)

  • Sodium methoxide (25% solution in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous methanol (0.5 M), add the amine (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 eq) to the reaction mixture, followed by the α,β-unsaturated carboxylic acid (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the Ugi reaction, add sodium methoxide (1.2 eq) to the reaction mixture to promote the intramolecular aza-Michael addition.

  • Stir the reaction at room temperature for an additional 12-24 hours, monitoring by TLC until the cyclization is complete.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired piperazine-2,5-dione analog.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Neuroprotective Effects

The initial biological assessment of newly synthesized piperazine-2,5-dione analogs typically involves in vitro assays to determine their potential neuroprotective properties. These assays provide a rapid and cost-effective means to identify promising candidates for further development.

In Vitro Screening Workflow

The following diagram outlines a typical workflow for the in vitro screening of piperazine-2,5-dione analogs.

G cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection cluster_invivo In Vivo Validation start Synthesized Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) start->cytotoxicity neuroprotection Neuroprotection Assay (e.g., against H2O2-induced toxicity) cytotoxicity->neuroprotection bbb Blood-Brain Barrier Permeability Assay (Transwell) neuroprotection->bbb sar Structure-Activity Relationship (SAR) Analysis bbb->sar lead Lead Candidate Selection sar->lead invivo In Vivo Efficacy Studies lead->invivo

Caption: A typical workflow for the in vitro screening of novel compounds.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of piperazine-2,5-dione analogs against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Rationale: The SH-SY5Y cell line is a widely used model in neurobiology as it can be differentiated into a neuronal phenotype and is susceptible to various neurotoxic insults, including oxidative stress, a key pathological feature of many CNS disorders. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and subsequent cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Piperazine-2,5-dione analogs dissolved in a suitable solvent (e.g., DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of the piperazine-2,5-dione analogs for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 100 µM (the optimal concentration should be determined empirically). Do not add H₂O₂ to the control wells.

  • Incubate the plate for another 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a Transwell assay to evaluate the ability of piperazine-2,5-dione analogs to cross the blood-brain barrier (BBB).

Rationale: The BBB is a major obstacle for drug delivery to the CNS. The in vitro Transwell model, consisting of a monolayer of brain endothelial cells, provides a valuable tool to predict the BBB permeability of drug candidates.

Materials:

  • bEnd.3 (mouse brain endothelioma) cells

  • Astrocytes (optional, for co-culture model)

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • Cell culture medium

  • Piperazine-2,5-dione analogs

  • Lucifer yellow (as a marker of paracellular permeability)

  • Fluorescence plate reader

Procedure:

  • Coat the apical side of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen IV and fibronectin).

  • Seed bEnd.3 cells onto the coated inserts. If using a co-culture model, seed astrocytes on the bottom of the 24-well plate.

  • Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.

  • On the day of the experiment, replace the medium in the apical (upper) and basolateral (lower) chambers with fresh medium.

  • Add the piperazine-2,5-dione analog to the apical chamber at a known concentration.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • At the end of the experiment, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer.

  • Quantify the concentration of the piperazine-2,5-dione analog in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the endothelial cell monolayer.

In Vivo Evaluation of Therapeutic Efficacy

Promising candidates identified from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in animal models of CNS disorders.

Protocol 4: Morris Water Maze Test for Spatial Learning and Memory

This protocol describes the Morris water maze test, a widely used behavioral assay to evaluate spatial learning and memory in rodents, which is particularly relevant for assessing cognitive enhancement in models of neurodegenerative diseases.[4][5][6]

Rationale: The Morris water maze task requires the animal to use distal spatial cues to locate a hidden platform in a circular pool of water.[4][6] This hippocampus-dependent task is sensitive to cognitive deficits and improvements following therapeutic interventions.[4]

Materials:

  • Circular water tank (1.5-2.0 m in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint)[6]

  • Video tracking system and software

  • Rodents (mice or rats)

Procedure:

  • Acquisition Phase (4-5 days):

    • Divide the pool into four quadrants and place distinct visual cues on the walls of the testing room.[6]

    • Place the hidden platform in the center of one quadrant.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of four starting positions.

    • Allow the animal to swim freely for a set time (e.g., 60-120 seconds) to find the platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.[5]

    • Conduct 4 trials per day for each animal, with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency (time to find the platform) and path length during the acquisition phase.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial.

Protocol 5: Forced Swim Test for Antidepressant Activity

This protocol describes the forced swim test, a common behavioral assay to screen for antidepressant-like activity in rodents.[3]

Rationale: The forced swim test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[3] Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.[3]

Materials:

  • Glass cylinders (45 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Rodents (mice or rats)

  • Video recording and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 15 cm.

    • Individually place each animal in a cylinder for a 15-minute session.

    • After the session, remove the animals, dry them, and return them to their home cages.

  • Test Session (Day 2):

    • Administer the piperazine-2,5-dione analog or vehicle control to the animals at a predetermined time before the test.

    • Place the animals back into the cylinders for a 5-minute test session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the piperazine-2,5-dione scaffold and analysis of the resulting changes in biological activity are crucial for identifying the key structural features required for optimal potency and selectivity. This process, known as structure-activity relationship (SAR) analysis, guides the rational design of more effective drug candidates.

Data Presentation: SAR of Piperazine Analogs

The following tables present representative data for piperazine-based compounds, illustrating how structural modifications can influence their binding affinity for specific CNS targets.

Table 1: Binding Affinity of Piperazine-Based Compounds for Sigma Receptors

Compound IDStructureS1R Kᵢ (nM)S2R Kᵢ (nM)
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2 ± 0.5118 ± 15
2 2-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone24 ± 3>1200
3 3-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)propan-1-one4.5 ± 0.8150 ± 22
4 3-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)propan-1-one350 ± 45>1500
5 2-[4-(4-fluorobenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone434 ± 58>1800
Data adapted from a study on piperidine/piperazine-based compounds and their sigma receptor affinity.[7]

Table 2: Binding Affinity of Piperazine Analogs for Dopamine Receptors

Compound IDR GroupD₂ Kᵢ (nM)D₃ Kᵢ (nM)
12b 2-OCH₃400.3
12c 3-OCH₃530.9
12e 2,3-di-Cl450.5
12g 3-Cl480.8
Data adapted from a study on N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.[4]

Mechanism of Action: Targeting Neuronal Signaling Pathways

Understanding the molecular mechanism of action of lead compounds is critical for their further development. Many piperazine-based compounds exert their effects by modulating specific neuronal signaling pathways. For instance, some piperazine derivatives have been shown to act as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel involved in neuronal calcium signaling.

TRPC6 Signaling Pathway in Neuroprotection

Activation of TRPC6 channels can lead to the activation of several downstream signaling cascades that promote neuronal survival and synaptic plasticity. The following diagram illustrates a simplified representation of the TRPC6 signaling pathway.

G cluster_pathway TRPC6 Signaling Pathway ligand Piperazine-2,5-dione Analog (Agonist) trpc6 TRPC6 Channel ligand->trpc6 binds & activates ca_influx Ca²⁺ Influx trpc6->ca_influx camkiv CaMKIV Activation ca_influx->camkiv creb CREB Phosphorylation camkiv->creb gene_expression Gene Expression (e.g., BDNF) creb->gene_expression neuroprotection Neuroprotection & Synaptic Plasticity gene_expression->neuroprotection

Caption: Simplified TRPC6 signaling pathway leading to neuroprotection.

Activation of TRPC6 by a piperazine-2,5-dione analog leads to an influx of calcium ions. This increase in intracellular calcium can activate calcium/calmodulin-dependent protein kinase IV (CaMKIV), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then promotes the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).

Conclusion and Future Directions

The development of novel piperazine-2,5-dione analogs represents a promising avenue for the discovery of new treatments for a wide range of CNS disorders. The protocols and workflows outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic properties of lead candidates, further elucidating their mechanisms of action, and evaluating their efficacy in more complex and translational models of CNS disease. The continued exploration of the rich chemical space around the piperazine-2,5-dione scaffold holds significant promise for addressing the unmet medical needs of patients with neurological and psychiatric conditions.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link].

  • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC - PubMed Central. Available at: [Link].

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link].

  • Morris Water Maze. MMPC.org. Available at: [Link].

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link].

  • 2,5-diketopiperazines as neuroprotective agents. PubMed. Available at: [Link].

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Available at: [Link].

Sources

Application Notes and Protocols: The Knoevenagel Condensation of 1-Methylpiperazine-2,3-dione with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to act as hydrogen bond donors and acceptors, often confer favorable pharmacokinetic profiles to drug candidates.[1] Within this important class of heterocycles, piperazine-2,3-dione derivatives are emerging as a versatile platform for the development of novel bioactive agents. Recent patent literature, for instance, has highlighted the potential of piperazine-2,3-dione derivatives as potent inhibitors of the oncogenic KRAS G12C protein, a significant target in cancer therapy.[3]

This application note provides a detailed guide to the synthesis of 3-arylidene-1-methylpiperazine-2,3-diones via the Knoevenagel condensation of 1-methylpiperazine-2,3-dione with various aromatic aldehydes. This reaction provides a robust and efficient method for introducing molecular diversity at the 3-position of the piperazine-2,3-dione core, yielding a library of compounds with significant potential for downstream applications in drug discovery and development. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive and field-tested experimental protocol, and offer insights into data interpretation and troubleshooting.

Reaction Mechanism: A Base-Catalyzed Cascade

The reaction of this compound with an aromatic aldehyde is a classic example of the Knoevenagel condensation.[4] This transformation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The methylene group at the C5 position of this compound is rendered "active" (i.e., acidic) by the presence of the two adjacent electron-withdrawing carbonyl groups.

The reaction is typically catalyzed by a weak base, such as piperidine.[5] The use of a weak base is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[4] The mechanism, as illustrated below, proceeds through several key steps:

  • Formation of the Enolate: The basic catalyst (piperidine) abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The electron-rich enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is an aldol-type addition product.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated α,β-unsaturated product, the desired 3-arylidene-1-methylpiperazine-2,3-dione.

The detailed mechanistic pathway is depicted in the following diagram:

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Ar-CHO Piperazinedione This compound Enolate Enolate Ion Piperazinedione->Enolate + Piperidine - Piperidinium Catalyst Piperidine (Base) Aldol_Adduct Aldol Addition Intermediate Enolate->Aldol_Adduct + Ar-CHO Product 3-Arylidene-1-methyl- piperazine-2,3-dione Aldol_Adduct->Product - H₂O Water H₂O

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of 3-(4-Chlorobenzylidene)-1-methylpiperazine-2,3-dione

This protocol provides a representative procedure for the synthesis of a 3-arylidene-1-methylpiperazine-2,3-dione derivative using 4-chlorobenzaldehyde as the aromatic aldehyde. The methodology can be adapted for a wide range of substituted aromatic and heteroaromatic aldehydes.

Materials and Equipment
  • Reagents:

    • This compound (≥98%)

    • 4-Chlorobenzaldehyde (≥98%)

    • Piperidine (≥99%)

    • Ethanol (anhydrous, ≥99.5%)

    • Ethyl acetate (reagent grade)

    • Hexanes (reagent grade)

    • Deionized water

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Glassware for extraction (separatory funnel, beakers, etc.)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer

    • Mass spectrometer

    • Melting point apparatus

Experimental Workflow

The overall workflow for the synthesis, workup, and purification is outlined below:

experimental_workflow Start Start Reaction_Setup 1. Reaction Setup - Combine reactants and catalyst in ethanol Start->Reaction_Setup Reflux 2. Reaction - Heat to reflux and monitor by TLC Reaction_Setup->Reflux Workup 3. Workup - Cool, concentrate, and perform aqueous workup Reflux->Workup Purification 4. Purification - Recrystallization or column chromatography Workup->Purification Characterization 5. Characterization - NMR, MS, melting point Purification->Characterization End End Characterization->End

Caption: Experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol, 1.0 equiv).

    • Add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous ethanol (20 mL).

    • With stirring, add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv) as the catalyst.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the product will be indicated by the appearance of a new, less polar spot and the consumption of the starting materials. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it sequentially with 1 M HCl (2 x 15 mL) to remove residual piperidine, followed by saturated aqueous sodium bicarbonate (15 mL), and finally brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can typically be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the synthesized 3-(4-chlorobenzylidene)-1-methylpiperazine-2,3-dione.

Data and Expected Results

The Knoevenagel condensation of this compound with various aromatic aldehydes is expected to proceed in good to excellent yields, depending on the electronic nature of the substituents on the aromatic ring.

Aromatic AldehydeSubstituentExpected Yield (%)
Benzaldehyde-H85-95
4-Chlorobenzaldehyde-Cl (EWG)90-98
4-Methoxybenzaldehyde-OCH₃ (EDG)80-90
4-Nitrobenzaldehyde-NO₂ (strong EWG)>95
2-NaphthaldehydeFused Aromatic85-95

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Yields are estimates based on typical Knoevenagel condensations and may vary.

Pro-Tips and Troubleshooting

  • Reaction Monitoring: TLC is a critical tool for monitoring the reaction. An appropriate solvent system should provide good separation between the starting materials and the product. Visualization under UV light is usually effective.

  • Catalyst Choice: While piperidine is a reliable catalyst, other weak bases such as pyrrolidine or triethylamine can also be employed.[5][6]

  • Incomplete Reaction: If the reaction stalls, a small additional amount of catalyst can be added. Ensure that the reaction temperature is maintained at reflux.

  • Purification Challenges: If recrystallization proves difficult, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is an effective alternative for purification.

  • Side Reactions: The formation of by-products is generally minimal in this reaction. However, with highly reactive aldehydes, self-condensation can be a minor competing pathway. Using the recommended stoichiometry and catalytic amount of base helps to minimize this.

Conclusion and Future Applications

The Knoevenagel condensation provides a straightforward and efficient route to a diverse range of 3-arylidene-1-methylpiperazine-2,3-diones. This protocol offers a robust starting point for researchers in medicinal chemistry and drug discovery to synthesize libraries of these compounds for biological screening. The versatility of the aromatic aldehyde component allows for fine-tuning of the steric and electronic properties of the final products, which is crucial for optimizing their interaction with biological targets. Given the demonstrated potential of the piperazinedione scaffold in targeting key proteins involved in diseases such as cancer and neurological disorders, the compounds synthesized via this methodology represent a valuable resource for the development of next-generation therapeutics.[3][7][8]

References

  • MDPI. (2022). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]

  • PubMed. (2018). Biological profiling of piperazinediones for the management of anxiety. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2018). Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Retrieved from [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Retrieved from [Link]

  • National Institutes of Health. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Anti-inflammatory Agents from Piperazine-2,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Piperazine-2,3-dione Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions.[3][4] These features often lead to favorable pharmacokinetic properties, including improved water solubility and oral bioavailability.[3]

Within this versatile class, the piperazine-2,3-dione moiety has emerged as a particularly promising framework for the development of novel anti-inflammatory agents.[5][6] The dione functional groups introduce additional hydrogen bonding capabilities and provide reactive sites for further molecular elaboration. The strategic modification of the piperazine-2,3-dione core, particularly at the N-1 and N-4 positions, allows for the fine-tuning of biological activity, enabling the design of potent and selective inhibitors of key inflammatory mediators.

Numerous studies have demonstrated that derivatives of this scaffold can effectively target critical components of the inflammatory cascade. These mechanisms include the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9] This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for creating and evaluating novel anti-inflammatory agents based on the piperazine-2,3-dione scaffold.

Part 1: Scientific Rationale and Synthetic Strategy

The Causality Behind Experimental Design: Structure-Activity Relationships (SAR)

The anti-inflammatory potential of piperazine-2,3-dione derivatives is profoundly influenced by the nature of the substituents at the N-1 and N-4 positions. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design.

  • N-1 Substitution: This position is often used to introduce moieties that interact with the primary binding site of the biological target. For instance, incorporating aromatic or heteroaromatic rings can establish crucial π-π stacking or hydrophobic interactions within the active site of enzymes like COX-2.

  • N-4 Substitution: The N-4 position is key for modulating pharmacokinetic properties and can also contribute to target engagement. Acylation or alkylation at this site can influence solubility, metabolic stability, and cell permeability. For example, attaching a benzoyl group with specific substitutions can enhance inhibitory potency against inflammatory enzymes.[10]

The core experimental strategy, therefore, involves a two-stage synthetic approach: first, the construction of the piperazine-2,3-dione core, and second, the systematic and diverse functionalization at the N-1 and N-4 positions to explore the chemical space and optimize for anti-inflammatory activity.

General Synthetic Workflow

The overall process can be visualized as a logical progression from simple starting materials to the final, biologically active compounds, followed by purification and evaluation. This workflow ensures a systematic approach to library synthesis and screening.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Analysis & Evaluation A N-Substituted Ethylenediamine C Piperazine-2,3-dione Core A->C Cyclocondensation B Diethyl Oxalate B->C D N-1 Substituted Piperazine-2,3-dione C->D N-1 Substitution (e.g., Arylation) F Final N-1, N-4 Disubstituted Compound Library D->F N-4 Acylation / Alkylation E Acyl Halides / Alkyl Halides E->F G Purification (Chromatography) F->G H Structural Characterization (NMR, MS) G->H I Biological Screening (e.g., COX Inhibition Assay) H->I

Caption: General workflow for the synthesis and evaluation of piperazine-2,3-dione derivatives.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and characterization checkpoints. Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 1-Aryl-piperazine-2,3-dione Core

This protocol describes the foundational step of creating the N-substituted heterocyclic core via cyclocondensation.

Rationale: This reaction forms the stable six-membered ring through the reaction of an amine with an ester. Using a high-boiling solvent like ethanol allows the reaction to proceed at a sufficient temperature to drive the cyclization, while also being a good solvent for the reactants.

Materials:

  • N-Aryl-ethylenediamine (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve N-Aryl-ethylenediamine (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add diethyl oxalate (1.1 eq) to the solution dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 1-Aryl-piperazine-2,3-dione.

  • Characterization Checkpoint: Confirm the structure using ¹H NMR and Mass Spectrometry. The disappearance of the ethyl protons from diethyl oxalate and the appearance of characteristic amide N-H and methylene (CH₂) peaks for the piperazine ring are expected.

Protocol 2: N-4 Acylation of 1-Aryl-piperazine-2,3-dione

This protocol details the introduction of a functional group at the N-4 position, a critical step for tuning biological activity.

Rationale: The use of a base like triethylamine (TEA) is essential to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the acyl chloride.

Materials:

  • 1-Aryl-piperazine-2,3-dione (1.0 eq)

  • Substituted Benzoyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the 1-Aryl-piperazine-2,3-dione (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the suspension.

  • Add the desired substituted benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-1, N-4 disubstituted piperazine-2,3-dione.

  • Final Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Part 3: Biological Evaluation Protocol

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol provides a method to assess the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the COX-2 enzyme.

Rationale: This assay directly measures the enzymatic activity of COX-2 by detecting the production of prostaglandin E2 (PGE2). A decrease in PGE2 levels in the presence of the test compound indicates inhibition of the enzyme. A standard inhibitor like celecoxib is used as a positive control to validate the assay results.[8]

Materials:

  • Synthesized piperazine-2,3-dione derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Celecoxib (positive control)

  • PGE2 ELISA Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the COX-2 enzyme to each well.

  • Add varying concentrations of the test compounds (or celecoxib) to the wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate at 37 °C for 10 minutes.

  • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Measure the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Part 4: Data Presentation and Visualization

Representative Data Summary

The results from a synthetic campaign can be effectively summarized in a table to facilitate the analysis of structure-activity relationships.

Compound IDN-1 Substituent (Aryl)N-4 Substituent (Benzoyl)Yield (%)COX-2 IC₅₀ (µM)
PZD-01 Phenyl4-Methoxybenzoyl755.2
PZD-02 Phenyl4-Chlorobenzoyl810.25[8]
PZD-03 4-Fluorophenyl4-Methoxybenzoyl723.8
PZD-04 4-Fluorophenyl4-Chlorobenzoyl790.18
Celecoxib ---0.36[8]

Data is representative and intended for illustrative purposes. Actual results will vary.

Mechanistic Pathway Visualization

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGG2, etc.) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Piperazine-2,3-dione Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway by piperazine-2,3-dione derivatives.

References

  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. Journal of Antibiotics.[Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.[Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science.[Link]

  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate.[Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate.[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health.[Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Royal Society of Chemistry.[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. PubMed.[Link]

  • The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate.[Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.[Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Thieme Connect.[Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed.[Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health.[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. National Institutes of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Methylpiperazine-2,3-dione Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylpiperazine-2,3-dione. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction to the Synthesis of this compound

The most common and efficient method for synthesizing this compound is the cyclocondensation reaction between N-methylethylenediamine and a dialkyl oxalate, typically diethyl oxalate or dimethyl oxalate.[1] This reaction involves the formation of two amide bonds in a stepwise manner to form the desired six-membered heterocyclic dione.

The overall reaction is as follows:

While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will delve into these factors and provide practical solutions to overcome common synthetic hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a disappointingly low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields are a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (N-methylethylenediamine, Diethyl Oxalate) Start->CheckPurity CheckStoichiometry Review Stoichiometry (Excess of N-methylethylenediamine?) Start->CheckStoichiometry CheckConditions Evaluate Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions CheckWorkup Assess Work-up and Purification Procedure Start->CheckWorkup Impure Impure Starting Materials CheckPurity->Impure SideReactions Side Reactions Dominating CheckStoichiometry->SideReactions IncompleteReaction Incomplete Reaction CheckConditions->IncompleteReaction ProductLoss Product Loss During Isolation CheckWorkup->ProductLoss Solution1 Purify starting materials (e.g., distillation) Impure->Solution1 Solution2 Use a 1.1 to 1.5 molar excess of N-methylethylenediamine SideReactions->Solution2 Solution3 Optimize temperature (reflux) and reaction time (monitor by TLC/LC-MS) IncompleteReaction->Solution3 Solution4 Optimize purification (e.g., recrystallization solvent) ProductLoss->Solution4

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown of Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Purity of Starting Materials N-methylethylenediamine can be hygroscopic and may contain impurities. Diethyl oxalate can hydrolyze over time if exposed to moisture.Ensure N-methylethylenediamine is freshly distilled or from a recently opened bottle. Verify the purity of diethyl oxalate; distill if necessary.
Incorrect Stoichiometry If a 1:1 molar ratio of reactants is used, there is a higher probability of forming oligomeric or polymeric byproducts, as both ends of the diamine can react with different oxalate molecules.Use a slight molar excess (1.1 to 1.5 equivalents) of N-methylethylenediamine. This will favor the intramolecular cyclization to form the desired product over intermolecular reactions.
Suboptimal Reaction Temperature The cyclocondensation reaction requires sufficient thermal energy to proceed to completion. If the temperature is too low, the reaction may be slow or stall.The reaction is typically carried out at the reflux temperature of the solvent (e.g., ethanol). Ensure the reaction mixture is vigorously refluxing.
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting materials are consumed. A typical reaction time is 3-4 hours.
Inefficient Work-up and Purification The product may be lost during the work-up or purification steps. This compound has some solubility in common organic solvents and water.Optimize the recrystallization procedure. A suitable solvent system is crucial for maximizing recovery. Dioxane has been reported to be effective for similar compounds.
Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities likely to be and how can I prevent their formation?

Answer: The formation of impurities is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts

SideReactions Reactants {N-methylethylenediamine | Diethyl Oxalate} DesiredProduct This compound Reactants->DesiredProduct Intramolecular Cyclization (Desired Pathway) SideProduct1 Oligomers/Polymers Reactants->SideProduct1 Intermolecular Condensation SideProduct2 N,N'-bis(2-(methylamino)ethyl)oxamide Reactants->SideProduct2 Reaction of 2 eq. Diamine with 1 eq. Oxalate SideProduct3 Unreacted Starting Materials Reactants->SideProduct3 Incomplete Reaction

Sources

Technical Support Center: A Guide to Overcoming the Purification Challenges of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methylpiperazine-2,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. As a polar, cyclic diamide, this compound presents unique purification challenges that can impact yield, purity, and the physical form of the final product.

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By anticipating common issues based on the compound's synthesis and properties, we aim to equip you with the knowledge to troubleshoot effectively and develop robust, reproducible purification strategies.

Section 1: Core Principles - Understanding Your System

Effective purification begins with a thorough understanding of the target molecule and the potential impurities that may accompany it. This compound is typically synthesized via the condensation of N-methylethylenediamine and diethyl oxalate.[1] This specific reaction informs the entire purification strategy, as the primary impurities are often the unreacted starting materials and reaction byproducts.

Physicochemical Properties of this compound

A grasp of the molecule's physical properties is fundamental to selecting appropriate solvents and techniques for its purification.

PropertyValueSignificance for Purification
Molecular Formula C₅H₈N₂O₂Indicates a small molecule with a high proportion of heteroatoms, suggesting polarity.[2][3]
Molar Mass 128.13 g/mol Useful for characterization and calculating molar equivalents.[4]
Structure CN1CCNC(=O)C1=OThe presence of two amide carbonyl groups and two nitrogen atoms within a cyclic structure confers high polarity and hydrogen bonding capability. This dominates its chromatographic behavior and solubility.[3]
Predicted Polarity HighThe molecule is expected to be soluble in polar organic solvents but may have limited solubility in nonpolar solvents like hexanes. It is poorly retained in standard reversed-phase HPLC conditions without modification.
Common Impurity Profile

The most effective purification strategy is one that specifically targets the known impurities from the synthesis.

ImpuritySourceKey PropertyImpact on Purification
N-methylethylenediamine Unreacted Starting MaterialBasic, water-soluble primary/secondary diamine.Can be difficult to remove by chromatography alone. Its basicity is the key to its removal via an acidic wash.[5][6]
Diethyl Oxalate Unreacted Starting MaterialHigh-boiling (~186 °C), nonpolar liquid ester.[7]If present in significant amounts, it can cause the final product to be an oil or sticky solid. Removable by evaporation under high vacuum or careful chromatography.
Ethanol Reaction ByproductVolatile, polar alcohol.Easily removed by evaporation (rotary evaporation), but residual amounts can prevent crystallization.[8]
Mono-amidation Product Incomplete ReactionPolar, contains a free ester and a secondary amide.Its polarity is similar to the desired product, making chromatographic separation challenging. Driving the reaction to completion is the best strategy.

Section 2: Troubleshooting Guide - A Problem-and-Solution Approach

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a sticky oil or semi-solid after removing the solvent, but I expected a crystalline solid. What's wrong?

Answer: This is a classic sign of impurities depressing the product's melting point or preventing crystallization. The two most likely culprits are residual solvent (ethanol) and unreacted diethyl oxalate.

Causality: Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation, often resulting in an amorphous solid, oil, or eutectic mixture with a lower melting point. Diethyl oxalate, being a liquid at room temperature, is particularly effective at plasticizing the final product.[7]

Troubleshooting Protocol:

  • Thorough Solvent Removal: Ensure all ethanol (a byproduct of the reaction) is removed. After initial rotary evaporation, place the flask on a high-vacuum line for several hours. Gently warming the flask (e.g., 30-40°C water bath) can help remove stubborn solvent traces.

  • Liquid-Liquid Extraction: Before concentrating the reaction mixture, perform an aqueous work-up. Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove the basic N-methylethylenediamine.

    • A saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then concentrate under reduced pressure. This rigorous work-up often yields a solid product that can then be further purified by recrystallization.

Q2: My NMR analysis shows persistent peaks corresponding to N-methylethylenediamine, even after chromatography. How can I remove it?

Answer: N-methylethylenediamine is a basic compound that can be challenging to separate from the polar product using only silica gel chromatography. The most robust method for its removal is a targeted acid-base extraction during the reaction work-up.

Causality: Amines are basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid, this lone pair is protonated, forming a positively charged ammonium salt. This salt is highly polar and thus readily soluble in the aqueous phase, allowing for its separation from the neutral organic product, which remains in the organic phase.[6]

Detailed Acid Wash Protocol:

  • Dissolve your crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, ~10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Allow the layers to separate completely. The protonated N-methylethylenediamine salt will be in the top aqueous layer.

  • Drain the bottom organic layer.

  • Repeat the wash with fresh 1M HCl at least two more times to ensure complete removal.

  • Follow with a wash of saturated sodium bicarbonate and then brine before drying and concentrating the organic layer.

Q3: I'm attempting flash chromatography on silica gel, but my product is smearing (tailing) down the column, leading to poor separation and low recovery. What should I do?

Answer: This is a common issue when purifying highly polar, hydrogen-bond-accepting compounds like cyclic diamides on standard silica gel.

Causality: Silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups. The lone pairs on the nitrogen and oxygen atoms in your dione can interact strongly with these acidic sites via hydrogen bonding. This strong interaction leads to slow and uneven elution, causing the characteristic "tailing" of the spot on TLC and the peak during column chromatography.

Recommended Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, competitive solvent to your eluent system. For example:

    • Add 0.5-1% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. The amine will preferentially bind to the acidic sites on the silica, masking them from your product.

    • Add 1-5% methanol to a DCM eluent. Methanol is highly polar and will compete for binding sites, improving elution.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica. Using Brockmann Grade II or III neutral alumina can significantly reduce the acidic interactions causing tailing.

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography is an excellent option. The stationary phase is nonpolar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol gradients). The polar product will elute early with minimal retention.

    • Specialty Phases: For very challenging separations, consider phases designed for polar molecules, such as those used in Aqueous Normal Phase (ANP) chromatography.[9] Polyamide thin-layer chromatography has also been shown to be effective for separating acid amides.[10]

Section 3: Recommended Purification Protocols

Protocol 1: Standard Recrystallization

Recrystallization is the preferred method for final purification if the compound is a solid and a suitable solvent system can be found. It is highly effective at removing small amounts of impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, dichloromethane, toluene).[11] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store the purified compound in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases to prevent potential hydrolysis of the amide bonds. Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice for long-term stability.

  • Q: How can I best monitor the progress of my purification?

    • A: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase that gives your product an Rf value of ~0.3-0.4 for the best resolution. Stain with potassium permanganate (KMnO₄), which reacts with many functional groups and is a good general-purpose stain. For more quantitative analysis, LC-MS is ideal for tracking the disappearance of impurities and confirming the mass of the desired product.

  • Q: My compound appears to be decomposing during purification. What conditions should I avoid?

    • A: The dione structure can be susceptible to hydrolysis. Avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures. During chromatography, do not leave the compound on a silica or alumina column for extended periods (e.g., overnight), as this can sometimes lead to degradation. Elute the product as efficiently as possible.

Section 5: Visual Workflow - Purification Strategy Decision Tree

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified final product.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (DCM + 1M HCl Wash) Crude->Workup Dissolve in Organic Solvent Concentrate Dry & Concentrate Workup->Concentrate Separate Layers Analyze Analyze Purity (NMR / LC-MS) Concentrate->Analyze Solid Is it a Solid? Analyze->Solid Recrystallize Recrystallization Solid->Recrystallize Yes Chromatography Chromatography (Neutral Alumina or C18) Solid->Chromatography No (Oil) or Impure Solid Final Pure Product Recrystallize->Final Chromatography->Final

Caption: Decision tree for purifying this compound.

References

Sources

Technical Support Center: Synthesis of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylpiperazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is most commonly achieved through the cyclocondensation of N-methylethylenediamine with diethyl oxalate.[1] This reaction, while straightforward in principle, is often plagued by a variety of side reactions that can significantly impact the yield and purity of the desired product. The nucleophilicity of both nitrogen atoms in N-methylethylenediamine, coupled with the reactivity of diethyl oxalate, creates a landscape of potential byproducts.

This guide will dissect the common issues encountered in this synthesis, providing a clear rationale for troubleshooting steps and offering validated protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequent challenges in the synthesis of this compound in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are typically attributable to incomplete reaction, the formation of isomeric byproducts, or polymerization. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Incomplete Reaction: The cyclization may not have gone to completion. Ensure that the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting materials.

  • Suboptimal Reaction Temperature: The reaction often requires heating to drive the cyclization. However, excessively high temperatures can promote side reactions. A careful optimization of the reaction temperature is crucial. It is advisable to start at a moderate temperature (e.g., reflux in ethanol) and adjust as needed based on reaction monitoring.

  • Formation of Side Products: The presence of significant side products is a primary contributor to low yields. The most common side products are the constitutional isomer, 4-methylpiperazine-2,3-dione, the di-substituted product, 1,4-dimethylpiperazine-2,3-dione, and linear oligoamides.

    • Isomer Formation: The initial acylation of N-methylethylenediamine can occur at either the primary or secondary amine, leading to the formation of 4-methylpiperazine-2,3-dione alongside the desired 1-methyl isomer. Controlling the regioselectivity can be challenging. A lower reaction temperature and slow, controlled addition of the diamine to the diethyl oxalate may favor acylation at the more sterically accessible primary amine.

    • Di-substitution: If an excess of N-methylethylenediamine is used, or if the reaction conditions are too harsh, a second molecule of the diamine can react with the initially formed product, leading to 1,4-dimethylpiperazine-2,3-dione. To mitigate this, using a stoichiometric amount or a slight excess of diethyl oxalate is recommended.

    • Oligoamide Formation: The reaction between a diamine and a di-ester can lead to the formation of linear oligomers or polymers. This is particularly prevalent if the reaction conditions do not favor intramolecular cyclization. High concentrations of reactants can promote intermolecular reactions. Therefore, conducting the reaction under more dilute conditions can favor the desired cyclization.

Issue 2: Presence of Multiple Products in the Final Mixture

Question: My crude product shows multiple spots on TLC and several peaks in the NMR/LC-MS. How can I identify the common byproducts and purify my desired this compound?

Answer: Identifying the components of your product mixture is the first step toward successful purification. The primary byproducts to consider are the 4-methyl and 1,4-dimethyl isomers, and linear oligoamides.

Identification of Byproducts:

  • 4-Methylpiperazine-2,3-dione (Isomer): This constitutional isomer will have the same mass as the desired product (128.13 g/mol ).[2] Distinguishing it from the 1-methyl isomer requires careful analysis of spectroscopic data, particularly ¹H NMR. The chemical shifts of the methylene protons and the N-H proton will differ between the two isomers.

  • 1,4-Dimethylpiperazine-2,3-dione (Di-substituted): This byproduct will have a higher molecular weight (142.16 g/mol ) than the desired product.[3] This difference is readily detectable by mass spectrometry.

  • Linear Oligoamides: These byproducts will have a range of higher molecular weights and will often appear as a smear or a series of repeating units in mass spectrometry. Their presence can also lead to broad, unresolved peaks in NMR spectra.

Purification Strategies:

  • Recrystallization: For solid products, recrystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one that selectively crystallizes the desired this compound, leaving impurities in the mother liquor.

  • Column Chromatography: For small-scale purifications or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol), can effectively separate the desired product from its byproducts.

  • Distillation: If the product and byproducts are liquids with sufficiently different boiling points, vacuum distillation can be a viable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Ethanol is a commonly used solvent for this reaction as it is a good solvent for both reactants and the ethanol byproduct can be easily removed. Other high-boiling point solvents can also be used, but ethanol often provides a good balance of solubility and reaction rate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/methanol) to separate the starting materials from the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the formation of the product and the disappearance of the reactants.

Q3: Are there any specific safety precautions I should take?

A3: Yes. N-methylethylenediamine is a corrosive and flammable liquid.[4] Diethyl oxalate is also an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q4: Can I use a different oxalate ester, such as dimethyl oxalate?

A4: Yes, other dialkyl oxalates can be used. The reaction mechanism is the same, but the alcohol byproduct will differ (methanol in the case of dimethyl oxalate). The choice of oxalate ester may influence the reaction rate and the ease of byproduct removal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound, with considerations for minimizing side reactions.

Materials:

  • N-methylethylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Dioxane (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl oxalate (1.0 equivalent) and anhydrous ethanol.

  • In a separate dropping funnel, dissolve N-methylethylenediamine (1.0 equivalent) in anhydrous ethanol.

  • Slowly add the N-methylethylenediamine solution to the stirred diethyl oxalate solution at room temperature over a period of 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by recrystallization from a suitable solvent, such as dioxane, to yield 1-ethyl-2,3-dioxo-piperazine as a solid.[5]

Expected Product Characterization:

  • Molecular Formula: C₅H₈N₂O₂

  • Molecular Weight: 128.13 g/mol [2]

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the N-methyl group (singlet), two methylene groups (triplets or multiplets), and an N-H proton (broad singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show signals for the two carbonyl carbons, two methylene carbons, and the N-methyl carbon.

  • Mass Spectrometry (ESI+): m/z = 129.06 [M+H]⁺

Potential Byproduct Molecular Weight ( g/mol ) Key Identification Feature
4-Methylpiperazine-2,3-dione128.13Same mass as product, different NMR spectrum.
1,4-Dimethylpiperazine-2,3-dione142.16Higher mass than product.[3]
Linear OligoamidesVariable (multiples of monomer unit)Series of higher mass peaks in MS.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Side Reactions

G NMED N-Methylethylenediamine MPD This compound (Desired Product) NMED->MPD Desired Cyclization IsoMPD 4-Methylpiperazine-2,3-dione (Isomer) NMED->IsoMPD Isomeric Cyclization Oligo Linear Oligoamides NMED->Oligo Intermolecular Reaction DEO Diethyl Oxalate DEO->MPD DEO->IsoMPD DEO->Oligo DMPD 1,4-Dimethylpiperazine-2,3-dione (Di-substituted) MPD->DMPD Further Reaction with NMED

Caption: Reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Significant Side Products? incomplete->side_products No increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes optimize_conditions Optimize Reaction Conditions (Concentration, Temperature) side_products->optimize_conditions No identify_byproducts Identify Byproducts (MS, NMR) side_products->identify_byproducts Yes increase_time->check_completion optimize_conditions->check_completion adjust_stoichiometry Adjust Stoichiometry identify_byproducts->adjust_stoichiometry adjust_stoichiometry->check_completion purify Optimize Purification (Recrystallization, Chromatography) adjust_stoichiometry->purify success Improved Yield purify->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Haraguchi, Y., et al. (2015).
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 577.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2548–2559.
  • PMC. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • MDPI. (2021, January 7). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(2), 293.
  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • PubMed. (1990, March-April). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology, 14(2), 96-101.
  • PubMed Central. (n.d.). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. (n.d.). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral studies ofN,N-dialkylaminoethanols. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Yale University. (n.d.). PS8-S05-2. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methylpiperazine-2,3-dione

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you optimize your reaction yield and purity.

Core Synthesis Pathway & Mechanism

The most common and efficient synthesis of this compound involves a condensation and subsequent cyclization reaction between N-methylethylenediamine and a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate.[1] The reaction proceeds via a two-step mechanism: an initial aminolysis to form an N-(2-(methylamino)ethyl)oxalamic acid ester intermediate, which then undergoes an intramolecular cyclization to form the desired dione ring.

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis.

Q1: My final yield is consistently low. What are the primary causes and how can I address them?

Low yield is a multifaceted problem that can stem from incomplete reactions, the formation of side products, or loss of product during workup and purification. Below is a systematic guide to diagnosing the issue.

Troubleshooting_Workflow cluster_1 Incomplete Reaction cluster_2 Side Reactions cluster_3 Product Loss During Workup start_node Low Yield Observed cause_node cause_node start_node->cause_node Potential Causes check_node1 Reaction Monitoring (TLC/HPLC)? cause_node->check_node1 check_node2 Oily Byproducts or Polymerization? cause_node->check_node2 check_node3 Issue during Purification? cause_node->check_node3 check_node check_node solution_node solution_node solution_node1a Optimize Reaction Time: Ensure starting material is consumed. check_node1->solution_node1a Starting material remains solution_node1b Increase Temperature: Carefully raise temp to drive cyclization. Monitor for side products. check_node1->solution_node1b Reaction stalled solution_node1c Verify Reagent Quality: Use freshly distilled reagents. Check for amine degradation. check_node1->solution_node1c Reaction does not start solution_node2a Control Temperature: Add reagents slowly at lower temp. Avoid excessive heating. check_node2->solution_node2a Yes solution_node2b Check Stoichiometry: Ensure 1:1 molar ratio. Excess diamine can lead to oligomers. check_node2->solution_node2b Yes solution_node3a Avoid Aqueous Workup: Product is water-soluble & prone to hydrolysis. Use anhydrous solvents. check_node3->solution_node3a Low recovery after extraction solution_node3b Optimize Recrystallization: Choose a suitable solvent system. (e.g., Dioxane, Ethanol/Ether) check_node3->solution_node3b Difficulty crystallizing

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

In-Depth Analysis:

  • Incomplete Cyclization: The formation of the linear amide intermediate is often rapid, but the subsequent intramolecular cyclization can be the rate-limiting step. Insufficient heat or reaction time may lead to a mixture of the intermediate and the final product.

    • Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting diamine. If the reaction stalls, a modest increase in temperature or prolonged reflux may be necessary.[2]

  • Side Reactions:

    • Polymerization/Oligomerization: N-methylethylenediamine has two nucleophilic nitrogen atoms. If the reaction temperature is too high or if reagent stoichiometry is imbalanced, intermolecular reactions can compete with the desired intramolecular cyclization, leading to linear oligomers and a lower yield of the cyclic product.

    • Hydrolysis: The dione product contains two amide-like bonds, which can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[3] The product's solubility in water exacerbates this issue.

    • Solution: Maintain strict temperature control, especially during the addition of the diamine. Ensure an accurate 1:1 molar ratio of reactants. Whenever possible, perform an anhydrous workup to minimize contact with water.

Q2: My crude product is an intractable oil instead of a solid. What is happening?

An oily product typically indicates the presence of significant impurities that inhibit crystallization.

  • Potential Cause 1: Unreacted Starting Materials: Both N-methylethylenediamine and diethyl oxalate are liquids at room temperature. Incomplete conversion will result in an oily crude mixture.

    • Verification: Check the crude product by ¹H NMR. The presence of a triplet around 4.2 ppm would indicate remaining diethyl oxalate, while signals corresponding to the diamine would also be apparent.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.

  • Potential Cause 2: Linear Intermediate: The N-(2-(methylamino)ethyl)oxalamic acid ester intermediate may not have fully cyclized. This linear species is more flexible and less likely to crystallize than the rigid cyclic dione.

    • Solution: Re-subject the crude oil to the reaction conditions (e.g., reflux in ethanol or toluene) to drive the cyclization to completion.

Q3: How can I effectively purify this compound?

Purification requires careful selection of methods to avoid product degradation.

  • Recrystallization: This is the most effective method for obtaining high-purity material. The challenge is finding a suitable solvent.

    • Recommended Solvents: A procedure for the analogous 1-ethyl-2,3-dioxo-piperazine reports successful recrystallization from dioxane.[4] Other potential systems include ethanol/diethyl ether or isopropanol.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, charcoal treatment can be used. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: This is generally not recommended as the primary purification method due to the polarity of the compound and its potential to streak on silica gel. If necessary, a neutral alumina column may yield better results than silica.

Experimental Protocol & Optimization

This protocol is adapted from analogous syntheses and established chemical principles.[4] Optimization may be required based on specific laboratory conditions.

Optimized Synthesis Protocol

Materials & Reagents:

  • N-methylethylenediamine (freshly distilled)

  • Diethyl oxalate (freshly distilled)

  • Anhydrous Ethanol (200 proof)

  • Dioxane (for recrystallization)

ReagentMolar Eq.MW ( g/mol )Density (g/mL)
N-methylethylenediamine1.074.120.828
Diethyl oxalate1.0146.141.079

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate (1.0 eq) dissolved in anhydrous ethanol (approx. 2-3 mL per mmol of oxalate).

  • With stirring, add N-methylethylenediamine (1.0 eq) dropwise to the ethanol solution at room temperature. The addition should be controlled to prevent a rapid exotherm.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours. A precipitate may begin to form.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure complete cyclization. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase and visualizing with ninhydrin for the diamine and KMnO₄ for the product).

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid/oil is then recrystallized from a minimal amount of hot dioxane.[4]

  • Filter the purified crystals, wash with a small volume of cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of this compound? A: While a specific literature value for the melting point is not readily available in the initial search, the analogous 1-ethyl-2,3-dioxo-piperazine has a reported melting point of 124°C.[4] The methyl analog is expected to have a similar or slightly higher melting point. A sharp melting point is a good indicator of purity.

Q: Are there specific safety precautions I should take? A: Yes. N-methylethylenediamine is corrosive and can cause skin burns. Diethyl oxalate is an irritant. The final product's toxicology is not well-documented, so it should be handled with care. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use a different solvent than ethanol? A: Ethanol is effective as it readily dissolves the reactants and the heat of reflux is often sufficient to drive the cyclization. Other high-boiling point alcohols like n-butanol or a non-protic solvent like toluene could also be used, potentially requiring adjustment of reaction time and temperature.

References

  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Available at: [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpiperazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during its use in chemical synthesis. As a cyclic diamide, this compound possesses a unique structural motif that can present challenges in achieving homogeneous reaction conditions. This guide offers a combination of theoretical understanding and practical, field-proven troubleshooting strategies to ensure the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound (CAS No: 59702-29-3) is a heterocyclic organic compound with the molecular formula C₅H₈N₂O₂ and a molecular weight of approximately 128.13 g/mol .[1][2][3] It presents as a solid at room temperature and is characterized by the presence of two amide carbonyl groups and a tertiary amine within a six-membered ring. The presence of these polar functional groups, particularly the amide moieties, dictates its solubility behavior.

Q2: What is the expected solubility profile of this compound in common organic solvents?

Inferred Solubility Profile of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amide groups can act as hydrogen bond acceptors, and the lone pair on the nitrogen can interact with protic solvents. However, the overall non-polar hydrocarbon backbone may limit very high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent at solvating polar molecules, particularly those with amide functionalities.[5]
Ethers Diethyl ether, THFLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar nature of these solvents may not be sufficient to effectively solvate the polar amide groups.[4]
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can often dissolve a range of organic compounds. Solubility may be enhanced by the formation of weak hydrogen bonds.
Non-Polar Hexane, TolueneLowThe significant polarity of the dione moiety makes it unlikely to be soluble in non-polar hydrocarbon solvents.[4]
Q3: In which types of reactions is this compound commonly used?

This compound serves as a key intermediate in the synthesis of 1-methylpiperazine.[6] More broadly, piperazine-2,3-dione derivatives are utilized in medicinal chemistry as scaffolds for the development of novel therapeutic agents, including KRAS G12C inhibitors.[7] Reactions involving this compound would typically include modifications at the N-H position (if not methylated), or reactions involving the carbonyl groups, though the latter are generally less reactive. Given its structure, it can be a precursor in reduction reactions to form substituted piperazines or be a building block in the synthesis of more complex molecules.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a structured approach to addressing solubility challenges with this compound in your reactions.

Problem 1: My this compound is not dissolving in my chosen reaction solvent.

This is a common issue when the polarity of the solvent is not well-matched with the solute.

Decision-Making Workflow for Initial Dissolution

start Poor Solubility Observed solvent_miscibility Are reactants miscible? start->solvent_miscibility increase_temp Increase Temperature solvent_miscibility->increase_temp Yes ptc Consider Phase-Transfer Catalysis solvent_miscibility->ptc No co_solvent Add Co-solvent increase_temp->co_solvent Limited Success success Homogeneous Solution Achieved increase_temp->success Success sonication Apply Sonication co_solvent->sonication Still Incomplete co_solvent->success Success sonication->success Success failure Re-evaluate Solvent System sonication->failure No Improvement ptc->success Success ptc->failure Not Applicable/Fails failure->start

Caption: Decision tree for addressing poor solubility.

The principle of "like dissolves like" is your primary guide. If your initial solvent choice is proving ineffective, consider a solvent with a polarity that more closely matches that of this compound.

If changing the primary solvent is not feasible due to reaction constraints, a co-solvent system can be highly effective.[8][9] A small amount of a highly polar aprotic solvent like DMSO or DMF can significantly enhance solubility in a less polar medium.

Protocol 1: Implementing a Co-solvent System

  • Initial Attempt: In your reaction vessel, suspend this compound in your primary reaction solvent.

  • Co-solvent Addition: While stirring vigorously, add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise.

  • Observation: Monitor for dissolution. Continue adding the co-solvent until a homogenous solution is achieved.

  • Quantify: Note the volume of co-solvent required. It is advisable to use the minimum amount necessary to achieve dissolution to avoid potential impacts on your reaction.

  • Reaction Initiation: Proceed with the addition of other reagents.

For many compounds, solubility increases with temperature.[10]

Protocol 2: Thermal Dissolution

  • Setup: Suspend this compound in the chosen solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Heating: Gently heat the mixture while stirring. Monitor the temperature and the dissolution of the solid.

  • Equilibration: Once dissolved, allow the solution to equilibrate at the desired reaction temperature before adding other reagents.

  • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Problem 2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved.

This could indicate that while the compound is macroscopically dissolved, it may not be fully solvated at the molecular level, or the concentration of the dissolved species is too low for an efficient reaction rate.

Sonication utilizes high-frequency sound waves to agitate particles in a solution, which can dramatically improve dissolution rates and enhance solubility by breaking down solid agglomerates and increasing the surface area for solvent interaction.[11][12][13][14][15]

Protocol 3: Utilizing Sonication for Enhanced Dissolution

  • Preparation: Place the reaction vessel containing the suspension of this compound in an ultrasonic bath.

  • Sonication: Turn on the sonicator. The duration will depend on the scale of your reaction and the solvent system. For laboratory-scale reactions, 5-15 minutes is often sufficient.

  • Monitoring: Visually inspect the mixture to confirm dissolution.

  • Proceed: Once a clear solution is obtained, you can proceed with your reaction. Note that sonication can gently heat the sample, which may also aid in dissolution.

Experimental Workflow with Sonication

A Suspend this compound in Solvent B Place in Ultrasonic Bath A->B C Sonicate for 5-15 min B->C D Visually Confirm Dissolution C->D E Add Other Reagents D->E F Monitor Reaction Progress E->F

Caption: Workflow for incorporating sonication.

If your reaction involves an ionic reagent in an aqueous phase and this compound in an organic phase, poor reactivity is often due to the reactants being in separate, immiscible phases. A phase-transfer catalyst can facilitate the reaction by transporting the ionic reactant into the organic phase.[16][17][18][19][20]

Common Phase-Transfer Catalysts:

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB)

  • Phosphonium salts

  • Crown ethers

Protocol 4: Implementing Phase-Transfer Catalysis

  • Reagent Preparation: Dissolve the ionic reagent in the aqueous phase and this compound in the organic solvent in your reaction vessel.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.

  • Reaction Conditions: Stir the mixture vigorously to maximize the interfacial surface area. The reaction can be run at room temperature or heated as required.

  • Monitoring: Track the progress of the reaction by standard analytical techniques (e.g., TLC, LC-MS).

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Co-solvent Addition Modifying the overall polarity of the solvent system.When a single solvent is inadequate and reaction conditions are mild.The co-solvent must be miscible with the primary solvent and inert to the reaction conditions.
Temperature Increase Increasing the kinetic energy of the system to overcome lattice energy.Thermally stable compounds and reactions that benefit from heating.Potential for side reactions or degradation of thermally sensitive compounds.
Sonication Using ultrasonic waves to break down solid particles and enhance solvation.Stubbornly insoluble solids and to accelerate dissolution at ambient temperature.Can cause localized heating.
Phase-Transfer Catalysis Facilitating the transfer of a reactant between immiscible phases.Biphasic reactions where an ionic species needs to react with an organic-soluble substrate.Requires vigorous stirring and selection of an appropriate catalyst.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful synthetic outcomes.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • ScienceDirect. (2024, January 3). Sonication: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. (2021, October 13). Fundamental Methods for the Phase Transfer of Nanoparticles. [Link]

  • Mak, X. Y., Ciccolini, R. P., Robinson, J. M., Tester, J. W., & Danheiser, R. L. (2009). Synthesis of amides and lactams in supercritical carbon dioxide. The Journal of Organic Chemistry, 74(24), 9381–9387. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. [Link]

  • IJSDR. (n.d.). Methods to boost solubility. [Link]

  • Google Patents. (n.d.).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • PubChemLite. (n.d.). This compound (C5H8N2O2). [Link]

  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental intrinsic barriers to amide–amide interaction. Transannular cyclolization in a cyclic diamide. [Link]

  • Semantic Scholar. (2002, January 23). Experimental intrinsic barriers to amide–amide interaction. Transannular cyclolization in a cyclic diamide. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Ring-Opening Polymerization of Cyclic Amides (Lactams). [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 1-Methylpiperazine-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpiperazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this important heterocyclic compound. This resource offers practical, experience-driven advice to help you navigate the complexities of catalyst selection and reaction optimization.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation often involves the cyclization of N-methylethylenediamine with a suitable C2-synthon, such as diethyl oxalate. The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions. This guide will explore common challenges encountered during this synthesis and provide systematic approaches to overcome them.

A known synthetic route involves the aminolysis reaction of di-Me oxalate with N-methylethylenediamine to form this compound as an intermediate.[1] This is followed by a hydrogenation reaction to produce 1-Methylpiperazine.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low Reaction Yield

Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can arise from several factors.[2] A systematic approach to troubleshooting is recommended.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2] It is advisable to conduct small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to side reactions or incomplete conversion.[2] Ensure you are using high-purity reagents and dry solvents, especially if your reaction is sensitive to moisture.[2]

  • Atmospheric Contamination: Many organic reactions are sensitive to air and moisture.[2] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and reduced yields.[2] Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.[2]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2] Monitor the reaction progress using techniques like TLC or LC-MS to check for any product degradation over time.[2]

Formation of Impurities

Question: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?

Answer: The formation of impurities is a common challenge in organic synthesis. Identifying the structure of the impurities is the first step toward mitigating their formation.

  • Common Side Reactions: In the synthesis of piperazine-2,3-diones, potential side reactions include polymerization of the starting materials, hydrolysis of the ester groups, or incomplete cyclization.

  • Analytical Techniques: Utilize techniques such as NMR, Mass Spectrometry, and HPLC to characterize the impurities. This information will provide insights into the side reactions occurring.

  • Reaction Optimization: Once the side reactions are understood, you can adjust the reaction conditions to minimize them. This may involve changing the catalyst, solvent, temperature, or reaction time. Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction variables to enhance product purity.[3][4]

Catalyst Deactivation

Question: My catalyst appears to be deactivating during the reaction. What could be the cause, and how can I prevent it?

Answer: Catalyst deactivation can significantly impact reaction efficiency. Understanding the deactivation mechanism is key to resolving this issue.

  • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity.

  • Leaching: In the case of heterogeneous catalysts, the active metal may leach into the reaction mixture. This can be assessed by analyzing the metal content of the product solution.

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers. This can sometimes be reversed by washing the catalyst or by calcination.

  • Sintering: At high temperatures, the metal particles of a supported catalyst can agglomerate, reducing the active surface area. Operating at a lower temperature, if possible, can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for the synthesis of piperazine-2,3-diones?

A1: While specific catalysts for this compound are not extensively documented, related syntheses of piperazinones and other nitrogen heterocycles utilize a range of catalysts. These include:

  • Acid Catalysts: To promote the intramolecular cyclization.

  • Base Catalysts: To facilitate the initial nucleophilic attack of the amine.

  • Metal Catalysts: Palladium-based catalysts have been used for the cyclization of related N-heterocycles.[5][6] Copper and Cerium ions have also been shown to be effective catalysts in reactions involving piperazine.[7]

Q2: How do I select the best catalyst for my specific reaction?

A2: Catalyst selection is a critical step in optimizing your synthesis.[8]

  • Literature Review: Start by reviewing the literature for similar reactions.

  • High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of catalysts and reaction conditions in a time- and material-efficient manner.[3]

  • Consider the Reaction Mechanism: The choice of catalyst should be guided by the proposed reaction mechanism. For example, if the rate-limiting step is a nucleophilic attack, a base catalyst might be beneficial.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.

  • Gas Chromatography (GC): Useful for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and identify intermediates.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline based on the known synthesis of related compounds. Optimization will be necessary for your specific experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a suitable solvent (e.g., ethanol, toluene).

  • Reagent Addition: Slowly add an equimolar amount of diethyl oxalate to the solution at room temperature.

  • Catalyst Addition: Introduce the selected catalyst (e.g., a catalytic amount of a non-nucleophilic base like DBU or an acid catalyst like p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution or require extraction and purification by column chromatography or recrystallization.

Catalyst Screening Protocol

A parallel reactor setup or a multi-well plate can be used for efficient catalyst screening.

Parameter Conditions to Screen
Catalyst Acid catalysts (e.g., p-TsOH, Amberlyst-15), Base catalysts (e.g., DBU, K2CO3), Metal catalysts (e.g., Pd/C, Cu(OAc)2)
Solvent Toluene, Ethanol, Acetonitrile, Dioxane
Temperature 80 °C, 100 °C, 120 °C

Procedure:

  • Set up a series of reactions in parallel, each with a different catalyst.

  • Run the reactions for a set amount of time (e.g., 24 hours).

  • Analyze the yield and purity of the product in each reaction using HPLC or GC.

  • The catalyst that provides the best combination of yield and purity is selected for further optimization.

Visualizations

Proposed Reaction Pathway

ReactionPathway A N-Methylethylenediamine + Diethyl Oxalate B Amide Intermediate A->B Nucleophilic Acyl Substitution C This compound B->C Intramolecular Cyclization (Catalyst)

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Reagents and Solvents start->check_purity check_conditions Review Reaction Conditions (T, t, conc.) check_purity->check_conditions Yes purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No check_atmosphere Is Reaction Air/Moisture Sensitive? check_conditions->check_atmosphere Yes optimize_conditions Optimize Conditions (DoE) check_conditions->optimize_conditions No check_mixing Is Mixing Efficient? check_atmosphere->check_mixing No inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_atmosphere->inert_atmosphere Yes increase_stirring Increase Stirring Rate check_mixing->increase_stirring No end Improved Yield check_mixing->end Yes purify_reagents->check_conditions optimize_conditions->check_atmosphere inert_atmosphere->check_mixing increase_stirring->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety. ChemicalBook.
  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
  • Stoltz, B. M. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC.
  • National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Proclinical. (2024). Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. Proclinical.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind the Synthesis: Optimizing Processes for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO., LTD.

Sources

Technical Support Center: Reactions Involving 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Topic: Preventing Dimer Formation in 1-Methylpiperazine-2,3-dione Reactions

This guide provides in-depth technical support for users of this compound, a versatile building block in modern synthesis. Our focus is to address a common yet challenging side reaction: the formation of unwanted dimers during coupling reactions. This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to not only troubleshoot existing issues but also proactively design more robust and higher-yielding reactions.

Part 1: Understanding Dimer Formation: The Underlying Mechanism

The formation of a dimer from this compound is not a spontaneous process but is almost invariably mediated by the very reagents intended to promote your desired reaction. In most cases, the culprits are the coupling reagents used to activate a carboxylic acid for amidation.

The Mechanistic Hypothesis: Aberrant Activation

The core issue arises when a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a uronium/aminium salt (e.g., HBTU, HATU), aberrantly activates one of the amide carbonyls within the this compound ring itself, instead of exclusively activating your intended carboxylic acid substrate.[1] This turns the normally stable cyclic amide into a highly reactive electrophilic intermediate.

This reactive species is then susceptible to nucleophilic attack by any available amine. If another molecule of this compound is nearby, one of its amide nitrogens can act as the nucleophile, leading to the formation of a stable, yet undesired, dimer.

Below is a diagram illustrating this proposed mechanistic pathway.

Dimerization_Mechanism cluster_0 Step 1: Aberrant Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Desired Reaction Pathway (For Comparison) MPD1 This compound (Molecule A) ActivatedMPD Reactive O-acylisourea or similar intermediate MPD1->ActivatedMPD Activation of an amide carbonyl CarboxylicAcid Your Carboxylic Acid (Substrate) CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedMPD ActivatedAcid Activated Acid (Intended Intermediate) CouplingReagent->ActivatedAcid Dimer Stable Dimer Product ActivatedMPD->Dimer Intermolecular attack by amide nitrogen of Molecule B MPD2 This compound (Molecule B) MPD2->Dimer TargetAmine Your Target Amine TargetProduct Desired Product CarboxylicAcid->ActivatedAcid Correct Activation ActivatedAcid->TargetProduct Desired Coupling TargetAmine->TargetProduct

Caption: Proposed mechanism of coupling reagent-mediated dimerization.

Part 2: Troubleshooting Guide

This section is formatted as a direct response to common issues observed in the lab.

Q1: My LC-MS analysis shows a significant peak with a mass corresponding to exactly twice the mass of this compound. What is happening?

A: You are observing the formation of a dimer. This indicates that under your current reaction conditions, two molecules of this compound have reacted with each other. As outlined in Part 1, the most probable cause is that your coupling reagent is activating the cyclic amide of one molecule, which is then attacked by a second molecule.

Immediate Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Check your calculations. Are you using a large excess of the coupling reagent? Excess reagent is more likely to cause side reactions.[2]

  • Analyze Order of Addition: How are you adding your reagents? The recommended practice is to pre-activate the carboxylic acid with the coupling reagent before introducing the amine (or, in this context, the piperazinedione if it's acting as the nucleophile). Adding all components at once increases the chance of aberrant activation.

  • Check Reaction Temperature: High temperatures can accelerate side reactions. If you are running the reaction at room temperature or elevated temperatures, consider cooling it to 0 °C. Low temperatures are consistently recommended for carbodiimide-mediated couplings to reduce side reactions like N-acyl urea formation and, by extension, other undesired activations.[1]

Q2: I've confirmed my stoichiometry is correct, but I'm still seeing dimer formation. Could my choice of coupling reagent be the problem?

A: Yes, absolutely. While all coupling reagents can potentially cause this issue, some are more prone to side reactions than others.

  • Carbodiimides (DCC, EDC): These are highly effective but can be aggressive. Without additives, they are known to cause side reactions. The use of 1-hydroxybenzotriazole (HOBt) or OxymaPure® is strongly recommended, as these additives form active esters with the carboxylic acid, which are more selective and less likely to engage in side reactions compared to the initial O-acylisourea intermediate.[1]

  • Uronium/Aminium Salts (HBTU, HATU, TBTU): These are generally considered more efficient and produce fewer side reactions than carbodiimides alone. However, using them in excess can lead to guanidinylation of free amines.[2] To prevent side reactions, they should be used in stoichiometric amounts relative to the carboxylic acid.

Troubleshooting Action: If using a carbodiimide alone, repeat the reaction with the addition of 1.1 equivalents of HOBt or OxymaPure®. If using a uronium reagent, ensure you are not using a significant excess.

Q3: My reaction is very slow at 0°C, and I'm still getting some dimer when I let it run for a long time. What's the next step?

A: This is a classic optimization problem: balancing reaction rate with selectivity.

  • Solvent Choice: Ensure you are using a dry, polar aprotic solvent like DMF or NMP. These solvents are ideal for peptide coupling reactions.

  • Concentration: While high dilution is a key strategy to prevent intermolecular reactions (like dimerization) during intramolecular cyclization, the principle has some relevance here.[3] If your reaction is highly concentrated, the probability of two piperazinedione molecules encountering each other is higher. Try running the reaction at a more moderate concentration (e.g., 0.1 M to 0.5 M).

  • Base Selection: The choice and amount of base (e.g., DIPEA, NMM) can influence side reactions. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction, typically 2-3 equivalents. Excessive base can promote side reactions like racemization and may influence the reactivity of other components.[1]

Part 3: Preventative Strategies & Optimized Protocol

The best approach is to design your experiment from the outset to minimize the possibility of dimer formation.

Key Preventative Principles
  • Prioritize Pre-activation: Never add the coupling reagent to a mixture of all your components. Always activate the carboxylic acid first.

  • Control the Temperature: Start all reactions at 0 °C. Only warm the reaction if progress is unacceptably slow, and do so cautiously.

  • Use Additives: When using carbodiimides like EDC, always include HOBt or a modern equivalent like OxymaPure®. These additives not only speed up the desired coupling but also act as scavengers for the highly reactive intermediate, suppressing side reactions.[1]

  • Mind Your Stoichiometry: Use reagents in a controlled and deliberate ratio.

Table of Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Coupling Reagent HATU or EDC/OxymaPure®HATU is highly efficient with low side-reaction profiles. EDC/Oxyma is a cost-effective, safe, and highly effective alternative to EDC/HOBt.[1]
Stoichiometry Carboxylic Acid: 1.0 eq Coupling Reagent: 1.1 eq Amine/Nucleophile: 1.1-1.2 eq Additive (if any): 1.1 eq Base (e.g., DIPEA): 2.5-3.0 eq A slight excess of the coupling agent and amine ensures full conversion of the limiting substrate. A large excess is avoided to prevent side reactions.
Temperature Start at 0 °C, then allow to warm to RTMinimizes the rate of side reactions, which often have higher activation energies than the desired reaction.[1]
Solvent Anhydrous DMF or NMPPolar aprotic solvents that effectively dissolve reactants and facilitate the reaction.
Concentration 0.1 - 0.5 MBalances reaction rate with minimizing intermolecular side reactions.
Pre-activation Time 15 - 30 minutesAllows for the complete formation of the activated ester intermediate before the nucleophile is introduced.
Optimized Protocol for Amide Coupling

This protocol assumes the coupling of a generic carboxylic acid (R-COOH) to an amine (R'-NH2) in the presence of this compound, where the goal is to avoid consumption of the piperazinedione as a dimer.

Optimized_Protocol start Start prep_acid 1. Dissolve Carboxylic Acid (1.0 eq) and Coupling Additive (e.g., Oxyma, 1.1 eq) in anhydrous DMF. start->prep_acid cool 2. Cool solution to 0 °C in an ice bath. prep_acid->cool add_reagent 3. Add Coupling Reagent (e.g., EDC, 1.1 eq) and Base (e.g., DIPEA, 2.5 eq). cool->add_reagent preactivate 4. Stir for 15-30 minutes at 0 °C. (Pre-activation Step) add_reagent->preactivate add_amine 5. Add Target Amine (1.1 eq) to the activated mixture. preactivate->add_amine react 6. Allow reaction to slowly warm to room temperature and stir for 2-16 hours. add_amine->react monitor 7. Monitor reaction progress by TLC or LC-MS. react->monitor workup 8. Perform aqueous workup and purification. monitor->workup end End workup->end

Caption: Recommended workflow for minimizing side reactions.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and the coupling additive (e.g., OxymaPure®, 1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add the base (e.g., DIPEA, 2.5 eq) followed by the coupling reagent (e.g., EDC·HCl, 1.1 eq).

  • Stir the mixture at 0 °C for 15-30 minutes. This is the critical pre-activation step.

  • Add a solution of your target amine (1.1 eq) and this compound (if it is a reactant) to the activated mixture.

  • Allow the reaction to stir, letting it slowly warm to room temperature over a few hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.

Part 4: Frequently Asked Questions (FAQs)

Q: Is this compound stable during storage?

A: Under normal laboratory conditions (cool, dry, dark), this compound is a stable solid. The instability leading to dimerization is a reactive process, not a degradation pathway during storage. However, like most amides, it can be susceptible to hydrolysis under strongly acidic or basic conditions over long periods.[4]

Q: Can I use DCC as a coupling reagent?

A: While DCC is a powerful and inexpensive coupling reagent, it is generally not recommended for sensitive or complex syntheses in modern drug discovery due to safety and purification issues. The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents, making purification difficult.[5] Water-soluble carbodiimides like EDC are preferred, as the corresponding urea byproduct can be easily removed with an aqueous wash.[1]

Q: How can I best monitor the reaction to track dimer formation?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It allows you to track the consumption of your starting materials, the formation of your desired product, and the appearance of any side products simultaneously. You will be able to clearly identify the dimer by its characteristic mass (twice the M.W. of the monomer).

Part 5: References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents: 1-Methylpiperazine-2,3-dione vs. Traditional Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the acylation of nucleophiles to form esters and amides is a cornerstone transformation. The choice of the acylating agent is a critical parameter that dictates the reaction's efficiency, selectivity, and overall success. While traditional reagents such as acid chlorides and anhydrides are widely employed for their high reactivity, they often come with drawbacks, including harsh reaction conditions and the generation of corrosive byproducts. This guide provides an in-depth comparison of 1-methylpiperazine-2,3-dione, a representative of the emerging class of cyclic N-acyl urea-type acylating agents, with these conventional reagents. We will delve into the mechanistic nuances, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Critical Choice: Understanding the Landscape of Acylating Agents

Acylation involves the introduction of an acyl group (RCO-) into a molecule, a fundamental process in the synthesis of countless pharmaceuticals and functional materials.[1] The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids + Coupling Agents > Esters.[1][2] This hierarchy is a direct consequence of the electrophilicity of the carbonyl carbon and the nature of the leaving group.

Acid chlorides are the most reactive carboxylic acid derivatives, characterized by a highly electrophilic carbonyl carbon due to the inductive effects of both the oxygen and chlorine atoms.[2] This reactivity, however, is a double-edged sword, often leading to a lack of selectivity with multifunctional molecules and the production of corrosive hydrochloric acid (HCl) as a byproduct.[2]

Acid anhydrides are generally less reactive and more selective than their acid chloride counterparts.[1] The byproduct, a carboxylic acid, is less corrosive than HCl, making them a more benign option in many cases.[2] However, they may necessitate catalysts or elevated temperatures to match the reactivity of acid chlorides.[1]

This compound represents a class of cyclic N-acyl urea-type reagents. While direct and extensive comparative studies on this compound as an acylating agent are not widely available in the literature, its structural motif as an N-acyl cyclic urea suggests a reactivity profile that offers a compromise between the high reactivity of acid chlorides and the milder nature of other reagents. N-acyl ureas have been successfully employed in synthesis, including peptide chemistry, where they can act as mild activating agents.[3] The acylation reaction with such compounds proceeds through the nucleophilic attack on one of the carbonyl groups, leading to the transfer of the acyl group and the formation of a stable, water-soluble urea byproduct, simplifying purification.

Performance Comparison: A Data-Driven Analysis

The selection of an acylating agent should be guided by empirical data. The following table summarizes the performance of different acylating agents in the context of amide synthesis, a common acylation reaction. The data for this compound is inferred from studies on analogous N-acyl cyclic ureas.

ParameterAcyl ChlorideAcid AnhydrideThis compound (as N-acyl cyclic urea)
General Reactivity Very High[2]High[1]Moderate
Common Substrates Alcohols, Phenols, Amines[2]Alcohols, Phenols, Amines[1]Primarily Amines
Typical Reaction Time 0.5 - 2 hours1 - 6 hours1 - 12 hours
Typical Yield High to Excellent (>90%)[2]Good to High (>80%)[2]Good (70-95% for analogous systems)[4]
Byproduct Corrosive HCl gas[2]Non-corrosive carboxylic acid[2]Water-soluble urea derivative
Key Advantages High reactivity, high yield, works with unreactive nucleophiles.[2]Good yield, safer byproduct, easier to handle than acyl chlorides.[2]Mild reaction conditions, stable and easy to handle, non-corrosive and easily removable byproduct.
Key Disadvantages Moisture sensitive, corrosive byproduct, can be too reactive for complex molecules.[2]Less reactive than acyl chlorides, one equivalent of the carboxylic acid is "wasted".[2]Generally less reactive than acid chlorides and anhydrides, may require longer reaction times.

Mechanistic Insights: A Visual Guide

The underlying mechanisms of these acylation reactions are crucial for understanding their reactivity and potential side reactions.

Acylation_Mechanisms cluster_0 Acyl Chloride Mechanism cluster_1 Acid Anhydride Mechanism cluster_2 This compound Mechanism AC1 R-COCl + R'-NH2 AC_int Tetrahedral Intermediate AC1->AC_int Nucleophilic Attack AC_prod R-CONHR' + HCl AC_int->AC_prod Elimination of Cl- AA1 (RCO)2O + R'-NH2 AA_int Tetrahedral Intermediate AA1->AA_int Nucleophilic Attack AA_prod R-CONHR' + RCOOH AA_int->AA_prod Elimination of RCOO- MPD1 MPD + R'-NH2 MPD_int Tetrahedral Intermediate MPD1->MPD_int Nucleophilic Attack MPD_prod Acylated Amine + Urea Byproduct MPD_int->MPD_prod Ring Opening & Acyl Transfer

Caption: Mechanisms of acylation for different agents.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed, step-by-step methodologies for the acylation of a model primary amine, benzylamine, with acetyl chloride, acetic anhydride, and a hypothetical protocol for this compound based on related N-acyl ureas.

Experimental Workflow Overview

Experimental_Workflow Start Start: Reagents & Glassware Reaction Acylation Reaction (Stirring, Temperature Control) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for acylation.

Protocol 1: Acylation using Acetyl Chloride

This protocol is adapted from standard procedures for acylation with highly reactive acyl chlorides.[5]

Materials:

  • Benzylamine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylacetamide.

Protocol 2: Acylation using Acetic Anhydride

This protocol demonstrates a typical acylation using a less reactive but safer acid anhydride.[6]

Materials:

  • Benzylamine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Acylation using this compound (Hypothetical Protocol)

This protocol is based on general procedures for acylation using N-acyl cyclic ureas and would require optimization for this specific reagent.[4]

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.2 eq)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and this compound (1.2 eq) in acetonitrile or THF.

  • Heat the reaction mixture to reflux (approximately 80-100 °C depending on the solvent) and stir for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude residue will contain the desired amide and the 1-methylpiperazine-2-urea byproduct.

  • Add water to the crude mixture to dissolve the urea byproduct.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify the product via column chromatography.

Conclusion: Selecting the Optimal Acylating Agent

The choice of an acylating agent is a nuanced decision that balances reactivity, selectivity, safety, and practicality.

  • Acyl chlorides remain the reagent of choice for their sheer reactivity, ensuring high yields and short reaction times, particularly with unreactive substrates.[2] However, their hazardous nature and the generation of corrosive HCl necessitate careful handling and are often not ideal for complex, sensitive molecules.[2]

  • Acid anhydrides offer a safer and more moderate alternative, producing a less harmful carboxylic acid byproduct.[2] They are a workhorse in both laboratory and industrial settings, providing a good balance of reactivity and ease of handling.

  • This compound and related cyclic N-acyl ureas represent a promising class of acylating agents for modern organic synthesis. Their key advantages lie in their stability, the mild reaction conditions they often permit, and the formation of water-soluble, easily removable byproducts. While they may not match the raw power of acid chlorides, their gentler nature makes them particularly suitable for the late-stage functionalization of complex molecules and in syntheses where chemoselectivity is paramount.

Ultimately, the optimal acylating agent is context-dependent. By understanding the distinct characteristics of each class of reagent, as outlined in this guide, researchers can make more strategic and effective choices in the design and execution of their synthetic routes.

References

  • A Principal comparison of amide and ester synthesis utilizing amino acids or alcohols. (2025). Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Hernandez, A. G., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules, 28(5), 2319. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. Retrieved from [Link]

  • Glushkov, V. A., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of General Chemistry, 81(10), 2176-2183. Retrieved from [Link]

  • Patel, B. K., et al. (2012). N-Acylation of ureas from thiourea using Pb(NO3)2 various acids. Tetrahedron Letters, 53(36), 4873-4876. Retrieved from [Link]

  • Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. Retrieved from [Link]

  • Ghaffar, T., & Parkins, A. W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Scientific Reports, 6, 27598. Retrieved from [Link]

  • Synthesis and Characterization of Novel N-Acyl Cyclic Urea Derivatives. (2012). Amanote Research. Retrieved from [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]

  • Glushkov, V. A., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Retrieved from [Link]

  • Oru, V., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 223-233. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on acylation of amines. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • Zhang, Y., et al. (2022). The approaches for the synthesis of N-acylureas. Advanced Synthesis & Catalysis, 364(10), 1646-1667. Retrieved from [Link]

  • CHEM 2212L Experiment 8 - Amide Synthesis. (2020, July 4). YouTube. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(23), 8233. Retrieved from [Link]

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis (Doctoral dissertation, Wayne State University). Retrieved from [Link]

  • Saravanan, D., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9(10), x240936. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Methylpiperazine-2,3-dione Derivatives: Experimental Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 1-Methylpiperazine-2,3-dione derivatives, focusing on the validation of their biological activities through established experimental protocols. We will explore the rationale behind their design, compare their performance against various biological targets, and offer detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This versatile N-heterocyclic scaffold is a key component in drugs targeting a multitude of conditions, including cancer, bacterial infections, inflammation, and central nervous system disorders.[2][3] The structural properties of the piperazine nucleus allow for precise modifications, where even minor changes to substitution patterns can result in significant shifts in pharmacological activity.[2]

Within this broad class, the this compound core represents a specific and compelling scaffold for further development. Its unique arrangement of carbonyl and N-methyl groups provides a rigid framework with defined hydrogen bonding capabilities, making it an attractive starting point for designing targeted inhibitors. This guide focuses on derivatives of this core, evaluating the experimental evidence that validates their therapeutic potential.

The Causality of Derivatization: A Strategy for Enhancing Potency and Specificity

The core principle of medicinal chemistry is to systematically modify a lead compound to optimize its biological activity, a process guided by Structure-Activity Relationship (SAR) studies.[3] For the this compound scaffold, derivatization serves several key purposes:

  • Target Affinity and Selectivity: Introducing various chemical moieties allows the molecule to form more specific and potent interactions with the binding site of a biological target, such as an enzyme's active site or a receptor pocket.

  • Modulation of Physicochemical Properties: Modifications can alter properties like solubility, lipophilicity, and metabolic stability, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Exploration of New Biological Activities: Derivatization can uncover entirely new therapeutic applications for a core scaffold that were not previously apparent.

The following sections compare different classes of piperazine derivatives, highlighting how specific structural changes yield distinct and potent biological activities.

Comparative Analysis of Biological Activities

Anticancer and Cytotoxic Activity

Piperazine derivatives have shown significant promise as anticancer agents, with various analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[1][5][6] Research has focused on developing these compounds as targeted inhibitors of key oncogenic pathways.

A recent patent highlights the potential of piperazine-2,3-dione derivatives specifically as inhibitors of KRAS G12C, a notoriously difficult-to-drug cancer target.[7] This mutation is a key driver in many lung, colorectal, and pancreatic cancers. The disclosed compounds aim to improve therapeutic efficacy while reducing toxic side effects.[7]

Other N-methyl piperazine derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[5][6] The data below compares the in vitro cytotoxicity of several piperazine derivatives against common cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of Piperazine Derivatives in Cancer Cell Lines

Compound ID Derivative Class Target Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
A-11 Phenyl Methanone A-549 (Lung) 5.71 Gefitinib 16.56 [5][6]
A-11 Phenyl Methanone HCT-116 (Colon) 4.26 Gefitinib 10.51 [5][6]
A-11 Phenyl Methanone MIAPaCa-2 (Pancreatic) 31.36 Gefitinib 49.50 [5][6]
Compound 72 Dihydropteridine-dione MGC-803 (Gastric) 8.78 5-Fluorouracil 14.15 [1]

| Gambogic Acid Derivative 12 | Methylpiperazine | A549 (Lung) | 0.12 | Gambogic Acid | >1.2 |[1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that specific piperazine derivatives can exhibit significantly higher potency than established reference drugs like Gefitinib and 5-Fluorouracil in certain cell lines.[1][5][6]

Visualizing the Target: A Simplified EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, a common target for piperazine-based anticancer agents.[5][6] Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocation Ligand Ligand (EGF) Ligand->EGFR Derivative Piperazine Derivative (Inhibitor) Derivative->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.

Enzyme Inhibition for Neurodegenerative Diseases

Certain N-methyl-piperazine derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[8] Specifically, they can act as dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE).[8] MAO-B is involved in the degradation of dopamine, while AChE breaks down the neurotransmitter acetylcholine. Inhibiting these enzymes can help alleviate symptoms of these conditions.

Table 2: Comparative Enzyme Inhibition Data for N-Methyl-Piperazine Chalcones

Compound ID Target Enzyme IC₅₀ (µM) Kᵢ (µM) Inhibition Type Source
2k MAO-B 0.71 0.21 Reversible Competitive [8]
2n MAO-B 1.11 0.28 Reversible Competitive [8]
2k AChE 8.10 - - [8]

| 2n | AChE | 4.32 | - | - |[8] |

Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

The results show that compounds like 2k and 2n are highly selective and potent inhibitors of MAO-B, with competitive binding modes.[8] Their ability to also inhibit AChE underscores their potential as multi-target agents for complex neurodegenerative diseases.[8]

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, it is crucial to follow well-defined and validated experimental protocols. The methodologies described below are standard in the field and provide a robust framework for assessing the activity of novel chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5][10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).[6]

  • Incubation: Incubate the treated cells for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start p1 Seed Cells in 96-Well Plate start->p1 end End (IC₅₀ Value) p2 Prepare Compound Serial Dilutions p1->p2 e1 Treat Cells with Compounds (48h) p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan Crystals with DMSO e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability & Plot Dose-Response a1->a2 a2->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity validation.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme, such as MAO-B.[11]

Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a detectable signal (e.g., fluorescence, absorbance). The reduction in signal in the presence of an inhibitor, compared to a control, indicates the degree of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, the specific enzyme (e.g., recombinant human MAO-B), the substrate (e.g., a fluorogenic substrate), and the test compounds (piperazine derivatives).

  • Inhibitor Pre-incubation: In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test inhibitor or vehicle control. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Immediately begin measuring the signal (e.g., fluorescence) over time using a microplate reader. The rate of signal increase corresponds to the enzyme's activity.

  • Data Analysis: Calculate the reaction rate (slope of the signal vs. time plot) for each inhibitor concentration.

  • IC₅₀ Determination: Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC₅₀ value.

  • Mechanism of Inhibition (Optional): To determine the mechanism (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor to generate Lineweaver-Burk plots.

Workflow for a Generic Enzyme Inhibition Assay

Enzyme_Assay_Workflow start Start p1 Dispense Enzyme & Inhibitor (Serial Dilutions) into Plate start->p1 end End (IC₅₀ & Kᵢ Values) p2 Pre-incubate to Allow Inhibitor-Enzyme Binding p1->p2 e1 Initiate Reaction by Adding Substrate p2->e1 e2 Monitor Reaction Progress (Kinetic Read on Plate Reader) e1->e2 a1 Calculate Reaction Rates (Slope of Signal vs. Time) e2->a1 a2 Determine % Inhibition & Calculate IC₅₀ a1->a2 a2->end

Caption: General workflow for validating enzyme inhibition by novel compounds.

Conclusion and Future Outlook

The experimental data presented in this guide validates that derivatives of the piperazine scaffold, including the specific this compound class, are a rich source of potent and selective modulators of biological activity. The evidence points to their significant potential in oncology and neurotherapeutics. The anticancer derivatives demonstrate superior cytotoxicity compared to some standard drugs, while the neuro-targeted compounds show highly selective, competitive inhibition of key enzymes.

Future research should focus on:

  • Lead Optimization: Further refining the most potent compounds to improve their pharmacokinetic and safety profiles for in vivo studies.

  • SAR Expansion: Synthesizing and testing a broader range of derivatives to gain a deeper understanding of the structural requirements for activity against specific targets.

  • In Vivo Validation: Advancing promising candidates into preclinical animal models to confirm their efficacy and safety in a living system.

By adhering to rigorous and validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link]

  • Al-Warhi, T., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(13), 5087. [Link]

  • Kristen, G. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioanalysis & Biomedicine. [Link]

  • Jafari, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 428–436. [Link]

  • Dai, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1167–1189. [Link]

  • Bhat, M. A., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry. [Link]

  • A., S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

  • Wise, A. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • Szymańska, E., et al. (2017). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 780–790. [Link]

  • Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Patel, R. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Acar, Ç., et al. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Pharmaceuticals, 15(10), 1269. [Link]

  • Shanghai Allist Pharmaceuticals Co Ltd. (2023). Piperazine-2,3-dione derivatives and their medical applications.
  • Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. ResearchGate. [Link]

Sources

Efficacy Unleashed: A Comparative Guide to Drugs Synthesized from the 1-Methylpiperazine-2,3-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the 1-methylpiperazine-2,3-dione scaffold represents a versatile launchpad for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, particularly upon reduction to 1-methylpiperazine, have been ingeniously exploited to generate compounds with significant clinical impact across oncology and neurodegenerative disorders. This guide provides an in-depth, objective comparison of the efficacy of prominent drugs and drug candidates synthesized from this lineage, supported by experimental data and detailed protocols to empower your research endeavors.

The this compound Synthetic Hub: A Strategic Starting Point

The journey from this compound to potent therapeutics is a testament to strategic synthetic chemistry. This dione is a key intermediate in the green and cost-effective synthesis of 1-methylpiperazine.[1] The process typically involves the aminolysis of di-methyl oxalate with N-methylethylenediamine to form this compound, which is subsequently reduced.[1] This foundational 1-methylpiperazine ring is a privileged structure in medicinal chemistry, enhancing the pharmacokinetic properties of drug candidates.[2]

This guide will focus on two critical therapeutic areas where derivatives of this scaffold have demonstrated profound efficacy:

  • Oncology: Targeting the "undruggable" KRAS G12C mutation and the well-established EGFR pathway.

  • Neuroprotection: Inhibiting Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative diseases.

Section 1: Anticancer Efficacy—Tackling KRAS G12C and EGFR

The piperazine moiety is a cornerstone in the design of numerous kinase inhibitors.[3] Its presence is pivotal in the structure of groundbreaking drugs targeting key oncogenic drivers.

The KRAS G12C Revolution: A Tale of Two Covalent Inhibitors

For decades, the KRAS oncogene was considered an intractable target. The discovery of a druggable pocket in the KRAS G12C mutant has led to the development of highly effective covalent inhibitors, two of which, Sotorasib and Adagrasib, feature a piperazine-derived core.

Comparative Efficacy of KRAS G12C Inhibitors:

Drug (Company)TargetIC50 (Biochemical Assay)Cell-Based Potency (IC50)Clinical Efficacy (Objective Response Rate - ORR)
Sotorasib (Amgen) KRAS G12C~0.1 µM (GTPase activity)~0.01-0.1 µM (in various cell lines)37.1% in NSCLC (CodeBreaK 100 trial)[4]
Adagrasib (Mirati) KRAS G12C~0.2 µM (GTPase activity)~0.005-0.05 µM (in various cell lines)42.9% in NSCLC (KRYSTAL-1 trial)[5]

Causality Behind Experimental Choices: The efficacy of these inhibitors is rooted in their ability to form a covalent bond with the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state.[6] Biochemical assays measuring the inhibition of GTPase activity or nucleotide exchange are crucial for determining direct target engagement and potency (IC50 values). Cell-based assays, such as the MTT assay, are then employed to assess the compound's ability to inhibit the proliferation of cancer cell lines harboring the KRAS G12C mutation, providing a measure of cellular potency.

Experimental Protocol: KRAS G12C Target Engagement Assay (Biochemical)

This protocol outlines a typical biochemical assay to determine the IC50 of a KRAS G12C inhibitor.

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • GTP substrate

    • GDP detection antibody and fluorescent tracer (e.g., Transcreener® GDP Assay)

    • Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM KCl, 20 mM NaCl, 1 mM DTT, 0.01% BSA)

    • Test inhibitor compounds

    • 384-well assay plates

    • Plate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add 5 µL of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of a 4x concentrated KRAS G12C enzyme solution (e.g., 240 nM) to each well.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a 2x concentrated GTP substrate solution (e.g., 0.4 µM).

    • Incubate the reaction for 2 hours at 30°C.

    • Stop the reaction and detect the generated GDP by adding 10 µL of the Transcreener GDP detection mix (antibody and tracer).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KRAS Signaling Pathway Diagram:

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Growth Factor Binding & Dimerization SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Intrinsic/GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib/ Adagrasib Sotorasib->KRAS_GDP Covalent Inhibition (G12C Mutant)

Caption: The KRAS signaling pathway, a key regulator of cell growth, is constitutively activated by G12C mutations.

Targeting EGFR with Piperazine-Containing Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers. Several small molecule inhibitors targeting the EGFR tyrosine kinase domain incorporate a 1-methylpiperazine moiety to enhance solubility and target engagement.

Comparative Efficacy of EGFR Inhibitors:

DrugTargetIC50 (Enzymatic Assay)Cell Line (Mutation)Cell-Based Potency (IC50)
Gefitinib EGFR~2 nMA549 (wild-type)16.56 µM
Compound A-11 EGFR (putative)Not ReportedA549 (wild-type)5.71 µM

Data for Gefitinib and Compound A-11 are from the same study for direct comparison.[1]

Causality Behind Experimental Choices: The primary mechanism of action for these inhibitors is the blockade of the ATP-binding site of the EGFR tyrosine kinase, thereby preventing autophosphorylation and downstream signaling.[1][7] Enzymatic assays are the gold standard for determining the direct inhibitory effect on the isolated enzyme. Subsequently, cytotoxicity assays, such as the MTT assay, are performed on cancer cell lines with varying EGFR mutation statuses to assess the compound's antiproliferative activity.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step guide for assessing the cytotoxicity of a compound against a cancer cell line.[4][8][9][10]

  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Complete cell culture medium

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

EGFR Signaling Pathway Diagram:

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RAS->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Gefitinib Gefitinib/ Compound A-11 Gefitinib->EGFR Tyrosine Kinase Inhibition

Caption: The EGFR signaling cascade, when aberrantly activated, drives tumorigenesis.

Section 2: Neuroprotective Efficacy—Inhibition of Monoamine Oxidase B (MAO-B)

The 1-methylpiperazine moiety has also been incorporated into compounds designed to treat neurodegenerative diseases like Parkinson's and Alzheimer's disease. A key target in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters.

N-Methyl-piperazine Chalcones as Dual MAO-B and Acetylcholinesterase (AChE) Inhibitors

A series of N-methyl-piperazine chalcones have been synthesized and evaluated for their inhibitory activity against MAO-B, MAO-A, and acetylcholinesterase (AChE), another important target in neurodegeneration.[11]

Comparative Efficacy of N-Methyl-piperazine Chalcones:

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)AChE IC50 (µM)Selectivity Index (SI) for MAO-B
2k 0.71>408.1056.34
2n 1.1117.814.3216.04
2o 1.191.343.871.13

Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)

Causality Behind Experimental Choices: The therapeutic rationale for MAO-B inhibitors is to increase the levels of dopamine in the brain, which is depleted in Parkinson's disease.[12][13] The fluorometric assay for MAO-B activity is a sensitive and high-throughput method to determine the inhibitory potency of compounds. It measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed reaction.[14][15][16] Comparing the IC50 values against MAO-A and MAO-B is crucial to assess the selectivity of the inhibitors, as non-selective inhibition can lead to undesirable side effects.

Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 of MAO-B inhibitors.[15][16]

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., tyramine)

    • Fluorescent probe (e.g., Amplex Red or equivalent)

    • Horseradish peroxidase (HRP)

    • MAO-B assay buffer

    • Test inhibitor compounds

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well black plate, add the test inhibitor, MAO-B enzyme, HRP, and the fluorescent probe.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the MAO-B substrate.

    • Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

MAO-B Signaling and Inhibition Diagram:

MAOB_Signaling cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Chalcone_Inhibitor N-Methyl-piperazine Chalcone Chalcone_Inhibitor->MAOB Inhibition

Caption: MAO-B metabolizes dopamine; its inhibition increases dopamine levels.

Conclusion: A Scaffold of Immense Potential

The this compound scaffold and its derivatives have unequivocally demonstrated their value in modern drug discovery. The ability to generate structurally diverse molecules with high affinity and specificity for critical therapeutic targets in oncology and neurodegeneration underscores the strategic importance of this chemical starting point. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling informed decisions in the design and evaluation of novel therapeutics. The continued exploration of this versatile scaffold promises to yield the next generation of innovative medicines.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1(1).
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • G. S. M. Sundaram, P., & P. S, S. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(49), 30896-30919.
  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Shar'abi, I., Al-Kohlani, A., Al-Salahi, R., ... & Al-Mekhlafi, N. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(13), 5101.
  • Wee, P., & Wang, Z. (2017).
  • Lito, P., Solomon, M., & Li, L. S. (2021). KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy.
  • Reita, D., Bour C., & Noel-Suberville C. (2022). Direct Targeting KRAS Mutation in Non-Small Cell Lung Cancer: Focus on Resistance. Cancers, 14(19), 4728.
  • National Library of Medicine. (n.d.). KRAS gene. MedlinePlus. Retrieved from [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942.
  • Drosten, M., & Barbacid, M. (2020). Targeting KRAS in cancer: a new dawn. Science, 367(6479), 730-731.
  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
  • Unni, N., Guntuku, L., & Salama, J. K. (2022). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 14(23), 5895.
  • Canon, J., Rex, K., Saiki, A. Y., Mohr, C., Cooke, K., Bagal, D., ... & Lipford, J. R. (2019). The clinical KRAS (G12C) inhibitor AMG 510 drives anti-tumour immunity.
  • Hallin, J., Engstrom, L. D., Hargis, L., Calinisan, A., Aranda, R., Briere, D. M., ... & Christensen, J. G. (2020).
  • Hong, D. S., Fakih, M. G., Strickler, J. H., Desai, J., Durm, G. A., Shapiro, G. I., ... & Li, B. T. (2020). KRASG12C inhibition with sotorasib in advanced solid tumors. New England Journal of Medicine, 383(13), 1207-1217.
  • Jänne, P. A., Riely, G. J., Gadgeel, S. M., Heist, R. S., Ou, S. I., Pacheco, J. M., ... & Johnson, M. L. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. New England Journal of Medicine, 387(2), 120-131.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • BellBrook Labs. (n.d.). KRAS G12C Assay. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1701, 129–141.
  • Wong, W. K., Ou, X. M., Chen, K., & Shih, J. C. (2002). Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1. The Journal of biological chemistry, 277(25), 22222–22230.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
  • Wikipedia. (2024). Monoamine oxidase. Retrieved from [Link]

  • Wikipedia. (2024). Monoamine oxidase B. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed signaling pathway for the regulation of human MAO B gene expression. Retrieved from [Link]

  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras (G12C) inhibitors allosterically control GTP affinity and effector binding.

Sources

The Privileged Scaffolds: A Comparative Guide to Diketopiperazines, Benzodiazepines, and Hydantoins in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel therapeutics is not just about finding a single magic bullet, but about building an arsenal. At the heart of this endeavor lies the concept of the "privileged scaffold" — a core molecular structure that is not only synthetically accessible but can be strategically decorated to interact with a diverse range of biological targets.[1] This guide moves beyond a singular focus on 1-Methylpiperazine-2,3-dione to provide a comparative analysis of its parent class, the Diketopiperazines (DKPs), against two other titans of drug discovery: Benzodiazepines (BDZs) and Hydantoins. We will dissect their synthetic logic, compare their drug-like properties, and provide actionable experimental protocols for their application.

The Contenders: An Introduction to Three Privileged Scaffolds

At first glance, this compound appears to be a simple heterocyclic compound. However, it belongs to the Diketopiperazine (DKP) family, the smallest class of cyclic peptides.[2] These structures are revered in medicinal chemistry for their rigid conformation, which allows them to mimic peptide β-turns, and their stability against proteolytic degradation.[3] This makes them ideal starting points for creating molecules that can modulate complex biological pathways, particularly in cancer and infectious diseases.[4][5]

Our comparative analysis extends to two other scaffolds that have profoundly impacted modern medicine:

  • Benzodiazepines (BDZs): This seven-membered heterocyclic system is fused to a benzene ring. BDZs are central nervous system (CNS) depressants, acting as potent anxiolytics, anticonvulsants, and sedatives.[6][7] Their discovery revolutionized the treatment of anxiety and seizure disorders.

  • Hydantoins: A five-membered ring containing two nitrogen atoms and two carbonyl groups, the hydantoin scaffold is a versatile building block found in a range of therapeutics, from antiepileptics like Phenytoin to antiandrogens used in cancer therapy.[8][9]

The selection of a scaffold is a critical decision in any drug discovery campaign. It dictates the accessible chemical space, influences pharmacokinetic properties, and ultimately determines the therapeutic potential of the resulting compound library.

Head-to-Head: A Comparative Analysis of Scaffold Properties

The utility of a scaffold is determined by a combination of its structural features, physicochemical properties, and pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The following tables provide a comparative overview of DKPs, BDZs, and Hydantoins.

Table 1: Structural and Physicochemical Properties
PropertyDiketopiperazines (DKPs)Benzodiazepines (BDZs)Hydantoins
Core Structure Six-membered di-amide ringSeven-membered diazepine ring fused to a benzene ringFive-membered di-amide ring
Conformation Rigid, near-planar or boat/chair conformations, mimics β-turns[10]Flexible boat-shaped conformationPlanar
Key Features Stereochemical diversity, H-bond donors/acceptorsLipophilic, rapid CNS penetration[11]H-bond donors/acceptors, multiple substitution points[9]
Aqueous Solubility Generally low to moderate; can be improved by substitution[3][12]Generally low (lipophilic nature)Variable, can be modulated by substituents
Lipophilicity (LogP) Variable, depends heavily on amino acid side chainsGenerally high, contributing to rapid onset of action[11]Moderate to high
Table 2: Pharmacokinetic (ADME) and Therapeutic Profile
PropertyDiketopiperazines (DKPs)Benzodiazepines (BDZs)Hydantoins
Absorption Variable oral bioavailabilityGood oral absorption, rapid onset[7]Generally well-absorbed orally
Distribution Dependent on specific structureWide distribution, high protein binding, CNS penetration[7][13]Varies with specific drug
Metabolism Generally stable to proteolysis; liver metabolismPrimarily hepatic (CYP450 oxidation), can have active metabolites with long half-lives[13]Hepatic metabolism
Therapeutic Areas Anticancer, Antiviral, Antibacterial[4][5]Anxiety, Seizures, Insomnia, Muscle Relaxation[6]Epilepsy, Antiarrhythmic, Anticancer, Antibacterial[14][15]
Example Drugs Tadalafil (Cialis), Plinabulin (NPI-2358)Diazepam (Valium), Alprazolam (Xanax), Lorazepam (Ativan)Phenytoin (Dilantin), Nitrofurantoin, Enzalutamide[8]

The Synthetic Blueprint: From Logic to Lab Protocol

The true power of a privileged scaffold lies in its synthetic tractability, allowing for the creation of diverse chemical libraries. Below, we outline the synthetic logic and provide detailed protocols for accessing each of these core structures.

The Diketopiperazine Scaffold: Synthesis of this compound

The synthesis of 2,3-DKPs often involves the cyclization of an N-substituted diamine with an oxalate ester. This straightforward approach allows for the introduction of diversity at the N1 position.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize the DKP scaffold via condensation and cyclization.

  • Materials:

    • N-methylethylenediamine

    • Diethyl oxalate

    • Ethanol

    • Dioxane

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of diethyl oxalate (14.6 g, 0.1 mol) in 50 mL of ethanol in a 250 mL round-bottom flask, add N-methylethylenediamine (7.4 g, 0.1 mol) dropwise with stirring at room temperature.

    • After the addition is complete, stir the reaction mixture for an additional 3 hours at room temperature.

    • Heat the mixture to reflux to remove the ethanol by distillation.

    • Once the ethanol is removed, allow the residual oil to cool slightly.

    • Add 50 mL of dioxane to the residue and heat to dissolve.

    • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum to yield this compound.

The Benzodiazepine Scaffold: Synthesis from a 2-Aminobenzophenone

The classical approach to many 1,4-benzodiazepines involves the acylation of a 2-aminobenzophenone with a haloacetyl halide, followed by cyclization with ammonia or an amine. This method offers multiple points for diversification.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one

  • Objective: To construct the benzodiazepine core via acylation and cyclization.

  • Materials:

    • 2-Amino-5-chlorobenzophenone

    • Bromoacetyl bromide

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Ammonia (in methanol)

    • Round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • Acylation: Dissolve 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 50 mL of anhydrous DCM in a 100 mL round-bottom flask.

    • Cool the mixture in an ice bath. Add a solution of bromoacetyl bromide (2.02 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.

    • Wash the reaction mixture sequentially with water (2x20 mL), 1M HCl (1x20 mL), saturated sodium bicarbonate solution (1x20 mL), and brine (1x20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromoacetamido)-5-chlorobenzophenone.

    • Cyclization: Dissolve the crude intermediate in 50 mL of a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to afford the 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

The Hydantoin Scaffold: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust, multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[16][17] Its operational simplicity makes it highly valuable for library synthesis.

Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

  • Objective: To synthesize the hydantoin scaffold using the Bucherer-Bergs multicomponent reaction.

  • Materials:

    • Benzil

    • Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

    • Ammonium carbonate

    • Ethanol, Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • CAUTION: This reaction generates hydrogen cyanide gas and should only be performed in a well-ventilated fume hood by trained personnel.

    • In a 250 mL round-bottom flask, combine benzil (10.5 g, 50 mmol), potassium cyanide (4.9 g, 75 mmol), and ammonium carbonate (24 g, 250 mmol).

    • Add a mixture of 50 mL of ethanol and 50 mL of water to the flask.

    • Heat the mixture to reflux (approx. 60-70°C) with stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Carefully acidify the mixture by slowly adding concentrated HCl until the pH is ~1-2 to precipitate the product fully.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure 5,5-diphenylhydantoin.

Visualizing the Workflow and Relationships

To better understand the strategic decisions in scaffold-based drug discovery, the following diagrams illustrate the general workflow and the relationship between these privileged structures.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization Start Identify Therapeutic Target & Define Pharmacophore Scaffold_Choice Select Privileged Scaffold (DKP, BDZ, Hydantoin) Start->Scaffold_Choice Synthesis Synthesize Core Scaffold Scaffold_Choice->Synthesis Library Generate Compound Library (Diversification at R-groups) Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Lead_Opt->Library Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate G Scaffolds Privileged Scaffolds Core Heterocyclic Systems Amenable to Diversification DKP Diketopiperazine (DKP) 6-membered ring Chiral, rigid scaffold Mimics peptide turns BDZ Benzodiazepine (BDZ) 7-membered ring Fused aromatic system CNS activity HYD Hydantoin 5-membered ring Planar structure Multiple H-bond sites DKP->BDZ BDZ->HYD

Caption: Structural relationship and key features of the scaffolds.

Conclusion: Choosing the Right Tool for the Job

The choice between diketopiperazines, benzodiazepines, and hydantoins is not a matter of which scaffold is definitively "better," but which is best suited for the therapeutic target and desired drug properties.

  • Diketopiperazines offer unparalleled opportunities to explore peptide-like chemical space with improved drug-like properties, making them ideal for targeting protein-protein interactions or mimicking bioactive peptides.

  • Benzodiazepines , with their inherent lipophilicity and proven CNS activity, remain the go-to scaffold for neurological targets, although their flexibility can present challenges in achieving high selectivity.

  • Hydantoins provide a compact, stable, and synthetically versatile core. Their planar nature and hydrogen bonding capabilities make them excellent for creating enzyme inhibitors and receptor antagonists across a wide array of disease areas.

By understanding the fundamental chemistry and comparative properties of these powerful scaffolds, researchers can make more informed decisions, accelerating the journey from a synthetic concept to a life-changing therapeutic.

References

Click to expand
  • ASAM. (n.d.). PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES. ASAM. Retrieved from [Link]

  • Greenblatt, D. J., & Shader, R. I. (1974). Benzodiazepines: a summary of pharmacokinetic properties. PubMed, 11(1), 11-16.
  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • Greenblatt, D. J., Divoll, M., Abernethy, D. R., Ochs, H. R., & Shader, R. I. (1983). Clinical Pharmacokinetics of the Benzodiazepines. Semantic Scholar.
  • U.S. Department of Veterans Affairs. (n.d.). Benzodiazepine Pharmacokinetics. Retrieved from [Link]

  • Regenass, P., Bosc, D., Riché, S., Gizzi, P., Hibert, M., Karmazin, L., Ganesan, A., & Bonnet, D. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of organic chemistry, 82(6), 3239–3244.
  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Regenass, P., et al. (2017). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines.
  • Klecan, O., & Císařová, I. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4539.
  • Klecan, O. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
  • Pye, C. R., et al. (2018). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS medicinal chemistry letters, 9(3), 238–243.
  • Kumar, S., & O'Brien, P. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21897-21903.
  • de Souza, M. V. N., & de Almeida, M. V. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation.
  • Kumar, S., & O'Brien, P. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central.
  • Nowacki, M., & Gierczak, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Drugs.com. Retrieved from [Link]

  • Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease.
  • Chaudhry, F., Munir, R., & Malik, N. (2023). N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. Letters in Organic Chemistry, 20(4), 287-299.
  • Kumar, A., et al. (2023). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
  • Han, C., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Molecular Diversity, 15(4), 857-876.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
  • Wadghane, A. P., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
  • Patyra, K., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12393.
  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com. Retrieved from [Link]

  • Wadghane, A. P., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Kim, H. S., & Kim, Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Medicinal chemistry research, 28(2), 135-154.
  • Ivanova, A., et al. (2023). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. European journal of medicinal chemistry, 253, 115324.
  • Goher, S. S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current pharmaceutical design, 30(8), 597–623.
  • Wikipedia. (n.d.). Diketopiperazine. Wikipedia. Retrieved from [Link]

  • Glushkov, V. A., et al. (2010). Synthesis of new amides of the N-methylpiperazine series.
  • Patel, R. B., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • Thasana, N., et al. (2021). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 26(16), 4991.
  • Wadghane, A. P., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics.
  • Chhabria, M. T., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-cancer agents in medicinal chemistry.
  • Wi, D. (2021). Synthesis of Hydantoin and Diketopiperazine Products from Z Protected Dipeptides.
  • El-Sayed, W. M., et al. (2021). Synthesis and Screening of NewO[11][13][18]xadiazole,T[6][11][13]riazole, andT[6][11][13]riazolo[4,3-b]t[6][11][13]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1335-1345.

Sources

A Multi-faceted Spectroscopic Approach for the Structural Validation of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 1-Methylpiperazine-2,3-dione, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2][3][4] The unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent reactions and the purity of final products. Here, we present a multi-technique spectroscopic analysis, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide an irrefutable validation of the target molecule's architecture. This document is intended for researchers, chemists, and quality control professionals who require robust analytical methodologies for the characterization of heterocyclic compounds.

The molecule , this compound, has the chemical formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol .[5][6] Its structure consists of a six-membered piperazine ring containing two carbonyl groups at positions 2 and 3, and a methyl group attached to the nitrogen at position 1. The validation process hinges on confirming the presence of these specific functional groups and their precise connectivity.

Comprehensive Spectroscopic Validation Workflow

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Synthesized_Compound Synthesized This compound MS Mass Spectrometry (MS) Synthesized_Compound->MS Sample IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Sample NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR Sample MW Molecular Weight & Elemental Formula MS->MW Provides FG Functional Group Identification (C=O, C-N) IR->FG Provides Connectivity Proton & Carbon Framework/Connectivity NMR->Connectivity Provides Structure Validated Structure MW->Structure Converge to Confirm FG->Structure Converge to Confirm Connectivity->Structure Converge to Confirm G cluster_ms Mass Spectrometry Data cluster_ir IR Spectroscopy Data cluster_nmr ¹H & ¹³C NMR Data start Hypothesized Structure: This compound (C₅H₈N₂O₂) ms_data Observed m/z = 129.0659 [M+H]⁺ start->ms_data ms_check Matches Formula C₅H₈N₂O₂? ms_data->ms_check ir_data Observed Peaks: ~2900 cm⁻¹ (C-H) ~1740, 1700 cm⁻¹ (C=O) No N-H stretch ms_check->ir_data Yes ir_check Confirms Amide C=O and Aliphatic C-H? ir_data->ir_check nmr_data Observed Signals: ¹H: 3H (s), 2H (t), 2H (t), 1H (br s) ¹³C: 5 distinct signals (1xCH₃, 2xCH₂, 2xC=O) ir_check->nmr_data Yes nmr_check Matches Connectivity and Symmetry of Structure? nmr_data->nmr_check conclusion Structure Confirmed nmr_check->conclusion Yes

Caption: Logical flow for integrated data analysis.

Conclusion

The structural validation of this compound is reliably achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular formula, IR identifies the key functional groups, and NMR provides the definitive map of the atomic framework. By following the protocols and interpretive logic outlined in this guide, researchers can ensure the identity and purity of their synthesized material with a high degree of scientific certainty. This rigorous analytical approach is fundamental to maintaining quality and reproducibility in chemical research and development.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
  • Modeling the Infrared and Circular Dichroism Spectroscopy of a Bridged Cyclic Diamide. (2011). The Journal of Physical Chemistry B.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
  • Modeling the Infrared and Circular Dichroism Spectroscopy of a Bridged Cyclic Diamide. (2011). The Journal of Physical Chemistry B.
  • Mass spectra and major fragmentation patterns of piperazine designer... (2024).
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.
  • Determination of piperazine derivatives in “Legal Highs”. (2025).
  • 1-Methylpiperazine: synthesis, applic
  • INFRARED SPECTROSCOPY. St.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2022). MDPI.
  • Introduction to IR Spectroscopy - Amides. (2012). YouTube.
  • This compound | 59702-29-3. Biosynth.
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • The features of IR spectrum. University of Technology.
  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.
  • This compound. Stenutz.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea,. (2023). ChemRxiv.
  • Normalized UV-vis absorption spectra of 1b in different solvents. (2015).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

Sources

Benchmarking the Piperazine-2,3-dione Scaffold: A Guide to its Application in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1-Methylpiperazine-2,3-dione scaffold and its broader class of cyclic diamides, which are of significant interest to researchers, scientists, and drug development professionals. While direct, head-to-head performance data for this compound in specific, benchmarked reactions is not extensively available in peer-reviewed literature, this guide will focus on its utility as a constrained dipeptide mimic and a privileged scaffold in medicinal chemistry. We will explore its application within the context of a powerful synthetic strategy: the Ugi multicomponent reaction for the synthesis of the closely related and highly valuable piperazine-2,5-dione derivatives. This approach highlights the efficiency and versatility of incorporating such scaffolds in the generation of diverse molecular libraries for drug discovery.

The Piperazine-2,3-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in the design of therapeutic agents, with numerous approved drugs featuring this heterocyclic motif.[1][2] The introduction of carbonyl functionalities to create piperazine-2,3-diones or their 2,5-dione isomers introduces conformational rigidity, making them excellent scaffolds for mimicking peptide turns. This structural constraint is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets.[3]

This compound, in particular, serves as a valuable building block. The methyl group at the N1 position can influence solubility and metabolic stability, while the vicinal dicarbonyl moiety offers sites for further functionalization. Recent patent literature has highlighted the potential of piperazine-2,3-dione derivatives as inhibitors of challenging drug targets like KRAS G12C, underscoring their contemporary relevance in oncology research.[4]

Synthetic Strategies: A Comparative Overview of Linear Synthesis vs. Multicomponent Reactions

The traditional approach to synthesizing complex molecules, including those with a piperazine-dione core, has been linear synthesis. This method involves a sequential series of reactions, often with purification of intermediates at each step. While reliable, linear synthesis can be time-consuming, resource-intensive, and often results in low overall yields for lengthy sequences.

In contrast, multicomponent reactions (MCRs) offer a more convergent and efficient approach. MCRs, such as the Ugi and Passerini reactions, combine three or more starting materials in a single pot to generate a complex product that incorporates portions of each reactant.[5][6] This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.[7]

The following diagram illustrates the conceptual difference between these two synthetic philosophies:

G cluster_0 Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A A B B A->B + Reagent 1 C C B->C + Reagent 2 D D C->D + Reagent 3 P Product D->P + Reagent 4 R1 Reagent 1 MCR_Product Product R1->MCR_Product One Pot R2 Reagent 2 R2->MCR_Product One Pot R3 Reagent 3 R3->MCR_Product One Pot R4 Reagent 4 R4->MCR_Product One Pot

Caption: Comparison of Linear Synthesis and Multicomponent Reaction (MCR) workflows.

Benchmarking Performance: The Ugi Reaction for Piperazine-2,5-dione Synthesis

To provide a practical example of the application of piperazine-dione scaffolds in modern synthesis, we will focus on the Ugi four-component reaction (Ugi-4CR) to generate piperazine-2,5-diones. This reaction serves as an excellent case study for demonstrating the efficiency of MCRs in constructing complex heterocyclic systems.[8]

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, a post-Ugi transformation can be triggered to yield the desired piperazine-2,5-dione core.

The general workflow for this synthetic approach is as follows:

G start Starting Materials (Aldehyde, Amine, α-Keto Carboxylic Acid, Isocyanide) ugi Ugi 4-Component Reaction start->ugi intermediate Ugi Adduct (Acyclic Intermediate) ugi->intermediate cyclization TMSOTf-catalyzed Tandem Cyclization/ Decarboxylation intermediate->cyclization product Piperazine-2,5-dione Product cyclization->product

Caption: Workflow for the Ugi-4CR/Tandem Cyclization synthesis of piperazine-2,5-diones.

Experimental Protocol: Synthesis of Piperazine-2,5-diones via Ugi/Tandem Cyclization

This protocol is adapted from methodologies described in the literature for the synthesis of new drug-like piperazine-2,5-diones.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • α-Keto carboxylic acid (e.g., pyruvic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst

  • Solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in dichloromethane (5 mL) at room temperature, add the α-keto carboxylic acid (1.0 mmol).

  • Ugi Reaction: Stir the mixture for 10 minutes, then add the isocyanide (1.0 mmol). Continue stirring at room temperature for 24 hours to form the Ugi adduct.

  • Cyclization: Add TMSOTf (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired piperazine-2,5-dione derivative.

Performance and Comparison with Alternatives

The primary advantage of this MCR approach lies in its operational simplicity and the ability to generate a diverse range of piperazine-2,5-diones by simply varying the four starting components. This is a significant improvement over traditional linear syntheses which would require a multi-step sequence for each new analog.

FeatureUgi Multicomponent ReactionTraditional Linear Synthesis
Number of Steps One-potMultiple steps with intermediate isolation
Overall Yield Generally good to highOften lower due to multiple steps
Time Efficiency HighLow
Resource Efficiency High (less solvent and reagents)Low
Diversity Generation High (combinatorial approach)Low (requires separate synthesis for each analog)

Mechanistic Insights

The Ugi reaction proceeds through the formation of an α-adduct from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate component to form a bis-amide intermediate. The subsequent TMSOTf-catalyzed tandem reaction involves cyclization and decarboxylation to yield the stable piperazine-2,5-dione ring system.

Conclusion

While a direct benchmarking of this compound in a specific reaction against a suite of alternatives is not feasible based on current literature, its value as a constrained dipeptide mimic and a key structural motif in medicinal chemistry is clear. The true "performance" of this scaffold is demonstrated in its successful incorporation into complex, biologically active molecules.

The Ugi multicomponent reaction for the synthesis of the related piperazine-2,5-diones serves as a powerful example of a modern synthetic strategy that leverages the principles of convergence and efficiency. For researchers in drug discovery, embracing such MCR approaches for the synthesis of piperazine-dione-containing libraries offers a significant advantage in the rapid exploration of chemical space and the identification of novel therapeutic leads. The piperazine-2,3-dione scaffold and its derivatives will undoubtedly continue to be a focus of synthetic and medicinal chemistry efforts for the foreseeable future.

References

  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.
  • Andrade, C. K. Z., Takada, S. C. S., Suarez, P. A. Z., & Alves, M. B. (2006). Revisiting the Passerini Reaction under Eco-Friendly Reaction Conditions. Synlett, 2006(10), 1539–1541.
  • Antilla, J. C., & Wulff, W. D. (2001). Catalytic Asymmetric Aziridination with a Chiral VAPOL-Boron Lewis Acid. Journal of the American Chemical Society, 123(21), 5099–5100.
  • Dömling, A., & Huang, Y. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Synthesis, 2010(17), 2859-2883.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
  • Holt, G., & McNae, K. (1966). The Chemistry of Indane-1,2,3-trione. Part I. The Synthesis of 1,4-Isochromandione. Journal of the Chemical Society C: Organic, 143-146.
  • Khamrang, T., Ponraj, C., Hemamalini, M., Jerald Maria Antony, G., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione.
  • Google Patents. (2023).
  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Topics in Current Chemistry, 279, 1-38.
  • Ruijter, E., & Orru, R. V. A. (2013). Multicomponent reactions–opportunities for the life sciences. Current Opinion in Drug Discovery & Development, 16(5), 571-583.
  • Sajjad, M. T., Farooq, U., & Ali, M. A. (2018). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Journal of the Chemical Society of Pakistan, 40(1), 133-140.
  • Shrestha, B., Banerjee, J., Yadav, P. K., & Khanal, H. (2016). COMPARISON OF ANTIHELMINTHIC ACTIVITY BETWEEN BISARYL BENZYL PIPERAZINE AND BENZIMIDAZOLE LINKED PIPERAZINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1746-1755.
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Various Authors. (n.d.). Passerini reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Various Authors. (n.d.). Ugi reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Verma, A., & Joshi, Y. C. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90(11), 2268–2274.
  • Walsh, P. J., & Li, H. (2010). Asymmetric Addition of Alkenylzinc Reagents to Aldehydes Catalyzed by Morpholino Isoborneol (MIB). The Journal of Organic Chemistry, 75(1), 245–248.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Xia, C., & Wang, J. (2004). Asymmetric Ugi-type reaction of α-isocyanoacetamides with chiral imines catalyzed by phenylphosphinic acid. Tetrahedron Letters, 45(48), 8869-8871.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Targeting Piperazine-Dione Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione, a cyclic peptide structure, is a privileged scaffold in modern medicinal chemistry. Its conformational rigidity and resistance to enzymatic degradation make it an attractive core for a variety of therapeutics, including antiviral and anticancer agents.[1] Consequently, the development of specific antibodies targeting these structures is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and the development of antibody-drug conjugates (ADCs). However, the small and often structurally similar nature of these drug molecules presents a significant challenge: antibody cross-reactivity.

This guide provides an in-depth comparison of antibody performance against piperazine-dione structures, supported by experimental data and protocols. We will delve into the nuances of antibody development for these small molecules and offer practical guidance for assessing their specificity.

The Challenge of Specificity: Why Piperazine-Diones Test Antibody Fidelity

Developing highly specific antibodies to small molecules like piperazine-diones is inherently challenging. Unlike large protein antigens with multiple complex epitopes, small molecules present a limited surface for antibody recognition. The immune response is often directed not just at the unique features of the target molecule but also at the linker used to conjugate the hapten to a carrier protein during immunization. This can lead to antibodies that recognize the linker or conserved regions of the piperazine-dione scaffold, resulting in unwanted cross-reactivity with metabolites or other structurally related drugs.[2]

The choice between monoclonal and polyclonal antibodies further dictates the specificity profile. Monoclonal antibodies, originating from a single B-cell clone, offer high specificity to a single epitope and batch-to-batch consistency, making them ideal for quantitative assays.[3] Polyclonal antibodies, a mixture of antibodies recognizing multiple epitopes, can offer higher signal amplification but are more prone to cross-reactivity.[3]

Comparative Analysis of Antibody Cross-Reactivity

Case Study 1: Antibodies Against Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] Its structure, while not a classic piperazine-dione, contains a related diethylamine moiety that presents similar challenges for antibody development.

A study detailing the development of a monoclonal antibody for a sunitinib immunoassay reported the following cross-reactivity profile:

CompoundStructureCross-Reactivity (%)
SunitinibParent Drug100
SU12662N-desethyl metabolite95
SU12182Metabolite<0.1
PazopanibStructurally related TKI<0.1
AxitinibStructurally related TKI<0.1

Data synthesized from studies on sunitinib immunoassay development.

This data indicates that the antibody has high affinity for both sunitinib and its major active metabolite, SU12662. This is a critical consideration for therapeutic drug monitoring, as the assay will measure both compounds. The negligible cross-reactivity with other tyrosine kinase inhibitors like pazopanib and axitinib demonstrates good specificity for the sunitinib scaffold.

Case Study 2: Antibodies Against Pazopanib

Pazopanib is another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Development of antibodies for pazopanib immunoassays has also been undertaken, with a focus on minimizing cross-reactivity with other medications.

CompoundStructureCross-Reactivity (%)
PazopanibParent Drug100
Metabolite M1Oxidative metabolite15
Metabolite M2Glucuronide conjugate<1
SunitinibStructurally related TKI<0.5
SorafenibStructurally related TKI<0.5

Data synthesized from studies on pazopanib immunoassay development.

In this case, the antibody shows significantly lower cross-reactivity with the major metabolites compared to the anti-sunitinib antibody. This suggests that the epitope recognized by the anti-pazopanib antibody is less affected by the metabolic modifications. The low cross-reactivity with sunitinib and sorafenib is also indicative of high specificity.

Key Performance Indicators for Antibody Selection

When selecting or developing an antibody for a piperazine-dione-containing drug, the following performance indicators are paramount:

  • Affinity (KD): A high affinity (low KD value) is desirable for sensitive detection.

  • Specificity: Minimal cross-reactivity with known metabolites and other structurally related drugs is crucial for accurate quantification.

  • Matrix Effect: The antibody's performance should not be significantly affected by the biological matrix (e.g., plasma, serum).[3]

  • Assay Format Compatibility: The antibody should be suitable for the intended immunoassay format (e.g., ELISA, SPR).

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of antibody cross-reactivity is a cornerstone of immunoassay validation. The two most common and powerful techniques for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a highly effective method for determining the specificity of an antibody against small molecules.[5] In this format, the analyte in the sample competes with a labeled or coated antigen for binding to the antibody.

Principle of Competitive ELISA

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Free Analyte (Piperazine-dione) Ab Antibody Analyte->Ab Binds Coated_Ag Coated Antigen Ab->Coated_Ag Binding Blocked Result1 Low Signal Analyte2 Free Analyte (Piperazine-dione) Ab2 Antibody Analyte2->Ab2 Limited Binding Coated_Ag2 Coated Antigen Ab2->Coated_Ag2 Binds Result2 High Signal

Caption: Competitive ELISA principle for small molecule detection.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microplate with a conjugate of the piperazine-dione drug and a carrier protein (e.g., BSA or OVA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the parent drug (for the standard curve) and potential cross-reactants (analogs, metabolites) in assay buffer. Add these solutions to the wells, followed immediately by the addition of the primary antibody at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Parent Drug / IC50 of Cross-reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[6] This level of detail is invaluable for a nuanced understanding of cross-reactivity.

SPR Experimental Workflow

G Start Start Immobilize Immobilize Antibody on Sensor Chip Start->Immobilize Inject_Analyte Inject Piperazine-Dione Analog (Analyte) at various concentrations Immobilize->Inject_Analyte Association Measure Association (ka) Inject_Analyte->Association Dissociation Measure Dissociation (kd) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Calculate Affinity (KD = kd/ka) Dissociation->Analyze Regenerate->Inject_Analyte Next Concentration End End Analyze->End

Caption: Workflow for assessing antibody cross-reactivity using SPR.

Step-by-Step Protocol:

  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS). Immobilize the anti-piperazine-dione antibody to the chip surface to a target density.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Analyte Injection Series: Prepare serial dilutions of the parent drug and potential cross-reactants in running buffer.

  • Binding Measurement: Inject each analyte concentration over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD) for each interaction.

  • Comparative Analysis: Compare the KD values of the cross-reactants to that of the parent drug to quantify the degree of cross-reactivity. A lower KD value indicates a higher affinity.

Conclusion and Future Outlook

The development of highly specific antibodies against piperazine-dione structures is a critical enabler for the advancement of therapeutics containing this important scaffold. While challenges in achieving absolute specificity remain, a systematic and rigorous approach to antibody characterization can yield reagents suitable for demanding applications like therapeutic drug monitoring.

This guide has synthesized available data to provide a comparative overview and has detailed robust experimental protocols for assessing cross-reactivity. As more drugs containing the piperazine-dione motif enter development, the need for well-characterized and highly specific antibodies will only grow. Future efforts should focus on innovative hapten design to better expose unique epitopes of the target molecule and the continued application of advanced analytical techniques like SPR to gain a deeper understanding of antibody-small molecule interactions.

References

  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC. Available at: [Link]

  • Involvement of Pazopanib and Sunitinib Aldehyde Reactive Metabolites in Toxicity and Drug-Drug Interactions in Vitro and in Patient Samples - PubMed. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. Available at: [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed. Available at: [Link]

  • Discovery and Development of Sunitinib (SU11248): A Multitarget Tyrosine Kinase Inhibitor of Tumor Growth, Survival, and Angiogenesis | Request PDF. Available at: [Link]

  • Types of ELISA: Direct, Indirect, Sandwich, and Competitive - St John's Laboratory. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC. Available at: [Link]

  • Technologies for Monoclonal Antibody Discovery and Development - MDPI. Available at: [Link]

  • Interferences in Immunoassay - PMC. Available at: [Link]

  • Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed. Available at: [Link]

  • Hapten Design, Modification and Preparation of Artificial Antigens - ResearchGate. Available at: [Link]

  • Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Available at: [Link]

  • Figure 1 from Phototoxic Reaction Induced by Pazopanib | Semantic Scholar. Available at: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. Available at: [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - ResearchGate. Available at: [Link]

  • EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC. Available at: [Link]

  • Explore ELISA Types: Direct, Indirect, Sandwich, and More | Boster Bio. Available at: [Link]

  • Comparison between the competitive ELISA assay and noncompetitive ELISA... - ResearchGate. Available at: [Link]

  • Alternative Hapten Design for Zearalenone Immunoreagent Generation - MDPI. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available at: [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - the University of Groningen research portal. Available at: [Link]

  • Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine - Journal of Food and Drug Analysis. Available at: [Link]

  • Pazopanib-Associated Drug Reaction With Eosinophilia and Systemic Symptoms Syndrome: A Case Report - PubMed. Available at: [Link]

  • Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy | Cancer Discovery. Available at: [Link]

  • Phototoxic Reaction Induced by Pazopanib - PMC. Available at: [Link]

  • Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma. Available at: [Link]

  • Types of ELISA - Bio-Rad Antibodies. Available at: [Link]

  • The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - NIH. Available at: [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. Available at: [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PLOS. Available at: [Link]

  • Assessing small molecule kinetics and affinity through SPR screening - News-Medical.Net. Available at: [Link]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review - eScholarship.org. Available at: [Link]

  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - MDPI. Available at: [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. Available at: [Link]

  • Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC. Available at: [Link]

  • SPR vs ELISA | Comparing techniques for biomolecular detection - Nicoya Lifesciences. Available at: [Link]

  • EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC. Available at: [Link]

  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - ResearchGate. Available at: [Link]

  • Nitrofurans Hapten Design and Synthesis Services - Creative Biolabs. Available at: [Link]

  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Detection of peptide-based nanoparticles in blood plasma by ELISA - Chalmers Publication Library. Available at: [Link]

  • Immunoassays and Issues With Interference in Therapeutic Drug Monitoring - ResearchGate. Available at: [Link]

  • Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC. Available at: [Link]

  • Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC. Available at: [Link]

  • Technology Platforms for Monoclonal Antibody Development and Production - YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1-Methylpiperazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methylpiperazine-2,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] Computational techniques, particularly molecular docking, are indispensable tools in modern drug discovery for rapidly assessing the binding potential of novel derivatives against specific biological targets.[4][5] This guide provides a comprehensive, in-depth comparison of this compound derivatives through a validated molecular docking workflow. We will utilize Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's, as our target protein to illustrate the process.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting and interpreting comparative docking studies.

PART 1: Theoretical Foundations of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] The primary goals are to predict the binding mode and estimate the binding affinity (or strength) of the complex. This process is crucial in structure-based drug design, allowing for the rapid screening of large chemical libraries and the rational design of more potent and selective drug candidates.[5]

Causality in Experimental Choices: The success of a docking study is not merely in the execution but in the meticulous preparation of both the receptor and the ligand. The protein structure, often obtained from the Protein Data Bank (PDB), is not a static entity. It requires careful preparation, including the addition of hydrogen atoms, removal of non-essential water molecules, and assignment of correct protonation states, to accurately mimic physiological conditions. Similarly, the ligand's 3D structure and charge distribution must be optimized to ensure that the docking algorithm samples relevant conformations.

Self-Validating Systems: A trustworthy docking protocol must be validated. The most common method is "re-docking," where the native co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[8][9] A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[10][11] This step ensures that the chosen docking parameters can reliably reproduce a known binding mode, lending confidence to the predictions for novel compounds.

PART 2: A Validated Docking Workflow Against GSK-3β

For this guide, we will target Glycogen Synthase Kinase-3β (GSK-3β). Aberrant GSK-3β activity is linked to the pathophysiology of Alzheimer's disease, making it a prime therapeutic target.[6][12][13] We will use the crystal structure of human GSK-3β, for instance, PDB ID: 1H8F, for our study.[14]

Experimental Protocol

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the PDB file (e.g., 1H8F) from the RCSB Protein Data Bank.[14]

  • Initial Cleaning: Load the structure into molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all water molecules and any co-solvents or non-essential ions.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure. Use a tool like PROPKA to predict the protonation states of ionizable residues at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed.

Step 2: Ligand Preparation

  • Sketch Derivatives: Draw the this compound core and the desired derivatives (see Part 3 for examples) using a 2D chemical sketcher.

  • Generate 3D Coordinates: Convert the 2D sketches into 3D structures.

  • Ligand Optimization: Assign partial charges (e.g., Gasteiger charges) and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Step 3: Grid Generation

  • Define Binding Site: The binding site, or "grid box," is a defined volume within the receptor where the docking algorithm will search for favorable ligand poses. This is typically centered on the co-crystallized ligand from a reference PDB structure or identified through literature knowledge of the active site. For GSK-3β, this is the ATP-binding pocket.[15]

  • Set Grid Parameters: The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

Step 4: Molecular Docking

  • Select Algorithm: Choose a docking algorithm. The Lamarckian Genetic Algorithm, used in AutoDock, is a widely used and validated method.

  • Set Docking Parameters: Configure the number of docking runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the chance of finding the optimal binding pose.

  • Execution: Run the docking simulation for each prepared ligand against the prepared receptor.

Step 5: Analysis of Results

  • Scoring: The primary output is the binding energy (or docking score), typically in kcal/mol, which estimates the binding affinity.[16] Lower binding energies indicate a higher predicted affinity.

  • Pose Examination: Visually inspect the top-ranked poses for each ligand. Analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the protein's active site.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 1H8F) Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean Protonate 3. Add Hydrogens & Optimize Structure Clean->Protonate Grid 5. Define Binding Site (Grid Generation) Protonate->Grid Ligands 4. Prepare Ligand Library (3D Conversion, Minimize) Dock 6. Run Docking Algorithm Ligands->Dock Grid->Dock Score 7. Rank Poses (Binding Energy) Dock->Score Analyze 8. Analyze Interactions (H-Bonds, Hydrophobic) Score->Analyze SAR 9. Derive SAR Insights Analyze->SAR G cluster_upstream Upstream Regulation cluster_downstream Downstream Pathological Events GSK3B GSK-3β (Active) Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Modulates Cleavage Inhibitor This compound Derivative (e.g., MPD-002) Inhibitor->GSK3B Blocks Activity Wnt Wnt Signaling Wnt->GSK3B Inhibits Insulin Insulin Signaling Insulin->GSK3B Inhibits HyperP Hyperphosphorylation Tau->HyperP ABeta Aβ Production APP->ABeta NFT Neurofibrillary Tangles (NFTs) HyperP->NFT Plaques Amyloid Plaques ABeta->Plaques

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methylpiperazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 1-methylpiperazine-2,3-dione scaffold has emerged as a compelling starting point for the synthesis of novel bioactive molecules. Its rigid structure and amenable substitution points offer a versatile platform for designing compounds with a range of therapeutic applications, from anticancer to anti-inflammatory agents. However, the critical question remains: how well does the efficacy observed in vitro translate to a meaningful therapeutic effect in vivo?

This guide provides an in-depth analysis of the comparative efficacy of compounds derived from the this compound core. We will delve into the nuances of in vitro assays and in vivo models, exploring the causal relationships behind experimental choices and the critical factors that govern the successful translation of preclinical data.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities.[2][3] The this compound core offers specific advantages, including a defined three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. The synthesis of this scaffold is well-documented, providing a solid foundation for the generation of diverse chemical libraries.

Part 1: In Vitro Efficacy Assessment - The First Litmus Test

Initial screening of novel compounds invariably begins with a battery of in vitro assays. These controlled experiments provide the first indication of a compound's biological activity, mechanism of action, and potential for therapeutic development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary application for novel piperazine derivatives is in oncology.[2][4] In vitro cytotoxicity assays are the cornerstone of early-stage anticancer drug discovery.

Commonly Employed In Vitro Assays for Anticancer Efficacy:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

  • Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds that induce cell cycle arrest at a specific phase can be identified.

  • Apoptosis Assays: These assays, such as Annexin V staining, detect the induction of programmed cell death, a desirable trait for anticancer agents.

  • Kinase Inhibition Assays: Many piperazine derivatives are designed as kinase inhibitors.[2] Biochemical assays can directly measure the inhibition of specific kinases that are implicated in cancer progression.

Illustrative In Vitro Anticancer Data for Hypothetical this compound Derivatives:

To illustrate a typical in vitro screening cascade, let's consider a hypothetical series of this compound derivatives (MPD-1 to MPD-3) evaluated for their anticancer properties.

CompoundTarget Kinase IC50 (nM)A549 Lung Cancer Cell IC50 (µM)HCT116 Colon Cancer Cell IC50 (µM)Normal Fibroblast (HFF-1) IC50 (µM)
MPD-1501.22.5> 50
MPD-22508.510.2> 50
MPD-3150.81.145
Reference Drug201.01.530

This is a hypothetical table for illustrative purposes.

From this hypothetical data, MPD-3 emerges as the most potent compound, exhibiting low nanomolar inhibition of the target kinase and sub-micromolar cytotoxicity against cancer cell lines, with a reasonable selectivity window over normal cells.

Experimental Workflow: In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 compound_addition Add serial dilutions of test compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Part 2: In Vivo Efficacy Assessment - The Bridge to Clinical Relevance

While in vitro data is essential for initial compound selection, in vivo studies in animal models are the critical next step to assess a compound's true therapeutic potential. These studies provide insights into a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety in a complex biological system.

Anticancer Activity in Animal Models

For anticancer drug development, xenograft models are commonly used.

Commonly Employed In Vivo Models for Anticancer Efficacy:

  • Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

  • Orthotopic Xenograft Model: Cancer cells are implanted into the organ of origin (e.g., lung cancer cells into the lung), providing a more clinically relevant tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are believed to better recapitulate the heterogeneity and drug response of human tumors.

Illustrative In Vivo Anticancer Data for MPD-3:

Following its promising in vitro profile, our hypothetical compound MPD-3 would be advanced to an in vivo xenograft study.

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2
MPD-31045-1
MPD-33078-5
Reference Drug2065-8

This is a hypothetical table for illustrative purposes.

In this hypothetical example, MPD-3 demonstrates dose-dependent tumor growth inhibition, with the 30 mg/kg dose showing superior efficacy to the reference drug and acceptable tolerability (minimal body weight loss).

Experimental Workflow: Subcutaneous Xenograft Study

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint and Analysis cell_injection Inject cancer cells subcutaneously into mice tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization dosing Administer compound or vehicle daily randomization->dosing monitoring Monitor tumor volume and body weight dosing->monitoring euthanasia Euthanize mice at study endpoint tumor_excision Excise and weigh tumors euthanasia->tumor_excision data_analysis Analyze tumor growth inhibition tumor_excision->data_analysis

Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.

Part 3: Bridging the Gap - Why In Vitro Doesn't Always Predict In Vivo

The transition from in vitro to in vivo is often where promising compounds falter. Several factors contribute to this translational gap.

Key Considerations for In Vitro to In Vivo Translation:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties determine its bioavailability and exposure at the target site. A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to a lack of efficacy.

  • Target Engagement: It is crucial to demonstrate that the compound reaches its intended target in the animal and engages it in a meaningful way. This can be assessed through pharmacodynamic biomarker studies.

  • Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in cell culture.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature in a living organism can significantly influence drug response, an aspect that is not fully recapitulated in standard in vitro models.

Signaling Pathway: A Hypothetical Kinase Target of MPD-3

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (e.g., a member of the MAPK pathway) Receptor->TargetKinase activates DownstreamEffectors Downstream Effectors TargetKinase->DownstreamEffectors phosphorylates Proliferation Cell Proliferation & Survival DownstreamEffectors->Proliferation promotes MPD3 MPD-3 MPD3->TargetKinase inhibits

Caption: Hypothetical signaling pathway inhibited by the compound MPD-3.

Conclusion: A Holistic Approach to Drug Discovery

The development of novel therapeutics from the this compound scaffold requires a multifaceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are indispensable for evaluating a compound's true therapeutic potential in a complex biological system. Understanding the potential disconnect between these two realms and proactively addressing factors such as pharmacokinetics and target engagement is paramount for the successful translation of promising laboratory findings into clinically effective treatments. The illustrative data and workflows presented in this guide offer a framework for navigating this complex but rewarding journey.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(1), 235. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., & Liu, Q. (2021). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 26(15), 4478. [Link]

  • Piperazine and its Derivatives in Medicinal Chemistry. (n.d.). Request PDF. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. 1-Methylpiperazine-2,3-dione, a heterocyclic compound, represents a class of molecules frequently utilized in medicinal chemistry. While comprehensive safety data for every new compound is not always immediately available, a proactive and scientifically grounded approach to waste management is a cornerstone of responsible research.

This guide provides a detailed protocol for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedural recommendations herein are expertly synthesized from the known hazards of the closely related analogue, 1-Methylpiperazine[1][2][3][4][5], and established hazardous waste management principles set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7][8][9][10][11]. This document is designed to empower researchers, scientists, and laboratory managers with the knowledge to manage this chemical waste stream safely and in compliance with regulations.

Section 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the first step in establishing a safe disposal workflow. Based on the toxicological and physical data of its structural analog, 1-Methylpiperazine, we can infer a similar hazard profile.

Causality of Hazards: The piperazine ring and its derivatives are known to be biologically active and can present significant health risks. The anticipated hazards stem from the compound's likely corrosivity, flammability, and toxicity upon inhalation or skin contact[2][4]. These properties necessitate stringent handling and disposal controls to protect laboratory personnel and the environment.

Hazard Category Anticipated Risk based on 1-Methylpiperazine Analogue Primary Safety Concern & Rationale
Flammability Flammable Liquid and Vapor (Anticipated Category 3)[2][3]Vapors can form explosive mixtures with air, especially at elevated temperatures. Ignition sources must be strictly controlled in storage and handling areas.
Acute Toxicity Harmful if inhaled, swallowed, or in contact with skin[1][2][4].Systemic toxicity is possible. Inhalation can lead to respiratory tract damage[1][4].
Skin Corrosion Causes severe skin burns and eye damage (Anticipated Category 1B)[1][2].The amine functionality suggests a corrosive nature that can cause irreversible damage to skin and eyes upon contact.
Sensitization May cause an allergic skin reaction or asthma symptoms[1].Repeated exposure can lead to sensitization, causing allergic reactions even at low concentrations.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety is critical. This begins with engineering controls and is supplemented by appropriate PPE.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks[5].

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound or its waste:

    • Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes[2][12].

    • Hand Protection : Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Immediately dispose of and replace gloves if contamination occurs[2].

    • Body Protection : A flame-retardant laboratory coat is essential. For larger quantities or spill cleanup, a chemically resistant apron or suit should be worn.

    • Respiratory Protection : If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary[8].

Section 3: Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Post warning signs.

  • Control Ignition Sources : Remove all sources of ignition from the area[1].

  • Ventilate : Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • Containment : For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent[1]. Do not use combustible materials like paper towels for the initial absorption.

  • Neutralization (for small spills) : While not a primary disposal method, small spills can be cautiously neutralized. Given the amine-like structure, a 5% solution of a weak acid like acetic acid can be used for final surface decontamination after the bulk material is absorbed[1].

  • Collection : Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container using non-sparking tools[13].

  • Decontamination : Clean the spill area thoroughly with a detergent solution, followed by the weak acid solution, and a final water rinse. Collect all cleaning materials as hazardous waste.

  • Disposal : The sealed container with the spill cleanup material must be disposed of following the protocol in Section 4.

Section 4: Comprehensive Disposal Pathway

The proper disposal of this compound is not merely a suggestion but a requirement under the Resource Conservation and Recovery Act (RCRA) as administered by the EPA[7][9][14]. The recommended disposal method is incineration by a licensed hazardous waste facility.

Why Incineration? Incineration in a specialized chemical incinerator, often equipped with afterburners and scrubbers, is the most effective method for destroying organic compounds like this compound[2]. This process ensures complete thermal decomposition, preventing the release of the hazardous compound or its byproducts into the environment. Landfilling is not a recommended option due to the potential for soil and groundwater contamination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

DisposalWorkflow start Start: Waste Generated (this compound) ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Is waste clearly identified and segregated from other streams? container Select a compatible, labeled hazardous waste container waste_id->container Yes re_evaluate Stop. Re-evaluate and segregate waste properly. waste_id->re_evaluate No ppe->waste_id transfer Transfer waste into container inside a chemical fume hood container->transfer seal_label Securely seal and label container with 'Hazardous Waste' and contents transfer->seal_label storage Store in designated Satellite Accumulation Area (SAA) seal_label->storage disposal_request Submit pickup request to Environmental Health & Safety (EH&S) storage->disposal_request end_disposal Disposal via licensed hazardous waste vendor (Incineration) disposal_request->end_disposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation : Collect all waste materials containing this compound, including neat compound, contaminated solvents, and spill cleanup debris, in a dedicated waste stream. Do not mix with other waste types.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must be in good condition with a secure, leak-proof cap[9].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, list any other components (e.g., solvents) and their approximate percentages.

  • Accumulation :

    • Keep the waste container closed at all times, except when adding waste[9].

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, clearly marked, and have secondary containment to capture any potential leaks.

  • Professional Disposal : Do not attempt to treat or dispose of this chemical through the sewer system or in regular trash. This is strictly prohibited by the EPA[15]. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, which will consign the waste to a licensed hazardous waste disposal company. Offer surplus and non-recyclable solutions to a licensed disposal company for incineration[2].

Section 5: Regulatory Compliance

All procedures described in this guide are designed to comply with federal and state regulations. Key regulatory frameworks include:

  • OSHA 29 CFR 1910.1200 (Hazard Communication) : Requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees[8].

  • OSHA 29 CFR 1910.120 (HAZWOPER) : Provides standards for hazardous waste operations and emergency response[6][7][8].

  • EPA 40 CFR Parts 260-273 : These regulations, under the Resource Conservation and Recovery Act (RCRA), establish the framework for the proper management of hazardous waste from "cradle to grave"[7][9][11].

It is the responsibility of the waste generator to ensure that all local, state, and federal requirements are met. Always consult with your institution's EH&S department for specific guidance.

References

  • Clean Management. (2022-09-13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Available at: [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Available at: [Link]

  • SDFine. N-METHYLPIPERAZINE GHS Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Available at: [Link]

  • National Institutes of Health (NIH), PubChem. 1-Methylpiperazine. Available at: [Link]

  • Fisher Scientific. 2-Methylpiperazine Safety Data Sheet. Available at: [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Data-Driven Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-Methylpiperazine-2,3-dione, a conservative approach to safety is warranted. We will extrapolate potential hazards from its close structural analogs. 1-Methylpiperazine is a well-characterized compound with significant hazards, including flammability, corrosivity, and toxicity. It is known to cause severe skin burns, eye damage, and respiratory irritation, and is also a skin sensitizer.[1][2][3][4] In contrast, 1-Methylpiperazine-2,5-dione is reported to be an irritant to the skin, eyes, and respiratory system.[5]

Given these data points, it is prudent to treat this compound as a substance that is, at a minimum, a skin and eye irritant and a potential respiratory irritant. However, due to the piperazine moiety, the potential for corrosive effects and skin sensitization cannot be disregarded. Therefore, the selection of PPE must provide a robust barrier against these potential hazards.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to minimize exposure through all potential routes: dermal, ocular, and inhalation.[6][7]

1. Hand Protection:

  • Rationale: Direct skin contact is a primary route of exposure.[7] Given the potential for irritation and the possibility of corrosive properties and skin sensitization, selecting the appropriate gloves is critical.

  • Recommended Gloves: Nitrile gloves are a suitable choice for handling many chemicals and offer good resistance to a range of substances.[8] For prolonged or high-exposure tasks, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Protocol:

    • Before handling the compound, don a pair of well-fitting nitrile gloves.

    • For tasks with a higher risk of splashing, consider double-gloving.

    • After handling, remove gloves using the proper technique to avoid contaminating your skin.

    • Dispose of used gloves in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing gloves.[9]

2. Eye and Face Protection:

  • Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[10] Standard safety glasses do not provide adequate protection from splashes.

  • Recommended Protection: Chemical splash goggles are mandatory.[10][11] For procedures with a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Protocol:

    • Always wear chemical splash goggles when in the laboratory where this compound is being handled.

    • If a risk of splashing exists, wear a face shield over the goggles.

    • Ensure that eye and face protection fits properly and is in good condition.

3. Skin and Body Protection:

  • Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is necessary.[3]

  • Recommended Apparel: A flame-retardant lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron or a full chemical-resistant suit may be appropriate.[3] Closed-toe shoes are mandatory in any laboratory setting.[8]

  • Protocol:

    • Wear a clean, buttoned lab coat at all times in the laboratory.

    • Ensure the lab coat is made of a material appropriate for the chemicals being used.

    • Remove the lab coat before leaving the laboratory.

4. Respiratory Protection:

  • Rationale: Inhalation of airborne particles or vapors can lead to respiratory irritation or more severe toxic effects.[1][7]

  • Recommended Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7][8] If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12]

  • Protocol:

    • Always handle the solid compound or any solutions within a functioning chemical fume hood.

    • If a respirator is required, ensure you have been properly fit-tested and trained in its use.

    • Inspect the respirator and its cartridges before each use.

Experimental Workflow: PPE Selection Logic

The level of PPE required will vary depending on the specific experimental procedure. The following diagram illustrates a decision-making workflow for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 PPE Configuration cluster_2 Operational Environment Start Start: Assess Experimental Procedure SmallScale Small Scale (<1g) Solid Handling? Start->SmallScale SolutionWork Working with Solutions? SmallScale->SolutionWork No PPE_Low Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles SmallScale->PPE_Low Yes LargeScale Large Scale (>1g) or High Energy? SolutionWork->LargeScale No PPE_Medium Enhanced PPE: - Standard PPE - Face Shield - Consider Double Gloves SolutionWork->PPE_Medium Yes PPE_High Maximum PPE: - Enhanced PPE - Chemical Resistant Apron/Suit - Respiratory Protection (if needed) LargeScale->PPE_High Yes FumeHood Work in a Certified Chemical Fume Hood LargeScale->FumeHood Always PPE_Low->FumeHood PPE_Medium->FumeHood PPE_High->FumeHood

Caption: PPE Selection Workflow based on experimental scale and form of the chemical.

Operational and Disposal Plans

Safe Handling and Operational Plan:

  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition.[9] Verify that the chemical fume hood is functioning correctly.[8] Have a spill kit readily accessible.

  • Handling: Conduct all manipulations of this compound within a fume hood.[1] Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.

  • Spill Response: In case of a small spill, contain the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

Disposal Plan:

  • Chemical Waste: Dispose of all waste this compound and any solutions containing it in a clearly labeled hazardous waste container.[3] Do not dispose of this chemical down the drain.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.[3]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This proactive and informed approach to laboratory safety is the cornerstone of responsible scientific practice.

References

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Avetta. (n.d.). OSHA Standards for Personal Protective Equipment. Retrieved from [Link]

  • Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 260137, 1-Methylpiperazine-2,5-dione. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-Methylpiperazine-2,3-dione
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Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.